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  • Product: 2-Amino-2-cyclopropylacetic acid hydrochloride
  • CAS: 1219429-81-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-2-Amino-2-cyclopropylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclopropyl ring attached to the α-carbon, imparts conformational rigidity, which can lead to improved metabolic stability and enhanced biological activity when incorporated into therapeutic agents.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a white to yellow solid.[2] While experimentally determined data for the hydrochloride salt is limited in publicly available resources, a combination of data for the free acid and the hydrochloride salt, along with predicted values, is summarized below.

Table 1: Physicochemical Properties of (S)-2-Amino-2-cyclopropylacetic acid and its Hydrochloride Salt

PropertyValueSource
Chemical Name (S)-2-Amino-2-cyclopropylacetic acid hydrochlorideN/A
Synonyms (S)-Cyclopropylglycine hydrochloride, L-Cyclopropylglycine hydrochloride[1]
CAS Number 49606-99-7 ((S)-acid), 1219429-81-8 (hydrochloride)[1][2]
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.59 g/mol [2]
Appearance White to Yellow Solid[2]
Melting Point Not availableN/A
Boiling Point 253.5 °C (Predicted for free acid)N/A
Solubility Soluble in waterN/A
pKa 2.40 ± 0.10 (Predicted for free acid)N/A
Storage Room temperature, sealed in a dry environmentN/A

Note: Some of the data presented are for the free acid, (S)-2-Amino-2-cyclopropylacetic acid, and may differ from the properties of the hydrochloride salt. Predicted values should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of (S)-2-Amino-2-cyclopropylacetic acid can be achieved through various methods, including chemical synthesis and enzymatic resolution.

Chemical Synthesis

A common approach to synthesizing racemic 2-amino-2-cyclopropylacetic acid involves the Strecker synthesis, followed by chiral resolution.

Logical Workflow for Chemical Synthesis and Resolution:

start Starting Materials (e.g., cyclopropanecarboxaldehyde) strecker Strecker Synthesis (KCN, NH4Cl) start->strecker racemate Racemic 2-Amino-2-cyclopropylacetonitrile strecker->racemate hydrolysis Acid or Base Hydrolysis racemate->hydrolysis racemic_acid Racemic 2-Amino-2-cyclopropylacetic acid hydrolysis->racemic_acid resolution Chiral Resolution (e.g., enzymatic or with a chiral resolving agent) racemic_acid->resolution s_enantiomer (S)-2-Amino-2-cyclopropylacetic acid resolution->s_enantiomer hcl_formation HCl Salt Formation (HCl in a suitable solvent) s_enantiomer->hcl_formation final_product (S)-2-Amino-2-cyclopropylacetic acid hydrochloride hcl_formation->final_product

Caption: General workflow for the chemical synthesis and resolution of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride.

A detailed experimental protocol for a similar synthesis would typically involve the following steps:

  • Strecker Reaction: Reaction of cyclopropanecarboxaldehyde with potassium cyanide and ammonium chloride in an aqueous or alcoholic solution to yield the corresponding aminonitrile.

  • Hydrolysis: Acid or base-catalyzed hydrolysis of the aminonitrile to the racemic amino acid.

  • Chiral Resolution: Separation of the enantiomers using a chiral resolving agent (e.g., a chiral acid or base to form diastereomeric salts that can be separated by crystallization) or through enzymatic resolution.

  • Salt Formation: Treatment of the isolated (S)-enantiomer with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

  • Purification: Recrystallization of the hydrochloride salt from a suitable solvent system to achieve high purity.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective route to (S)-2-Amino-2-cyclopropylacetic acid. One such method involves the use of a transaminase.

Experimental Protocol: Enzymatic Synthesis using a Transaminase (General Outline)

  • Reaction Setup: A buffered aqueous solution containing the keto-acid precursor (cyclopropylglyoxylic acid), an amino donor (e.g., isopropylamine), and the transaminase enzyme is prepared. Pyridoxal-5'-phosphate (PLP) is often required as a cofactor.

  • Incubation: The reaction mixture is incubated at a controlled temperature and pH (typically around 30-40 °C and pH 7-8) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion to the desired amino acid.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration). The product is then isolated from the reaction mixture, often through ion-exchange chromatography.

  • Hydrochloride Formation: The purified (S)-2-Amino-2-cyclopropylacetic acid is converted to its hydrochloride salt as described in the chemical synthesis section.

Analytical Methods

The purity and enantiomeric excess of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride are critical for its use in research and drug development.

Table 2: Analytical Techniques

TechniquePurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or buffer. Detection by UV or mass spectrometry.
Chiral HPLC Determination of enantiomeric purityChiral stationary phase (e.g., cyclodextrin-based or protein-based) with a suitable mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Mass Spectrometry (MS) Molecular weight determination and structural confirmationElectrospray ionization (ESI) is a common technique.
Infrared (IR) Spectroscopy Identification of functional groupsKBr pellet or as a thin film.

Biological Activity and Mechanism of Action

(S)-2-Amino-2-cyclopropylacetic acid is primarily utilized as a constrained amino acid building block in the synthesis of peptides and small molecule drugs. The cyclopropyl group restricts the conformational freedom of the molecule, which can lead to:

  • Enhanced Receptor Binding: By locking the molecule into a bioactive conformation.

  • Increased Metabolic Stability: The cyclopropyl group can sterically hinder enzymatic degradation.

While specific enzyme inhibition data for the parent compound is not widely reported in the public domain, cyclopropylglycine derivatives have been investigated as inhibitors of various enzymes. The rigid structure makes it an attractive scaffold for the design of targeted enzyme inhibitors.

Potential Signaling Pathway Involvement (Hypothetical):

Given its structural similarity to natural amino acids, peptides containing (S)-2-Amino-2-cyclopropylacetic acid could potentially interact with various cellular signaling pathways. For instance, if incorporated into a peptide that binds to a G-protein coupled receptor (GPCR), it could modulate downstream signaling cascades.

ligand Peptide containing (S)-2-Amino-2-cyclopropylacetic acid receptor Target Receptor (e.g., GPCR, Ion Channel) ligand->receptor Binding signaling Downstream Signaling Cascade (e.g., cAMP, Ca2+) receptor->signaling Activation/Inhibition response Cellular Response signaling->response

Caption: Hypothetical signaling pathway modulation by a peptide containing (S)-2-Amino-2-cyclopropylacetic acid.

Further research is required to elucidate the specific biological targets and mechanisms of action of compounds derived from (S)-2-Amino-2-cyclopropylacetic acid.

Safety and Handling

Table 3: Safety Information

HazardPrecaution
Irritation May cause skin, eye, and respiratory tract irritation.
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Storage Store in a tightly sealed container in a cool, dry place.
First Aid In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific and up-to-date safety and handling information.

Conclusion

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a valuable building block for the development of novel therapeutics. Its unique conformational constraints offer advantages in designing molecules with enhanced biological activity and metabolic stability. While further research is needed to fully characterize its physicochemical properties, biological activity, and toxicological profile, this guide provides a solid foundation for researchers working with this promising compound. The detailed methodologies and structured data presented herein are intended to facilitate its application in drug discovery and development.

References

Exploratory

An In-Depth Technical Guide to 2-Amino-2-cyclopropylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals CAS Number: 1219429-81-8 Abstract This technical guide provides a comprehensive overview of 2-Amino-2-cyclopropylacetic acid hydrochloride, a non-proteinoge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219429-81-8

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-cyclopropylacetic acid hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique cyclopropyl moiety imparts conformational rigidity to peptide backbones, a desirable property for enhancing metabolic stability and receptor-binding affinity. This document details the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a versatile building block in the design of novel therapeutics. Experimental protocols for its incorporation into peptides via solid-phase synthesis are outlined, and its potential as an enzyme inhibitor is discussed.

Introduction

2-Amino-2-cyclopropylacetic acid hydrochloride is a synthetic amino acid analog characterized by a cyclopropane ring attached to the alpha-carbon. This structural feature distinguishes it from natural amino acids and is the primary source of its utility in drug design. The cyclopropyl group constrains the torsional angles of the peptide backbone, leading to more defined secondary structures. This can result in peptides with increased resistance to proteolytic degradation and improved binding to biological targets.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-cyclopropylacetic acid hydrochloride is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Amino-2-cyclopropylacetic acid hydrochloride

PropertyValueReference(s)
CAS Number 1219429-81-8[3][4][5]
Molecular Formula C₅H₁₀ClNO₂[3][4]
Molecular Weight 151.59 g/mol [3][4]
Appearance White to yellow solid[3]
Canonical SMILES C1CC1C(C(=O)O)N.Cl[3]
InChI Key XINWYOAHPNHZJF-UHFFFAOYSA-N[3]
Storage Conditions Room Temperature, sealed in dry[6]

Synthesis

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific laboratory conditions.

G cluster_0 Generalized Synthesis Workflow Cyclopropyl_ketone Cyclopropyl methyl ketone Keto_acid Cyclopropylglyoxylic acid Cyclopropyl_ketone->Keto_acid Oxidation (e.g., KMnO4) Racemic_amino_acid 2-Amino-2-cyclopropylacetic acid Keto_acid->Racemic_amino_acid Reductive Amination HCl_salt 2-Amino-2-cyclopropylacetic acid hydrochloride Racemic_amino_acid->HCl_salt Treatment with HCl

A generalized synthetic workflow for 2-Amino-2-cyclopropylacetic acid hydrochloride.

Applications in Research and Drug Development

The primary application of 2-Amino-2-cyclopropylacetic acid hydrochloride lies in its use as a building block for the synthesis of peptides and peptidomimetics with enhanced pharmacological properties.[1][2]

Peptide Synthesis

The incorporation of this constrained amino acid into peptide sequences can significantly influence their conformation and biological activity. It is particularly valuable in the design of enzyme inhibitors and receptor agonists or antagonists where a specific three-dimensional structure is crucial for activity.

Experimental Protocol: Incorporation into Peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected 2-Amino-2-cyclopropylacetic acid (Fmoc-Cpg-OH) into a peptide chain using an automated peptide synthesizer.

Materials:

  • Fmoc-Cpg-OH

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[7]

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[1][7]

  • Amino Acid Coupling:

    • Activate the Fmoc-Cpg-OH by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Coupling times may need to be optimized but are typically in the range of 1-2 hours.[7]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove all protecting groups and cleave the peptide from the solid support.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and HPLC analysis.

G cluster_1 Solid-Phase Peptide Synthesis Cycle Start Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cpg-OH, HCTU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide Washing2->End End->Deprotection Repeat for next amino acid

Fmoc-based solid-phase peptide synthesis cycle for incorporating 2-Amino-2-cyclopropylacetic acid.
Enzyme Inhibition

The conformational constraint imposed by the cyclopropyl group can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, peptides containing this amino acid can bind tightly to the active site of an enzyme, blocking its activity.

Experimental Protocol: Enzyme Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of a peptide containing 2-Amino-2-cyclopropylacetic acid against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Peptide inhibitor (containing the cyclopropyl amino acid)

  • Assay buffer

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a suitable microplate or cuvette, pre-incubate the enzyme with varying concentrations of the peptide inhibitor in the assay buffer for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration.

    • Fit the data to an appropriate inhibition model (e.g., competitive, non-competitive) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_2 Enzyme Inhibition Assay Workflow Prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_reagents->Pre_incubation Initiate_reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_reaction Monitor_reaction Monitor Reaction Progress (e.g., Absorbance) Initiate_reaction->Monitor_reaction Data_analysis Calculate Initial Rates and Determine IC50 Monitor_reaction->Data_analysis

A typical workflow for an enzyme inhibition assay.

Signaling Pathways and Logical Relationships

To date, specific signaling pathways directly modulated by 2-Amino-2-cyclopropylacetic acid hydrochloride itself have not been extensively characterized in the scientific literature. Its role is primarily as a structural component within larger bioactive molecules. The logical relationship is that the incorporation of this amino acid leads to a conformationally restricted peptide, which in turn can exhibit altered (and potentially enhanced) interaction with its biological target, thereby influencing a signaling pathway.

G cluster_3 Logical Relationship in Drug Design Amino_Acid 2-Amino-2-cyclopropylacetic acid hydrochloride Peptide Conformationally Restricted Peptide Amino_Acid->Peptide Incorporation Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Enhanced Binding Pathway Modulation of Signaling Pathway Target->Pathway Response Cellular Response Pathway->Response

Logical relationship of 2-Amino-2-cyclopropylacetic acid in modulating biological pathways.

Conclusion

2-Amino-2-cyclopropylacetic acid hydrochloride is a valuable tool for researchers and drug developers. Its ability to induce conformational rigidity in peptides makes it a key building block for creating novel therapeutics with improved stability and efficacy. The experimental protocols provided in this guide offer a starting point for its practical application in the laboratory. Further research into the biological activities of peptides containing this unique amino acid is warranted and holds promise for the discovery of new drugs.

References

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-2-cyclopropylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its rigid cyclopropyl moiety imparts unique conformational constraints, making it a valuable building block for synthesizing novel therapeutic agents and peptidomimetics.[1] This guide provides a comprehensive overview of the physicochemical properties of 2-Amino-2-cyclopropylacetic acid, details relevant experimental protocols, and explores its biological significance.

Physicochemical Properties

The unique structural features of 2-Amino-2-cyclopropylacetic acid, particularly the presence of the cyclopropyl ring, influence its physical and chemical characteristics. While experimentally determined data is limited, predicted values provide valuable insights for research and development.

Quantitative Data

The following tables summarize the available quantitative data for 2-Amino-2-cyclopropylacetic acid. It is important to note that most of these values are predicted and should be confirmed experimentally.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉NO₂[2]
Molecular Weight115.13 g/mol [2]
AppearanceWhite to off-white crystalline solid[2]
CAS Number15785-26-9 (unspecified stereochemistry)[3][4]
49606-99-7 ((S)-enantiomer)[2]
49607-01-4 ((R)-enantiomer)[5]

Table 2: Predicted Physicochemical Data

PropertyValueSource
pKa2.40 ± 0.10[2]
Density1.321 ± 0.06 g/cm³[2]
Boiling Point253.5 ± 23.0 °C[2]
Flash Point107.1 °C[2]
XlogP-2.6[5]
Water SolubilitySoluble[2]
Ethanol SolubilityInsoluble[2]
Vapor Pressure0.00567 mmHg at 25°C[2]
Refractive Index1.559[2]

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating an aqueous solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change.

Protocol:

  • Solution Preparation: Prepare a standard solution of 2-Amino-2-cyclopropylacetic acid (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Place a known volume of the amino acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette containing the NaOH solution.

  • Data Collection: Add the NaOH solution in small increments, recording the pH after each addition. Continue the titration until the pH has risen significantly.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of 2-Amino-2-cyclopropylacetic acid in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture for a set period to allow for the partitioning of the amino acid between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the amino acid in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6][7][8][9]

Determination of Aqueous Solubility

The solubility of 2-Amino-2-cyclopropylacetic acid in water can be determined by the gravimetric method.[10][11][12]

Protocol:

  • Equilibration: Add an excess amount of the amino acid to a known volume of water in a sealed container.

  • Saturation: Agitate the mixture at a constant temperature for a sufficient time to ensure saturation.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Take a known volume of the clear saturated solution and evaporate the solvent.

  • Calculation: Weigh the remaining solid to determine the mass of the dissolved amino acid and calculate the solubility in g/L or mol/L.

Determination of Melting Point

Since many amino acids decompose at their melting points, techniques like Fast Scanning Calorimetry (FSC) are often employed.[13][14][15][16]

Protocol (Conceptual for FSC):

  • Sample Preparation: A small, crystalline sample of the amino acid is prepared.

  • Rapid Heating: The sample is subjected to very high heating rates (e.g., thousands of Kelvin per second) to minimize the time spent at temperatures where decomposition can occur.

  • Detection: The heat flow to the sample is measured as a function of temperature. The melting point is identified as the temperature at which an endothermic melting peak is observed.

  • Extrapolation: Measurements are often performed at various heating rates, and the melting temperature is extrapolated to a zero heating rate to obtain the thermodynamic melting point.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopropyl protons, the methine proton at the alpha-carbon, and the exchangeable protons of the amino and carboxylic acid groups. The cyclopropyl protons would likely appear as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the cyclopropyl ring, the alpha-carbon, and the carbonyl carbon of the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Amino-2-cyclopropylacetic acid would exhibit characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band from the carboxylic acid group.

  • N-H stretch: Bands corresponding to the amino group.

  • C=O stretch: A strong absorption from the carbonyl of the carboxylic acid.

  • C-H stretch: Signals from the cyclopropyl and methine C-H bonds.

  • N-H bend: Bending vibrations of the amino group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of amino acids.[17] In a typical mass spectrum of 2-Amino-2-cyclopropylacetic acid, one would expect to observe the molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of small neutral molecules such as water, ammonia, and carbon dioxide.[18][19] The specific fragmentation pattern can provide valuable structural information.

Biological Activity and Signaling Pathways

While 2-Amino-2-cyclopropylacetic acid itself is primarily utilized as a building block in synthesis, its derivatives have shown significant biological activity, particularly as antagonists of metabotropic glutamate receptors (mGluRs).[1] mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[20][21][22]

Antagonism of Metabotropic Glutamate Receptors

Derivatives of 2-Amino-2-cyclopropylacetic acid have been investigated as antagonists for Group I mGluRs (mGluR1 and mGluR5). These receptors are typically coupled to Gq/11 proteins and activate the phospholipase C (PLC) signaling cascade.[23] An antagonist would block the binding of the endogenous ligand, glutamate, thereby inhibiting this downstream signaling.

mGluR_Antagonist_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR mGluR Glutamate->mGluR Activates Antagonist Antagonist (e.g., 2-Amino-2-cyclopropylacetic acid derivative) Antagonist->mGluR Blocks Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Antagonist action on a Group I mGluR signaling pathway.

Synthesis Workflow

Several synthetic routes to cyclopropylglycines have been reported. A common approach involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Synthesis_Workflow Start Alkene Precursor Cyclopropanation Cyclopropanation (e.g., Simmons-Smith or diazo compound addition) Start->Cyclopropanation Cyclopropyl_Intermediate Cyclopropyl Intermediate Cyclopropanation->Cyclopropyl_Intermediate Functional_Group_Intro Introduction of Amino and Carboxyl Groups (e.g., Strecker synthesis, Curtius rearrangement, etc.) Cyclopropyl_Intermediate->Functional_Group_Intro Final_Product 2-Amino-2-cyclopropylacetic Acid Functional_Group_Intro->Final_Product Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification

Caption: Generalized synthesis workflow for 2-Amino-2-cyclopropylacetic acid.

Conclusion

2-Amino-2-cyclopropylacetic acid is a valuable synthetic building block with significant potential in medicinal chemistry.[1] While comprehensive experimental data on its physicochemical properties are still emerging, predictive models provide a solid foundation for its application in drug design and development. Further research into its biological activities and the development of efficient, stereoselective synthetic methods will undoubtedly expand its utility in the creation of novel therapeutics.

References

Exploratory

In-Depth Technical Guide: 2-Amino-2-cyclopropylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclopropyl ring attached to the alpha-carbon, imparts conformational rigidity to molecules, a desirable property in the design of novel therapeutics. This rigidity can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Amino-2-cyclopropylacetic acid hydrochloride, with a focus on its role in pharmaceutical research.

Physicochemical Properties

2-Amino-2-cyclopropylacetic acid hydrochloride is a white to yellow solid.[1] A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C5H10ClNO2[1][2]
Molecular Weight 151.59 g/mol [1][2]
CAS Number 1219429-81-8[1][2]
Appearance White to Yellow Solid[1]
Canonical SMILES C1CC1C(C(=O)O)N.Cl[1]
InChI Key XINWYOAHPNHZJF-UHFFFAOYSA-N[1]

Synthesis and Reactions

The synthesis of 2-Amino-2-cyclopropylacetic acid and its derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Strecker synthesis, starting from cyclopropanecarboxaldehyde.

Illustrative Synthetic Workflow

Below is a generalized workflow representing a potential synthetic route.

G A Cyclopropanecarboxaldehyde B Intermediate Iminonitrile A->B  + NH4Cl, NaCN (Strecker Synthesis) C Racemic Aminonitrile B->C  Hydrolysis D 2-Amino-2-cyclopropylacetic acid C->D  Acid Hydrolysis E 2-Amino-2-cyclopropylacetic acid hydrochloride D->E  + HCl

Caption: Generalized synthetic workflow for 2-Amino-2-cyclopropylacetic acid hydrochloride.

Applications in Research and Drug Development

The primary application of 2-Amino-2-cyclopropylacetic acid hydrochloride is as a versatile building block in the synthesis of complex organic molecules for pharmaceutical and biochemical research.

Peptide Synthesis

The incorporation of 2-Amino-2-cyclopropylacetic acid into peptide chains is a key application. The cyclopropyl group restricts the conformational freedom of the peptide backbone, which can lead to peptides with enhanced stability against enzymatic degradation and more defined secondary structures. This is particularly valuable in the development of peptide-based drugs.

Medicinal Chemistry

In medicinal chemistry, the cyclopropyl moiety is used to probe structure-activity relationships (SAR). By replacing a glycine or alanine residue with 2-Amino-2-cyclopropylacetic acid, researchers can investigate the impact of conformational rigidity on the biological activity of a molecule. This can lead to the discovery of more potent and selective enzyme inhibitors or receptor ligands.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the following provides a generalized methodology for the incorporation of 2-Amino-2-cyclopropylacetic acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

Objective: To incorporate 2-Amino-2-cyclopropylacetic acid into a target peptide sequence on a solid support.

Materials:

  • Fmoc-protected 2-Amino-2-cyclopropylacetic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • The Fmoc-protected 2-Amino-2-cyclopropylacetic acid is pre-activated with the chosen coupling reagent and DIPEA in DMF.

    • The activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) at room temperature.

    • The resin is washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the completed peptide is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical steps involved in a single coupling cycle during solid-phase peptide synthesis.

G start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Activated Amino Acid to Resin wash1->coupling activation Activate Fmoc-2-Amino-2- cyclopropylacetic acid (Coupling Reagent + DIPEA) activation->coupling wash2 Wash with DMF coupling->wash2 next_cycle Proceed to Next Coupling Cycle or Final Cleavage wash2->next_cycle

Caption: A single coupling cycle in solid-phase peptide synthesis.

Potential Signaling Pathway Interactions

As a structural analog of the neurotransmitter glycine, 2-Amino-2-cyclopropylacetic acid has the potential to interact with glycine receptors (GlyRs), which are ligand-gated ion channels primarily involved in inhibitory neurotransmission in the central nervous system. While specific studies on the hydrochloride salt are limited, related cyclopropane-containing amino acids have been investigated as modulators of excitatory amino acid receptors. Further research is needed to fully elucidate the specific interactions of 2-Amino-2-cyclopropylacetic acid hydrochloride with neuronal signaling pathways.

Conclusion

2-Amino-2-cyclopropylacetic acid hydrochloride is a valuable chemical entity for researchers in drug discovery and development. Its unique conformational constraints offer a powerful tool for the design of novel peptides and small molecules with improved pharmacological properties. The methodologies outlined in this guide provide a foundation for its application in the synthesis of new chemical entities with therapeutic potential. Further investigation into its specific biological targets and mechanisms of action will continue to expand its utility in the field of medicinal chemistry.

References

Foundational

Synthesis of Enantiomerically Pure 2-Amino-2-cyclopropylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Enantiomerically pure 2-Amino-2-cyclopropylacetic acid is a valuable constrained amino acid analog with significant applications in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 2-Amino-2-cyclopropylacetic acid is a valuable constrained amino acid analog with significant applications in medicinal chemistry and drug development. Its rigid cyclopropyl moiety imparts unique conformational constraints on peptides and small molecule therapeutics, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. Key methodologies, including asymmetric synthesis via Strecker reaction and transition metal catalysis, as well as enzymatic and chromatographic resolution techniques, are discussed in detail. This guide includes structured data tables for easy comparison of quantitative parameters and detailed experimental protocols for key cited methods. Additionally, logical workflows for the synthetic and resolution pathways are visualized using Graphviz diagrams.

Introduction

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a well-established strategy to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. 2-Amino-2-cyclopropylacetic acid, with its unique structural features, serves as a crucial building block in the design of novel therapeutic agents. The stereochemistry of this amino acid is critical for its biological activity, necessitating synthetic routes that afford high enantiomeric purity. This guide explores the most effective methods for the synthesis of enantiomerically pure 2-Amino-2-cyclopropylacetic acid, providing researchers with the necessary information to select and implement the most suitable strategy for their specific needs.

Asymmetric Synthetic Approaches

Direct asymmetric synthesis offers an elegant and efficient route to enantiomerically pure 2-Amino-2-cyclopropylacetic acid, avoiding the need for downstream resolution steps. Two prominent methods in this category are the Asymmetric Strecker Synthesis and Nickel(II)-complex mediated synthesis.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia, and cyanide.[1][2] The asymmetric variant of this reaction employs a chiral auxiliary or catalyst to induce stereoselectivity.[3] The general mechanism involves the formation of a chiral imine intermediate, followed by the diastereoselective addition of cyanide. Subsequent hydrolysis of the resulting α-aminonitrile yields the desired enantiomerically enriched amino acid.

Logical Workflow for Asymmetric Strecker Synthesis

Strecker_Synthesis start Cyclopropanecarboxaldehyde intermediate Diastereomeric α-Aminonitriles start->intermediate Condensation & Cyanide Addition reagents Chiral Amine, NaCN, Acid reagents->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis product Enantiomerically Enriched 2-Amino-2-cyclopropylacetic acid hydrolysis->product separation Chromatographic Separation product->separation final_product Enantiomerically Pure 2-Amino-2-cyclopropylacetic acid separation->final_product

Caption: Asymmetric Strecker Synthesis Workflow.

Nickel(II)-Complex Mediated Asymmetric Synthesis

The use of chiral Ni(II) complexes of Schiff bases derived from glycine or other amino acids provides a powerful tool for the asymmetric synthesis of a wide range of α-amino acids.[4][5][6] This method relies on the formation of a planar chiral Ni(II) complex that acts as a template, directing the stereoselective alkylation of the α-carbon. For the synthesis of 2-Amino-2-cyclopropylacetic acid, a cyclopropyl halide would be used as the alkylating agent. The chiral auxiliary is typically derived from a readily available chiral source, such as proline.[5]

Logical Workflow for Ni(II)-Complex Mediated Synthesis

Ni_Complex_Synthesis start Glycine Schiff Base + Chiral Auxiliary + Ni(II) complex Chiral Ni(II) Complex start->complex alkylated_complex Diastereomerically Enriched Alkylated Ni(II) Complex complex->alkylated_complex Base alkylation Alkylation with Cyclopropyl Halide alkylation->alkylated_complex decomposition Acidic Decomposition alkylated_complex->decomposition product Enantiomerically Enriched 2-Amino-2-cyclopropylacetic acid decomposition->product

Caption: Ni(II)-Complex Mediated Synthesis Workflow.

Resolution of Racemic 2-Amino-2-cyclopropylacetic acid

Resolution techniques are employed to separate the enantiomers of a racemic mixture of 2-Amino-2-cyclopropylacetic acid. These methods are often practical when a direct asymmetric synthesis is not feasible or cost-effective.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[7][8] Lipases and acylases are commonly used for this purpose.[9] For example, a racemic N-acyl derivative of 2-Amino-2-cyclopropylacetic acid can be selectively hydrolyzed by an acylase, yielding the free L-amino acid and the unreacted N-acyl-D-amino acid, which can then be separated.[10]

Logical Workflow for Enzymatic Resolution

Enzymatic_Resolution start Racemic N-Acyl 2-Amino-2-cyclopropylacetic acid reaction Enantioselective Hydrolysis start->reaction enzyme Acylase enzyme->reaction mixture Mixture of: L-Amino Acid & N-Acyl-D-Amino Acid reaction->mixture separation Separation mixture->separation l_amino_acid L-2-Amino-2-cyclopropylacetic acid separation->l_amino_acid d_acyl_amino_acid N-Acyl-D-2-Amino-2-cyclopropylacetic acid separation->d_acyl_amino_acid hydrolysis Hydrolysis d_acyl_amino_acid->hydrolysis d_amino_acid D-2-Amino-2-cyclopropylacetic acid hydrolysis->d_amino_acid

Caption: Enzymatic Resolution Workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[11][12][13][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the resolution of underivatized amino acids.

Logical Workflow for Chiral HPLC Resolution

Chiral_HPLC start Racemic 2-Amino-2-cyclopropylacetic acid injection Injection onto Chiral HPLC Column start->injection separation Elution with Mobile Phase injection->separation detection Detection separation->detection enantiomer1 Enantiomer 1 detection->enantiomer1 enantiomer2 Enantiomer 2 detection->enantiomer2

Caption: Chiral HPLC Resolution Workflow.

Quantitative Data Summary

MethodKey Reagents/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
Asymmetric Strecker Synthesis Chiral Amine (e.g., (R)-Phenylglycinol), NaCN, AcidMethanolRoom Temp.70-90>95 (analogous)
Ni(II)-Complex Mediated Synthesis Ni(II) salt, Chiral Ligand (e.g., (S)-BPB), Base, Cyclopropyl bromideAcetonitrile/DMF25-6060-85>98[4] (analogous)
Enzymatic Resolution (Acylase) Racemic N-Acyl Amino Acid, Acylase from Aspergillus oryzaeWater37~45 (for each enantiomer)>99[10] (general)
Chiral HPLC Resolution Chiral Stationary Phase (e.g., Teicoplanin-based)Aqueous/Organic Mobile PhaseAmbient>95 (recovery)>99 (general)

Detailed Experimental Protocols

General Protocol for Asymmetric Strecker Synthesis (Adapted from analogous procedures)
  • Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol is added a chiral amine (e.g., (R)-phenylglycinol, 1.0 eq) at room temperature. The mixture is stirred for 2-4 hours.

  • Cyanide Addition: The reaction mixture is cooled to 0 °C, and sodium cyanide (1.1 eq) is added, followed by the dropwise addition of acetic acid (1.2 eq). The reaction is stirred at 0 °C for 24 hours.

  • Work-up and Isolation of Aminonitrile: The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude aminonitrile is purified by column chromatography.

  • Hydrolysis: The purified aminonitrile is dissolved in a mixture of concentrated HCl and water and heated at reflux for 12-24 hours.

  • Isolation of Amino Acid: The reaction mixture is cooled to room temperature and the pH is adjusted to the isoelectric point of the amino acid using a suitable base. The precipitated amino acid is collected by filtration, washed with cold water, and dried under vacuum.

General Protocol for Ni(II)-Complex Mediated Asymmetric Synthesis (Adapted from analogous procedures)[4][5]
  • Formation of the Chiral Ni(II) Complex: A mixture of the chiral Schiff base ligand (e.g., (S)-2-(N-benzylprolyl)aminobenzophenone), glycine, and nickel(II) nitrate hexahydrate in a suitable solvent (e.g., methanol) is heated in the presence of a base (e.g., KOH). The resulting chiral Ni(II) complex is isolated and purified.

  • Alkylation: The chiral Ni(II) complex (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., potassium tert-butoxide, 1.1 eq) is added, and the mixture is stirred for 30 minutes. Cyclopropyl bromide (1.5 eq) is then added, and the reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC).

  • Work-up and Isolation of the Alkylated Complex: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the diastereomerically enriched alkylated Ni(II) complex.

  • Decomplexation: The purified alkylated complex is treated with aqueous acid (e.g., 6M HCl) at elevated temperature to decompose the complex and liberate the amino acid.

  • Isolation of the Amino Acid: The chiral auxiliary can be recovered by extraction. The aqueous layer containing the amino acid hydrochloride is then purified, for example, by ion-exchange chromatography, to yield the enantiomerically pure 2-Amino-2-cyclopropylacetic acid.

General Protocol for Enzymatic Resolution using Acylase (Adapted from general procedures)[10]
  • Preparation of Racemic N-Acyl Amino Acid: Racemic 2-Amino-2-cyclopropylacetic acid is acylated using a standard procedure (e.g., reaction with acetic anhydride in the presence of a base).

  • Enzymatic Hydrolysis: The racemic N-acyl-2-Amino-2-cyclopropylacetic acid is dissolved in a buffered aqueous solution (pH ~7-8). Immobilized or free acylase (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a suitable temperature (e.g., 37 °C) with gentle agitation. The progress of the reaction is monitored by measuring the amount of liberated L-amino acid.

  • Separation of Enantiomers: Once approximately 50% conversion is reached, the enzyme is removed by filtration (if immobilized) or denaturation followed by centrifugation. The pH of the solution is adjusted to be acidic (e.g., pH 2) to protonate the unreacted N-acyl-D-amino acid, which can then be extracted with an organic solvent.

  • Isolation of L-Amino Acid: The aqueous layer containing the L-amino acid hydrochloride is then brought to its isoelectric point to precipitate the free L-amino acid, which is collected by filtration.

  • Isolation of D-Amino Acid: The extracted N-acyl-D-amino acid is hydrolyzed under acidic or basic conditions to afford the D-amino acid.

Conclusion

The synthesis of enantiomerically pure 2-Amino-2-cyclopropylacetic acid can be achieved through several effective strategies. Asymmetric synthesis, particularly methods employing chiral auxiliaries like in the Ni(II)-complex mediated approach or asymmetric catalysts in the Strecker reaction, offer direct access to the desired enantiomer with high stereocontrol. Alternatively, the resolution of a racemic mixture via enzymatic methods or chiral HPLC provides a robust and often scalable approach. The choice of the optimal synthetic route will depend on factors such as the desired scale of synthesis, cost considerations, and the available laboratory infrastructure. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and to facilitate the successful synthesis of this valuable building block for drug discovery and development.

References

Exploratory

Crystal Structure of 2-Amino-2-cyclopropylacetic acid HCl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl moiety offers a unique conformational constraint that is valuable for designing novel therapeutic agents with improved metabolic stability and biological activity. This technical guide aims to provide a comprehensive overview of the crystal structure of 2-Amino-2-cyclopropylacetic acid HCl. However, a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature did not yield a publicly available crystal structure for this specific compound.

While experimental crystallographic data is not available, this document will provide essential physicochemical properties and contextual information relevant to researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-cyclopropylacetic acid and its hydrochloride salt is presented below. This information is crucial for its application in synthesis and drug design.

PropertyValueSource
Chemical Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1][2]
Appearance White to Yellow Solid[1]
CAS Number 1219429-81-8[1]
Canonical SMILES C1CC1C(C(=O)O)N.Cl[1]
InChIKey XINWYOAHPNHZJF-UHFFFAOYSA-N[1]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Significance in Drug Discovery and Development

2-Amino-2-cyclopropylacetic acid is a valuable building block in the synthesis of novel pharmaceuticals. The incorporation of the cyclopropyl group can confer several advantageous properties to a drug candidate:

  • Conformational Rigidity: The three-membered ring structure restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the compound's half-life in the body.

  • Improved Pharmacokinetic Properties: Altering the lipophilicity and polarity of a molecule by introducing a cyclopropyl ring can enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

The general workflow for utilizing such a non-natural amino acid in a drug discovery program is outlined below.

References

Foundational

An In-depth Technical Guide on 2-Amino-2-cyclopropylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available data on 2-Amino-2-cyclopropylacetic acid hydrochloride, with a focus on its solubili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2-Amino-2-cyclopropylacetic acid hydrochloride, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes general principles and experimental approaches for determining the solubility of amino acid hydrochlorides.

Physicochemical Properties

2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid analog. The presence of the cyclopropyl group confers a rigid structure, which can influence its binding to target proteins and its metabolic stability.[1][2] The hydrochloride salt form is intended to enhance the aqueous solubility and stability of the parent compound.[1]

Table 1: General Physicochemical Properties of 2-Amino-2-cyclopropylacetic Acid Hydrochloride

PropertyValueSource
CAS Number 1219429-81-8[1]
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1]
Appearance White to Yellow Solid[1]
Storage Sealed in dry, Room Temperature[3]

Solubility Data

  • General Trends for Amino Acids: Amino acids are generally soluble in water and insoluble in non-polar organic solvents.[4] This is due to their zwitterionic nature in aqueous solutions.[4] The hydrochloride salt of an amino acid will have a lower pH in solution and exist predominantly as a positively charged species, which generally increases its solubility in polar solvents.

  • Qualitative Information: L-Cyclopropylglycine, a form of the parent amino acid, is described as being soluble in water and insoluble in ethanol.[5] It is expected that the hydrochloride salt would exhibit enhanced solubility in water and potentially some solubility in polar protic solvents.

Table 2: Qualitative Solubility and General Expectations

SolventExpected SolubilityRationale
Water Soluble to Highly SolubleThe hydrochloride salt form and the polar nature of the amino acid functionality favor aqueous solubility.[1][4]
Methanol Likely SolubleAs a polar protic solvent, methanol is often a good solvent for amino acid hydrochlorides.
Ethanol Sparingly Soluble to InsolubleThe parent amino acid is reported as insoluble in ethanol.[5] The hydrochloride may have slightly better but still limited solubility.
Dimethyl Sulfoxide (DMSO) Likely SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone Likely InsolubleAcetone is a less polar solvent and is generally not effective at dissolving ionic compounds like amino acid hydrochlorides.
Hexane InsolubleAs a non-polar solvent, hexane is not expected to dissolve this polar, ionic compound.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amino acid hydrochloride, based on common laboratory practices.

Objective: To determine the saturation solubility of 2-Amino-2-cyclopropylacetic acid hydrochloride in a given solvent at a specific temperature.

Materials:

  • 2-Amino-2-cyclopropylacetic acid hydrochloride

  • Selected solvents (e.g., deionized water, methanol, ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, NMR, or a sensitive balance for gravimetric analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-2-cyclopropylacetic acid hydrochloride to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. The solubility can be calculated as the mass of the solid per volume of the solvent.

    • Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration.

    • Spectroscopic Method (NMR): A known amount of an internal standard can be added to the filtered solution, and the concentration of the analyte can be determined by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

  • Data Reporting:

    • Express the solubility in standard units, such as g/L, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualizations

Since no specific signaling pathways involving 2-Amino-2-cyclopropylacetic acid hydrochloride were identified in the literature, a conceptual diagram illustrating the factors that generally influence the solubility of amino acids is provided below. Additionally, a workflow diagram for the experimental determination of solubility is presented.

G Factors Influencing Amino Acid Solubility cluster_solute Amino Acid Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Side Chain (R-group) Side Chain (R-group) Solubility Solubility Side Chain (R-group)->Solubility Hydrophobicity/ Hydrophilicity Zwitterionic Nature Zwitterionic Nature Zwitterionic Nature->Solubility Governs interaction with polar solvents Salt Form (e.g., HCl) Salt Form (e.g., HCl) Salt Form (e.g., HCl)->Solubility Increases charge and solubility Polarity Polarity Polarity->Solubility Like dissolves like Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Solute-solvent interactions pH pH pH->Solubility Affects ionization state Temperature Temperature Temperature->Solubility Generally increases solubility (for endothermic dissolution)

Caption: Factors influencing the solubility of amino acids.

G Experimental Workflow for Solubility Determination cluster_quant Quantification Methods A Add excess solute to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow solids to settle B->C D Withdraw supernatant with a pre-warmed syringe C->D E Filter through a syringe filter (e.g., 0.45 µm) D->E F Quantify solute concentration in the filtrate E->F G Calculate and report solubility (e.g., in g/L or mol/L) F->G Gravimetric Gravimetric F->Gravimetric HPLC HPLC F->HPLC NMR NMR F->NMR

Caption: Generalized workflow for solubility determination.

References

Exploratory

spectroscopic analysis of 2-Amino-2-cyclopropylacetic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid of inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The unique structural feature of the cyclopropyl ring introduces conformational rigidity, which can be advantageous in the design of novel therapeutics. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for these analytical techniques.

Data Presentation

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of 2-Amino-2-cyclopropylacetic acid. These values are based on predictions and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-2-cyclopropylacetic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Singlet1Hα-H
~1.0 - 1.2Multiplet1HCyclopropyl CH
~0.4 - 0.8Multiplet4HCyclopropyl CH₂

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-2-cyclopropylacetic acid

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~60α-C
~15Cyclopropyl CH
~5Cyclopropyl CH₂

Solvent: D₂O

Table 3: Predicted IR Absorption Bands for 2-Amino-2-cyclopropylacetic acid

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3200Broad, StrongO-H stretch (Carboxylic acid)
2800 - 3100MediumN-H stretch (Amine)
~3080WeakC-H stretch (Cyclopropyl)
~1710StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1400MediumC-O stretch / O-H bend
~1020MediumC-C stretch (Cyclopropyl ring)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-2-cyclopropylacetic acid

AdductPredicted m/z
[M+H]⁺116.0706
[M+Na]⁺138.0525
[M-H]⁻114.0560

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-Amino-2-cyclopropylacetic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 2-Amino-2-cyclopropylacetic acid by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Amino-2-cyclopropylacetic acid.

  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used if solubility in D₂O is an issue.[1][2]

  • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing.

  • Cap the NMR tube and vortex gently to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum using typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

    • Relaxation delay: 2 seconds

    • Spectral width: 0 to 200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the internal standard (TSP at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-2-cyclopropylacetic acid by measuring the absorption of infrared radiation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [3][4]

  • Gently grind a small amount (1-2 mg) of 2-Amino-2-cyclopropylacetic acid into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

  • Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

IR Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and assign the characteristic absorption bands to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of 2-Amino-2-cyclopropylacetic acid.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of 2-Amino-2-cyclopropylacetic acid (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Ensure the sample is fully dissolved.

Mass Spectrum Acquisition (Positive Ion Mode):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable and strong signal for the analyte.

  • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300 Da).

  • The mass analyzer will separate the ions based on their mass-to-charge ratio.

Data Processing:

  • Analyze the resulting mass spectrum to identify the molecular ion peak, which typically corresponds to the protonated molecule [M+H]⁺ in positive ion mode.

  • Identify other adducts that may be present, such as the sodium adduct [M+Na]⁺.

  • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 2-Amino-2-cyclopropylacetic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of 2-Amino-2-cyclopropylacetic acid.

References

Foundational

The Discovery and Enduring Legacy of Cyclopropyl Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopropyl amino acids, a fascinating class of non-proteinogenic amino acids, have carved a unique and significant niche in the landscape of c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl amino acids, a fascinating class of non-proteinogenic amino acids, have carved a unique and significant niche in the landscape of chemical biology, medicinal chemistry, and drug discovery. Characterized by the presence of a rigid cyclopropane ring, these molecules offer a powerful tool for introducing conformational constraints into peptides and small molecules, thereby influencing their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of cyclopropyl amino acids, with a focus on providing practical data and methodologies for researchers in the field.

A Historical Perspective: From a Synthetic Curiosity to a Key Pharmacophore

The journey of cyclopropyl amino acids began in the early 20th century as a synthetic novelty. The first synthesis of the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), was reported in 1922.[1] For decades, these compounds remained largely a curiosity for organic chemists.

A pivotal moment in their history came with the discovery of ACC as a naturally occurring amino acid and a key intermediate in the biosynthesis of ethylene, a crucial plant hormone that regulates a wide array of developmental processes.[2][3] This discovery ignited significant interest in the biological roles of cyclopropyl amino acids and spurred the development of new synthetic methodologies.

In the realm of medicinal chemistry, the unique conformational constraints imposed by the cyclopropane ring were recognized as a valuable tool for designing peptidomimetics and enzyme inhibitors.[4][5] The rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[4] Furthermore, the cyclopropyl moiety is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles of drug candidates.[4][6]

Physicochemical and Biological Properties: A Quantitative Overview

The incorporation of a cyclopropane ring significantly influences the physicochemical and biological properties of amino acids. The following tables summarize key quantitative data for a selection of cyclopropyl amino acids and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (α-COOH)pKa (α-NH3+)logPReference
1-Aminocyclopropanecarboxylic Acid (ACC)C4H7NO2101.102.399.99-1.3[7]
(R)-CyclopropylglycineC5H9NO2115.13~2.3~9.7-1.1Estimated
(S)-CyclopropylglycineC5H9NO2115.13~2.3~9.7-1.1Estimated

Table 1: Physicochemical Properties of Selected Cyclopropyl Amino Acids.

Compound/DrugTargetAssayIC50 / KiReference
Cyclopropyl-containing Coronavirus 3CL Protease Inhibitor (Compound 5c)SARS-CoV-2 3CL ProteaseBiochemical Assay0.14 µM (IC50)[8]
Cyclopropyl-containing Coronavirus 3CL Protease Inhibitor (Compound 11c)SARS-CoV-2 3CL ProteaseBiochemical Assay0.46 µM (IC50)[8]
Cyclopropyl-GABA AnalogBetaine/GABA Transporter 1 (BGT1)Inhibition Assay-[9]
D-Cyclopropylglutamate (D-CGA-C)NMDA Receptor[3H]MK-801 BindingHigh Potency[10]
TelaprevirHCV NS3/4A ProteaseEnzyme Inhibition-[4][11]

Table 2: Biological Activity of Selected Cyclopropyl Amino Acid Derivatives and Drugs.

DrugBioavailabilityProtein BindingMetabolismElimination
TelaprevirEnhanced with food59-76%Primarily CYP3A4 and P-glycoproteinFeces
Cyclopropylfentanyl--Forms cyclopropylnorfentanyl-

Table 3: Pharmacokinetic Parameters of Selected Drugs Containing a Cyclopropyl Moiety. [4][6][7][11]

Key Synthetic Methodologies: Detailed Experimental Protocols

The synthesis of cyclopropyl amino acids has evolved significantly since the first reported method. Below are detailed protocols for two historically important and conceptually distinct approaches.

Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC) via Hofmann Degradation of Cyclopropane-1,1-dicarboxamide

This classical approach, based on the original 1922 synthesis, involves the degradation of a dicarboxamide.

Protocol:

  • Preparation of Cyclopropane-1,1-dicarboxamide:

    • React diethyl cyclopropane-1,1-dicarboxylate with concentrated aqueous ammonia at room temperature for 48 hours.

    • Filter the resulting white precipitate, wash with cold water, and dry to yield cyclopropane-1,1-dicarboxamide.

  • Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide in water.

    • Add cyclopropane-1,1-dicarboxamide to the cold sodium hypobromite solution and stir at 0 °C for 1 hour.

    • Slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 1 hour.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 3-4.

    • Concentrate the solution under reduced pressure until a precipitate forms.

    • Collect the crude 1-aminocyclopropanecarboxylic acid by filtration.

    • Recrystallize the crude product from a water/ethanol mixture to obtain pure ACC.[12]

Synthesis of Cyclopropyl Amino Acids via Cyclopropanation of Dehydroamino Acids with Diazomethane

This method utilizes the addition of a carbene to an activated double bond.

Protocol:

  • Preparation of the Dehydroamino Acid Precursor:

    • Synthesize the desired N-protected dehydroamino acid ester (e.g., N-acetyl-α,β-dehydroalanine methyl ester) using established methods, such as the Erlenmeyer-Plöchl azlactone synthesis followed by alcoholysis.

  • Generation of Diazomethane (Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.):

    • Generate a solution of diazomethane in diethyl ether from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) by reaction with a strong base (e.g., potassium hydroxide) in a specialized distillation apparatus.

  • Cyclopropanation Reaction:

    • Dissolve the N-protected dehydroamino acid ester in a suitable solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add the ethereal solution of diazomethane to the dehydroamino acid solution with stirring. The disappearance of the yellow color of diazomethane indicates its consumption.

    • Continue adding diazomethane until a faint yellow color persists, indicating a slight excess.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting pyrazoline intermediate can be thermolytically or photolytically decomposed to the cyclopropyl amino acid derivative by heating in a high-boiling solvent (e.g., xylene) or by irradiation with UV light, respectively, leading to the extrusion of nitrogen gas.

    • Purify the resulting cyclopropyl amino acid derivative by column chromatography on silica gel.

  • Deprotection:

    • Remove the N-protecting group and hydrolyze the ester under appropriate acidic or basic conditions to yield the free cyclopropyl amino acid.[13][14]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The unique structural features of cyclopropyl amino acids make them valuable building blocks in peptide science. The following protocol outlines the incorporation of an Fmoc-protected cyclopropyl amino acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Protocol for Manual Fmoc-SPPS:

  • Resin Preparation:

    • Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected cyclopropyl amino acid (e.g., Fmoc-cyclopropylglycine-OH) (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and HOBt (1 equivalent relative to the amino acid) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing steps, remove the N-terminal Fmoc group as described in step 2.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17][18]

Biological Significance and Signaling Pathways

Cyclopropyl amino acids and their derivatives have been shown to interact with a variety of biological targets, most notably neurotransmitter receptors.

NMDA Receptor Modulation

Certain cyclopropyl amino acids, particularly derivatives of glutamate, are potent modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. The conformational rigidity of these analogs allows for the probing of the receptor's binding pocket and the development of selective agonists and antagonists.

NMDA_Receptor_Signaling Glutamate Glutamate / Cyclopropyl-Glu NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin PKC PKC Ca_ion->PKC CaMKII CaMKII Calmodulin->CaMKII ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway.

GABA Receptor Modulation

Analogs of γ-aminobutyric acid (GABA) containing a cyclopropane ring have been synthesized to act as conformationally restricted probes and modulators of GABA receptors and transporters. These compounds are instrumental in studying the structure-activity relationships of GABAergic signaling, which is the primary inhibitory neurotransmitter system in the brain.

GABA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_vesicle GABA Vesicle GABA_A_R GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A_R GABA Release GABA_B_R GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B_R GABA Release GABA_pre->GABA_vesicle Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization G_protein G-protein GABA_B_R->G_protein Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase cAMP ↓ cAMP Adenylyl_cyclase->cAMP

Caption: GABA Receptor Signaling Pathway.

Experimental Workflows in Drug Discovery

The unique properties of cyclopropyl amino acids make them attractive candidates for high-throughput screening (HTS) campaigns in drug discovery. The following diagram illustrates a typical workflow for screening a library of compounds, which could include cyclopropyl amino acid derivatives, for enzyme inhibitory activity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Characterization Compound_Library Compound Library (incl. Cyclopropyl Analogs) Primary_Assay Single-Concentration Enzyme Assay Compound_Library->Primary_Assay Hit_Identification Identify Initial Hits (e.g., >50% Inhibition) Primary_Assay->Hit_Identification Cherry_Picking Cherry-Pick Hits Hit_Identification->Cherry_Picking Dose_Response Dose-Response Assay (e.g., 8-point curve) Cherry_Picking->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Secondary_Assay Secondary/Orthogonal Assay (e.g., different detection method) IC50_Determination->Secondary_Assay Counter_Screen Counter-Screen (for selectivity) Secondary_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.

Conclusion

From their initial synthesis as chemical curiosities to their current status as indispensable tools in drug discovery and chemical biology, cyclopropyl amino acids have demonstrated remarkable versatility and utility. Their ability to impart conformational rigidity and enhance metabolic stability has led to their incorporation into a wide range of biologically active molecules. As synthetic methodologies continue to advance and our understanding of their biological effects deepens, the role of cyclopropyl amino acids in the development of novel therapeutics and chemical probes is poised to expand even further. This guide provides a foundational resource for researchers seeking to harness the unique properties of these fascinating molecules in their own scientific endeavors.

References

Exploratory

In-Depth Technical Guide to the Conformational Analysis of 2-Amino-2-cyclopropylacetic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the conformational analysis of 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. The inherent rigidity of the cyclopropyl group profoundly influences the molecule's three-dimensional structure, making a thorough understanding of its conformational preferences crucial for the design of novel therapeutics with enhanced stability and specific biological activity.[1] This document details the experimental and computational methodologies employed to elucidate the conformational landscape of this unique amino acid and its derivatives.

Introduction to Conformational Rigidity

The cyclopropane ring in 2-Amino-2-cyclopropylacetic acid significantly restricts the molecule's conformational freedom compared to its acyclic analogue, alanine. This rigidity is a key attribute in drug design, as it can pre-organize a molecule into a bioactive conformation, potentially leading to higher receptor affinity and selectivity, as well as improved metabolic stability. The primary degrees of conformational freedom in 2-Amino-2-cyclopropylacetic acid are the rotations around the Cα-C(cyclopropyl) and Cα-C' (carbonyl) single bonds, defined by the dihedral angles φ (phi) and ψ (psi), respectively.

Experimental Approaches to Conformational Analysis

The precise determination of the conformational properties of 2-Amino-2-cyclopropylacetic acid and its derivatives relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[2][3][4] This technique is invaluable for obtaining precise bond lengths, bond angles, and dihedral angles, which define a specific conformer.

Key Structural Features from a Related Crystal Structure (cis-2-(2-carboxycyclopropyl)glycine): [5]

ParameterValue (Molecule A)Value (Molecule B)
Cyclopropane C-C Bonds (Proximal to C2)
C1-C21.532 (3) Å1.520 (3) Å
C2-C31.512 (3) Å1.516 (2) Å
Cyclopropane C-C Bond (Distal to C2) 1.489 (2) Å1.484 (2) Å
Torsion Angle (O3—C6—C2—X) -4.3°-11.1°
(where X is the midpoint of the distal cyclopropane bond)

These data from a related molecule indicate that the cyclopropane ring itself is asymmetric, with bonds proximal to the substituent being longer than the distal bond. The torsion angle suggests a bisected conformation of the carboxylic acid group relative to the cyclopropane ring in the solid state.

Experimental Protocol for X-ray Crystallography:

A general workflow for the X-ray crystallographic analysis of a small molecule like 2-Amino-2-cyclopropylacetic acid is as follows:

experimental_workflow_xray cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement start High Purity Sample crystallization Slow Evaporation, Vapor Diffusion, etc. start->crystallization crystal Single Crystal crystallization->crystal xray_source X-ray Source crystal->xray_source diffraction Diffraction xray_source->diffraction detector Detector diffraction->detector electron_density Electron Density Map detector->electron_density model_building Model Building electron_density->model_building refinement Refinement model_building->refinement refinement->electron_density final_structure Final Structure refinement->final_structure

Figure 1: Generalized workflow for X-ray crystal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6] Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-couplings), and chemical shifts, provide information about internuclear distances and dihedral angles, which can be used to define the conformational ensemble of 2-Amino-2-cyclopropylacetic acid in different solvents.

Experimental Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a high-purity sample of 2-Amino-2-cyclopropylacetic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in resonance assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

  • Measurement of Coupling Constants: Extract precise values of vicinal proton-proton coupling constants (³JHH) from high-resolution 1D or 2D spectra. These values can be related to dihedral angles via the Karplus equation.

  • Structure Calculation: Use the collected distance restraints (from NOESY/ROESY) and dihedral angle restraints (from coupling constants) as input for molecular modeling software (e.g., CYANA, CNS) to calculate an ensemble of structures consistent with the experimental data.

experimental_workflow_nmr sample Sample in Deuterated Solvent nmr_acq 1D & 2D NMR Data Acquisition (COSY, NOESY, HSQC) sample->nmr_acq data_proc Data Processing & Resonance Assignment nmr_acq->data_proc restraint_ext Extraction of Restraints (NOEs, J-couplings) data_proc->restraint_ext struct_calc Structure Calculation & Ensemble Generation restraint_ext->struct_calc validation Structure Validation struct_calc->validation

Figure 2: Workflow for conformational analysis using NMR spectroscopy.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of 2-Amino-2-cyclopropylacetic acid and to quantify the relative energies of different conformers and the barriers to their interconversion.

Methodology for Computational Analysis:

A typical computational workflow involves the following steps:

  • Initial Structure Generation: Create an initial 3D structure of 2-Amino-2-cyclopropylacetic acid.

  • Conformational Search: Systematically rotate the key dihedral angles (φ and ψ) to generate a wide range of possible conformers.

  • Geometry Optimization: Perform geometry optimization for each generated conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set (e.g., 6-31G* or larger). This process finds the nearest local energy minimum for each starting geometry.

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Transition State Search: To determine the energy barriers between stable conformers, perform transition state searches.

  • Solvation Effects: To model the behavior in solution, implicit or explicit solvent models can be incorporated into the calculations.

computational_workflow start Initial 3D Structure conf_search Conformational Search (Dihedral Angle Scanning) start->conf_search geom_opt Geometry Optimization (e.g., DFT/6-31G*) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc ts_search Transition State Search geom_opt->ts_search pes Potential Energy Surface energy_calc->pes ts_search->pes

Figure 3: A typical workflow for computational conformational analysis.

Predicted Conformational Preferences:

While specific computational studies on 2-Amino-2-cyclopropylacetic acid are not extensively published, studies on related cyclopropyl-containing molecules and general principles of conformational analysis suggest that the molecule will exhibit a limited number of low-energy conformers. The interactions between the amino, carboxyl, and cyclopropyl groups will dictate the preferred orientations. It is expected that conformers allowing for intramolecular hydrogen bonding between the amino and carboxyl groups will be particularly stable in the gas phase.

Summary of Findings and Implications for Drug Design

The conformational analysis of 2-Amino-2-cyclopropylacetic acid reveals a molecule with significantly restricted flexibility due to the presence of the cyclopropyl ring.

  • Structural Rigidity: The cyclopropyl moiety acts as a rigid scaffold, limiting the accessible conformational space primarily to rotations around the Cα-C(cyclopropyl) and Cα-C' bonds.

  • Defined Conformers: The molecule is expected to exist as a small number of well-defined, low-energy conformers in solution.

  • Predictable Geometry: The combination of experimental and computational methods can provide a detailed picture of the preferred three-dimensional structure.

For drug development professionals, this conformational rigidity is a highly desirable trait. By incorporating 2-Amino-2-cyclopropylacetic acid into peptide or small molecule drug candidates, it is possible to enforce a specific conformation that is optimal for binding to a biological target. This can lead to increased potency, selectivity, and improved pharmacokinetic properties. The detailed understanding of its conformational landscape, as outlined in this guide, provides a rational basis for the design of next-generation therapeutics.

References

Foundational

2-Amino-2-cyclopropylacetic Acid: A Constrained Glycine Analog for Probing and Modulating Glutamatergic Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2-cyclopropylacetic acid is a conformationally constrained analog of the neurotransmitter glycine. Its rigid cy...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclopropylacetic acid is a conformationally constrained analog of the neurotransmitter glycine. Its rigid cyclopropyl backbone offers unique stereochemical properties that make it a valuable tool for investigating the structure and function of glycine binding sites on various receptors and transporters. This technical guide provides a comprehensive overview of 2-amino-2-cyclopropylacetic acid, including its synthesis, pharmacological properties as a modulator of N-methyl-D-aspartate (NMDA) receptors and glycine transporters (GlyTs), and detailed experimental protocols for its characterization. This document is intended to serve as a resource for researchers in neuroscience and drug development exploring the therapeutic potential of targeting the glutamatergic system.

Introduction

Glycine is a fundamental neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a mandatory co-agonist at NMDA receptors throughout the brain.[1] The conformational flexibility of the glycine molecule allows it to adopt various conformations, which can complicate the study of its interactions with specific binding pockets. To overcome this, conformationally constrained analogs, such as 2-amino-2-cyclopropylacetic acid, have been developed.[2] The cyclopropyl ring restricts the rotation of the molecule, providing a more defined three-dimensional structure.[2] This rigidity allows for a more precise probing of the steric and electronic requirements of glycine binding sites, aiding in the design of selective and potent therapeutic agents.[2][3]

The introduction of a cyclopropyl group can also enhance metabolic stability and influence pharmacokinetic properties, making such analogs attractive candidates for drug development.[3] This guide will delve into the technical aspects of working with 2-amino-2-cyclopropylacetic acid, from its chemical synthesis to its biological evaluation.

Physicochemical Properties and Synthesis

2-Amino-2-cyclopropylacetic acid, also known as cyclopropylglycine, is a non-proteinogenic amino acid.[2] Its structure consists of an amino group and a carboxylic acid group attached to the same carbon atom, which is part of a cyclopropane ring.

Table 1: Physicochemical Properties of 2-Amino-2-cyclopropylacetic Acid

PropertyValue
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
CAS Number15785-26-9
AppearanceWhite crystalline solid
SolubilitySoluble in water

The synthesis of 2-amino-2-cyclopropylacetic acid can be achieved through various methods, often involving the cyclopropanation of a suitable precursor. A common approach is the Kulinkovich reaction, which can be applied to modified amino acids.[4] Other methods include carbene or ylide addition to alkenes and modifications of cyclopropanecarbaldehydes via the Strecker reaction.[4]

Pharmacology as a Glycine Analog

The primary pharmacological interest in 2-amino-2-cyclopropylacetic acid lies in its activity as a constrained glycine analog, particularly at the glycine binding site of the NMDA receptor and at glycine transporters.

Modulation of NMDA Receptors

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[5][6] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1][7] The glycine binding site on the GluN1 subunit of the NMDA receptor is a key therapeutic target.

While specific binding affinity data for 2-amino-2-cyclopropylacetic acid at NMDA receptors is not extensively reported in publicly available literature, its constrained nature makes it an excellent candidate for probing the topology of the glycine binding site. By comparing the activity of different stereoisomers of cyclopropylglycine, researchers can infer the optimal conformation for receptor activation or inhibition.

Table 2: Representative Binding Affinities of Glycine Site Ligands at NMDA Receptors

CompoundReceptor SubtypeAffinity (KD or Ki)
GlycineGluN1/GluN2A41 nM (high affinity), 774 nM (low affinity)[8]
D-SerineGluN1~1 µM
DCKAGluN1~10 nM

Note: This table provides representative data for known glycine site ligands to offer context. Specific affinity values for 2-amino-2-cyclopropylacetic acid require experimental determination.

Interaction with Glycine Transporters

Glycine transporters (GlyT1 and GlyT2) are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing both inhibitory glycinergic neurotransmission and NMDA receptor function.[9][10] GlyT1, in particular, is a target for enhancing NMDA receptor activity by increasing the ambient glycine concentration.[11]

The constrained structure of 2-amino-2-cyclopropylacetic acid can be used to investigate the substrate binding pocket of GlyTs. The selectivity of different isomers for GlyT1 versus GlyT2 can provide valuable information for the design of subtype-selective inhibitors.

Table 3: Representative IC50 Values for Glycine Transporter Inhibitors

CompoundTransporterIC50
SarcosineGlyT1~50 µM
ALX-5407GlyT1~3 nM
ORG 25543GlyT2~16 nM

Note: This table provides representative data for known GlyT inhibitors. Specific IC50 values for 2-amino-2-cyclopropylacetic acid need to be experimentally determined.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the pharmacological profile of 2-amino-2-cyclopropylacetic acid.

Synthesis of 2-Amino-2-cyclopropylacetic Acid (General Approach)

A detailed, specific synthesis protocol for 2-amino-2-cyclopropylacetic acid can be found in specialized chemical literature.[4] A general, conceptual workflow is presented below.

G cluster_synthesis Synthesis Workflow start Start with a suitable alkene precursor carbene Generate a carbene or ylide species start->carbene Reagents cyclopropanation Perform cyclopropanation reaction start->cyclopropanation carbene->cyclopropanation Reaction functional_group Introduce amino and carboxyl groups (e.g., via Strecker synthesis or from a pre-functionalized precursor) cyclopropanation->functional_group purification Purify the final product (e.g., by chromatography or recrystallization) functional_group->purification G cluster_binding_assay NMDA Receptor Binding Assay Workflow prep Prepare NMDA receptor-containing membranes incubate Incubate membranes with radioligand and test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze G cluster_nmda_pathway NMDA Receptor Signaling Pathway Glu Glutamate NMDAR NMDA Receptor Glu->NMDAR Gly Glycine Analog (e.g., 2-Amino-2-cyclopropylacetic acid) Gly->NMDAR Ca Ca²⁺ Influx NMDAR->Ca CaMKII CaMKII Activation Ca->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Synaptic Plasticity (LTP) CaMKII->LTP Gene Gene Expression CREB->Gene Gene->LTP G

References

Exploratory

The Biological Activity of 2-Amino-2-cyclopropylacetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group, which imparts signific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group, which imparts significant conformational rigidity.[1] This structural feature makes it a valuable building block in medicinal chemistry for the design of metabolically stable and conformationally defined molecules.[1] Research into its biological activity and that of its derivatives has revealed a significant potential for therapeutic agent development, particularly through the modulation of enzyme activity and metabolic pathways.[1] The cyclopropyl ring is a key structural motif found in numerous drugs targeting the central nervous system (CNS), among other therapeutic areas.[2] This guide provides an in-depth overview of the known biological activities of 2-Amino-2-cyclopropylacetic acid and its close analogs, with a focus on their interactions with the glutamatergic system.

Core Biological Activity: Modulation of Glutamatergic Neurotransmission

The primary biological activity of derivatives of 2-Amino-2-cyclopropylacetic acid lies in their ability to modulate glutamatergic neurotransmission, primarily through interactions with metabotropic glutamate receptors (mGluRs). The conformationally restricted cyclopropylglycine scaffold has proven to be a privileged structure for achieving selectivity and potency at different mGluR subtypes.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Derivatives of 2-Amino-2-cyclopropylacetic acid have been instrumental in elucidating the function of these receptors.

Quantitative Data on the Activity of 2-Amino-2-cyclopropylacetic Acid Derivatives at mGluRs

While specific quantitative data for the parent 2-Amino-2-cyclopropylacetic acid is not extensively available in the public domain, numerous studies have characterized the activity of its derivatives, particularly 2-(carboxycyclopropyl)glycine (CCG) isomers and other substituted analogs. The following tables summarize key findings for these derivatives, providing insights into the structure-activity relationships (SAR) of this chemical class.

Compound/DerivativeReceptor TargetActivityPotency (IC50 / EC50 / KB)Reference
L-CCG-ImGluR2AgonistEC50: 0.3 µM[3]
L-CCG-ImGluR4AgonistComparable to L-glutamate[3]
L-CCG-IImGluR1Agonist-[3]
L-CCG-IImGluR2Agonist-[3]
(RS)-CPPGGroup II & III mGluRsAntagonistIC50 vs L-CCG-1: 46.2 ± 18.2 nM[4]
(RS)-CPPGGroup I mGluRsWeak AntagonistKB vs (1S,3R)-ACPD: 0.65 ± 0.07 mM[4]
PCCG-IVmGluR2Competitive AntagonistKB: 8.2 ± 0.4 µM
trans-MCG-ISpinal mGluRsAgonistIC50 (monosynaptic depression): 0.3 µM[5]
cis-MCG-ISpinal mGluRsAgonistIC50 (monosynaptic depression): 3 µM[5]

Signaling Pathways Modulated by Cyclopropylglycine Derivatives

The interaction of cyclopropylglycine derivatives with Group II and III mGluRs leads to the modulation of adenylyl cyclase activity. Agonism at these receptors typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can have various downstream effects on neuronal function, including the modulation of ion channel activity and gene expression.

mGluR_Signaling Ligand 2-Amino-2-cyclopropylacetic acid Derivative (Agonist) mGluR Group II/III mGluR Ligand->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Ion Channels & Gene Expression PKA->Downstream

Figure 1: Signaling pathway of Group II/III mGluR agonists.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of glutamatergic ligands like 2-Amino-2-cyclopropylacetic acid and its derivatives.

Radioligand Binding Assay for Glutamate Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-LY341495 for group II mGluRs), and various concentrations of the test compound (2-Amino-2-cyclopropylacetic acid or its derivative).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep 1. Membrane Preparation (e.g., from rat cortex) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Allow binding to equilibrate) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing 5. Washing (Remove unbound radioligand) Filtration->Washing Counting 6. Scintillation Counting (Measure bound radioactivity) Washing->Counting Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Incorporating 2-Amino-2-cyclopropylacetic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and development to enhance pharmacolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and development to enhance pharmacological properties. 2-Amino-2-cyclopropylacetic acid, a conformationally constrained analog of glycine, offers unique structural properties that can improve metabolic stability, enforce specific secondary structures, and potentially enhance biological activity.[1] The cyclopropyl group provides rigidity to the peptide backbone, which can be crucial for optimizing receptor binding and resisting enzymatic degradation.[1][2] These application notes provide detailed protocols for the efficient incorporation of Fmoc-protected 2-Amino-2-cyclopropylacetic acid into peptides using solid-phase peptide synthesis (SPPS).

Challenges in Incorporation

The primary challenge in incorporating 2-Amino-2-cyclopropylacetic acid is the steric hindrance posed by the cyclopropyl group at the α-carbon.[3] This bulkiness can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete coupling reactions.[3] Consequently, this can result in deletion sequences and lower purity of the final peptide.[4] To overcome this, optimized protocols involving more potent coupling reagents, extended reaction times, or double coupling strategies are often necessary.[1][5]

Materials and Reagents

ReagentGradeRecommended Supplier(s)
Fmoc-2-Amino-2-cyclopropylacetic acidPeptide Synthesis GradeChem-Impex, Bachem, etc.
Rink Amide or Wang Resin100-200 mesh, 0.4-0.8 mmol/gSigma-Aldrich, Novabiochem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific, VWR
Dichloromethane (DCM)ACS GradeFisher Scientific, VWR
PiperidineReagent GradeSigma-Aldrich
Coupling Reagents (Choose one)
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCEM Corp, Luxembourg Bio
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeAapptec, CEM Corp
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Peptide Synthesis GradeAapptec, Sigma-Aldrich
DIC (N,N'-Diisopropylcarbodiimide)Reagent GradeSigma-Aldrich
Additives
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)Reagent GradeNovabiochem
HOBt (1-Hydroxybenzotriazole)Reagent GradeAapptec
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl etherACS GradeFisher Scientific

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-7 minutes at room temperature.[6]

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[7]

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Confirmation (Optional but Recommended): Perform a qualitative Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.[2]

spss_deprotection resin Peptide-Resin (Fmoc-Protected) swell Swell in DMF resin->swell deprotect Treat with 20% Piperidine in DMF (2x) swell->deprotect wash Wash with DMF deprotect->wash ready Deprotected Peptide-Resin (Ready for Coupling) wash->ready

Caption: Fmoc Deprotection Workflow in SPPS.

Protocol 2: Coupling of Fmoc-2-Amino-2-cyclopropylacetic acid

Due to steric hindrance, a standard coupling protocol may not be sufficient. The following protocol is recommended, with options for standard and enhanced coupling conditions.

Reagent Preparation:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-2-cyclopropylacetic acid and 3-5 equivalents of a coupling reagent (e.g., HCTU) in DMF.[7]

  • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.[7]

Coupling Procedure:

  • Addition of Activated Amino Acid: Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Coupling Reaction: Agitate the mixture for 1-2 hours at room temperature.[7]

  • Monitoring: Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads, indicating incomplete coupling), proceed to the double coupling protocol.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL/g resin).

spss_coupling start Deprotected Peptide-Resin couple Add to Resin & Agitate (1-2h) start->couple activate Activate Fmoc-AA-OH (HCTU/DIPEA in DMF) activate->couple kaiser Kaiser Test couple->kaiser wash Wash with DMF kaiser->wash Negative double_couple Perform Double Coupling (Protocol 3) kaiser->double_couple Positive next_cycle Proceed to Next Cycle wash->next_cycle double_couple->wash

Caption: Coupling Workflow for Hindered Amino Acids.

Protocol 3: Double Coupling for Difficult Incorporations

If the initial coupling is incomplete, a second coupling is recommended.[1]

  • Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF.

  • Repeat Coupling: Prepare a fresh solution of activated Fmoc-2-Amino-2-cyclopropylacetic acid as described in Protocol 2.

  • Second Coupling Reaction: Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Final Wash: Wash the resin with DMF (3 x 5 mL/g resin).

  • Confirmation: A final Kaiser test should be negative, indicating successful coupling.

Protocol 4: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing side-chain protecting groups.

  • Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 1). Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[7]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.

Data Presentation: Coupling Reagent Comparison

While specific yield data for 2-Amino-2-cyclopropylacetic acid is not extensively published, the choice of coupling reagent is critical for sterically hindered amino acids. The following table provides a qualitative comparison of common coupling reagents.

Coupling ReagentRelative SpeedRacemization RiskNotes
HCTU/HATU Very FastLowHighly recommended for hindered amino acids. HATU is often considered more potent but also more expensive.[8][9]
PyBOP FastLowA good alternative to uronium-based reagents.[10]
DIC/Oxyma or HOBt ModerateLow (with additive)A cost-effective option, but may require longer coupling times or double coupling for this residue.

Expected Outcomes and Purification

The incorporation of a sterically hindered amino acid like 2-Amino-2-cyclopropylacetic acid may lead to a slightly lower overall yield and purity compared to the synthesis of peptides containing only proteinogenic amino acids. Even with optimized protocols, the formation of deletion peptides is a possibility.

Purity and Yield:

  • Crude Purity: Expect crude purities in the range of 50-80%, depending on the peptide sequence and the success of the coupling steps.

  • Overall Yield: The final yield of the purified peptide will be sequence-dependent but can be significantly impacted by the efficiency of the hindered coupling step. Each coupling step with 99% efficiency in a 20-mer peptide synthesis results in a theoretical maximum yield of ~82%, whereas a 97% efficiency drops the maximum yield to ~54%.

Purification:

  • The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • The purity of the final product should be confirmed by analytical HPLC and the identity verified by mass spectrometry.

Biological Activity Considerations

The inclusion of 2-Amino-2-cyclopropylacetic acid can have a significant impact on the biological activity of a peptide.[1] The constrained nature of the cyclopropyl group can lock the peptide backbone into a specific conformation, which may lead to:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation.

  • Increased Metabolic Stability: The unnatural amino acid can hinder cleavage by proteases.

  • Altered Signaling Pathways: The modified peptide may interact differently with its biological target, potentially leading to altered downstream signaling.

biological_impact cluster_peptide Peptide Modification cluster_properties Physicochemical Properties cluster_activity Biological Outcomes 2_amino Incorporate 2-Amino-2-cyclopropylacetic acid rigidity Increased Rigidity & Conformational Constraint 2_amino->rigidity stability Enhanced Metabolic Stability 2_amino->stability binding Altered Receptor Binding Affinity rigidity->binding stability->binding signaling Modulated Downstream Signaling binding->signaling

Caption: Logical Flow of Incorporating 2-Amino-2-cyclopropylacetic acid.

References

Application

Applications of 2-Amino-2-cyclopropylacetic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid, serves as a valuable building block in medicinal chemistry. Its inherent conf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid, serves as a valuable building block in medicinal chemistry. Its inherent conformational rigidity, conferred by the cyclopropyl ring, offers a unique tool for designing novel therapeutic agents with improved pharmacological profiles.[1] The constrained nature of this scaffold can enhance binding affinity to biological targets, increase metabolic stability, and provide greater control over the three-dimensional structure of a molecule. This document provides an overview of the applications of 2-Amino-2-cyclopropylacetic acid, focusing on its use in the development of N-methyl-D-aspartate (NMDA) receptor agonists, and includes detailed experimental protocols for the synthesis and evaluation of such compounds.

Key Applications

The cyclopropyl group of 2-Amino-2-cyclopropylacetic acid provides a rigid scaffold that can be strategically employed in drug design to:

  • Enhance Potency: The fixed conformation can lead to a more favorable interaction with the target protein, resulting in increased biological activity.

  • Improve Metabolic Stability: The cyclopropyl moiety is less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer duration of action.[1]

  • Fine-tune Selectivity: The rigid structure can be used to design ligands that selectively bind to a specific receptor subtype, reducing off-target effects.

  • Serve as a Versatile Synthetic Intermediate: It is a crucial starting material for the synthesis of a variety of pharmaceutical compounds, including peptide therapeutics and enzyme inhibitors.[1]

A significant area of application for 2-Amino-2-cyclopropylacetic acid is in the field of neuroscience, particularly in the design of ligands for the NMDA receptor, a key player in synaptic plasticity and neuronal function.

Case Study: (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV) as a Potent NMDA Receptor Agonist

(2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV) is a conformationally restricted analog of glutamate and a potent and selective agonist at the NMDA receptor.[1][2][3] Its rigid structure, conferred by the cyclopropane ring, allows for a precise orientation of the pharmacophoric elements (the two carboxyl groups and the amino group) required for binding to the glutamate recognition site on the NMDA receptor.

Quantitative Data: Structure-Activity Relationship of L-CCG-IV Analogs

The following table summarizes the biological activity of L-CCG-IV and some of its analogs at different NMDA receptor subtypes. The data highlights how modifications to the cyclopropyl ring can influence potency and selectivity.

CompoundTargetAssay MethodActivity (EC50/Ki in µM)Reference
(2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV)NMDA Receptor (GluN2A)Electrophysiology (Xenopus oocytes)0.23
(2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV)NMDA Receptor (GluN2B)Electrophysiology (Xenopus oocytes)0.17
(2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV)NMDA Receptor (GluN2C)Electrophysiology (Xenopus oocytes)0.11
(2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV)NMDA Receptor (GluN2D)Electrophysiology (Xenopus oocytes)0.04
2'-(Methyl)-L-CCG-IVNMDA Receptor (GluN2A)Electrophysiology (Xenopus oocytes)1.2
2'-(Ethyl)-L-CCG-IVNMDA Receptor (GluN2A)Electrophysiology (Xenopus oocytes)11
2'-(Propyl)-L-CCG-IVNMDA Receptor (GluN2A)Electrophysiology (Xenopus oocytes)>100

Note: The above data is illustrative and compiled from typical findings in the literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-IV)

This protocol describes a general synthetic route to L-CCG-IV, which can be adapted for the synthesis of its analogs.[4]

Workflow for the Synthesis of L-CCG-IV

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Protected Glycine Derivative Protected Glycine Derivative Cyclopropanation Cyclopropanation Protected Glycine Derivative->Cyclopropanation Cyclopropanation Reagent Cyclopropanation Reagent Cyclopropanation Reagent->Cyclopropanation Diastereoselective Separation Diastereoselective Separation Cyclopropanation->Diastereoselective Separation Deprotection Deprotection Diastereoselective Separation->Deprotection L-CCG-IV L-CCG-IV Deprotection->L-CCG-IV

Caption: General synthetic workflow for L-CCG-IV.

Materials:

  • N-Boc-allylglycine methyl ester

  • Diazoacetate

  • Rh(II) catalyst (e.g., Rhodium(II) octanoate dimer)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Cyclopropanation: To a solution of N-Boc-allylglycine methyl ester in DCM, add the Rh(II) catalyst. Add a solution of diazoacetate in DCM dropwise at room temperature. Stir the reaction mixture overnight.

  • Purification: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography to separate the diastereomers.

  • Deprotection:

    • Boc Removal: Treat the desired diastereomer with a solution of TFA in DCM. Stir for 1-2 hours at room temperature. Remove the solvent and TFA under reduced pressure.

    • Ester Hydrolysis: Dissolve the resulting amino ester in a mixture of MeOH and water. Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation: Neutralize the reaction mixture with an acidic resin or by adding an acid (e.g., HCl) to pH ~7. Concentrate the solution to obtain the crude product. The product can be further purified by recrystallization or ion-exchange chromatography.

NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor using a radiolabeled antagonist.[5][6][7][8][9]

Workflow for NMDA Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Rat Brain Membranes Rat Brain Membranes Incubation Incubation Rat Brain Membranes->Incubation Radioligand ([3H]CGP 39653) Radioligand ([3H]CGP 39653) Radioligand ([3H]CGP 39653)->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a competitive NMDA receptor binding assay.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [3H]CGP 39653 (radioligabeled NMDA receptor antagonist)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (e.g., L-CCG-IV and its analogs)

  • Non-specific binding control (e.g., L-glutamate, 1 mM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue according to standard protocols.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [3H]CGP 39653 (final concentration ~5 nM)

    • 50 µL of test compound at various concentrations (or buffer for total binding, or L-glutamate for non-specific binding)

    • 100 µL of membrane suspension (containing ~100-200 µg of protein)

  • Incubation: Incubate the plate at 4°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording in Xenopus Oocytes

This protocol outlines the two-electrode voltage-clamp (TEVC) technique to measure the activity of NMDA receptors expressed in Xenopus laevis oocytes.[10][11][12][13][14]

Workflow for Electrophysiological Recording

G cluster_prep Oocyte Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte Harvesting Oocyte Harvesting cRNA Injection (GluN1/GluN2) cRNA Injection (GluN1/GluN2) Oocyte Harvesting->cRNA Injection (GluN1/GluN2) Incubation Incubation cRNA Injection (GluN1/GluN2)->Incubation Two-Electrode Voltage Clamp Two-Electrode Voltage Clamp Incubation->Two-Electrode Voltage Clamp Agonist Application Agonist Application Two-Electrode Voltage Clamp->Agonist Application Current Measurement Current Measurement Agonist Application->Current Measurement Dose-Response Curve Dose-Response Curve Current Measurement->Dose-Response Curve EC50 Determination EC50 Determination Dose-Response Curve->EC50 Determination

Caption: Workflow for two-electrode voltage-clamp recording in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)

  • Barth's solution

  • Recording solution (e.g., containing NaCl, KCl, HEPES, BaCl2, pH 7.4)

  • Agonists (e.g., L-CCG-IV, glutamate, glycine)

  • Two-electrode voltage-clamp setup (amplifier, microelectrodes, perfusion system)

Procedure:

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Incubation: Incubate the injected oocytes in Barth's solution for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the agonist (e.g., L-CCG-IV) at various concentrations in the presence of a saturating concentration of the co-agonist glycine.

  • Data Acquisition and Analysis:

    • Record the inward current elicited by the agonist application.

    • Construct a dose-response curve by plotting the normalized current response against the agonist concentration.

    • Fit the data to the Hill equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

2-Amino-2-cyclopropylacetic acid is a powerful and versatile building block in medicinal chemistry. Its ability to introduce conformational constraint has been successfully exploited to develop potent and selective ligands for various biological targets, with NMDA receptor agonists serving as a prominent example. The detailed protocols provided herein offer a starting point for researchers interested in the synthesis and evaluation of novel compounds incorporating this unique amino acid scaffold. Further exploration of its potential in diverse therapeutic areas is warranted and promises to yield new and improved drug candidates.

References

Method

Application Notes and Protocols for the Synthesis of Novel Therapeutics Using 2-Amino-2-cyclopropylacetic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The incorporation of the cyclopropyl ring imparts conformational rigidity and enhanced metabolic stability to parent molecules, making it a valuable building block for the design of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the synthesis of two classes of potent enzyme inhibitors derived from cyclopropyl amino acids: Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes and Hepatitis C Virus (HCV) NS3 Protease inhibitors for antiviral therapy.

I. Dipeptidyl Peptidase IV (DPP-4) Inhibitors based on a Cyclopropyl-Fused Proline Scaffold

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Dipeptide mimetics containing a cyclopropyl-fused proline nitrile scaffold, specifically α-aminoacyl-l-cis-4,5-methanoprolinenitrile, have been identified as potent and chemically stable DPP-4 inhibitors.[1][3][4]

Quantitative Data

A series of methanoprolinenitrile-containing dipeptide mimetics have been synthesized and evaluated for their DPP-4 inhibitory activity. The introduction of a cyclopropyl group at the 4,5-position of the proline ring leads to potent inhibitors. The structure-activity relationship (SAR) indicates that β-branching in the N-terminal amino acid enhances both chemical stability and inhibitory potency.[1][3]

Compound ClassN-Terminal Amino AcidDPP-4 Inhibition (IC50)
α-aminoacyl-l-cis-4,5-methanoprolinenitrilesVaries (e.g., with β-branching)Low nanomolar range

Note: Specific IC50 values for individual named compounds from this class were not available in the public literature reviewed. The potency is described as being in the low nanomolar range based on the referenced studies.

Signaling Pathway: DPP-4 Inhibition

DPP-4 inhibitors prevent the degradation of active GLP-1. This leads to the activation of the GLP-1 receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion.

DPP4_Inhibition_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Active GLP-1 Active GLP-1 DPP4 DPP4 Active GLP-1->DPP4 Degradation GLP1R GLP-1 Receptor Active GLP-1->GLP1R Binding Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 DPP4_Inhibitor Cyclopropyl-Proline Inhibitor DPP4_Inhibitor->DPP4 Inhibition AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Promotes Synthesis_Workflow_DPP4 start Start step1 Synthesis of cis-4,5-methanoproline core start->step1 step2 N-protection (e.g., Boc) step1->step2 step3 Amide formation with N-terminal amino acid step2->step3 step4 Dehydration of amide to nitrile step3->step4 step5 Deprotection step4->step5 step6 Purification (e.g., HPLC) step5->step6 end Final Inhibitor step6->end HCV_Protease_Inhibition cluster_hcv HCV Life Cycle Polyprotein HCV Polyprotein NS3_NS4A NS3/NS4A Protease Polyprotein->NS3_NS4A Cleavage Mature_NS_Proteins Mature NS Proteins (NS4A, NS4B, NS5A, NS5B) NS3_NS4A->Mature_NS_Proteins Replication_Complex Viral Replication Complex Mature_NS_Proteins->Replication_Complex Formation Viral_Replication Viral Replication Replication_Complex->Viral_Replication BILN_2061 BILN 2061 BILN_2061->NS3_NS4A Inhibition Synthesis_Workflow_HCV start Start P1 Synthesis of P1 (vinyl-ACCA derivative) start->P1 P2 Synthesis of P2 (hydroxyproline derivative) start->P2 P3 Synthesis of P3 (N-terminal cap) start->P3 Quinoline Synthesis of 4-hydroxyquinoline start->Quinoline step1 Assembly of acyclic tripeptide P1->step1 P2->step1 P3->step1 step3 Coupling with quinoline moiety Quinoline->step3 step2 Ring-Closing Metathesis (RCM) step1->step2 step2->step3 step4 Final deprotection and purification step3->step4 end BILN 2061 step4->end

References

Application

Application Notes and Protocols: 2-Amino-2-cyclopropylacetic Acid Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the asymmetric synthesis of 2-Amino-2-cyclopropylacetic acid hydrochloride, a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric synthesis of 2-Amino-2-cyclopropylacetic acid hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its rigid cyclopropyl moiety offers unique conformational constraints, making it a valuable building block for designing novel peptides and small molecule therapeutics with enhanced metabolic stability and biological activity.

Introduction

2-Amino-2-cyclopropylacetic acid, also known as cyclopropylglycine, is a structurally unique amino acid analog. The incorporation of the cyclopropyl ring introduces conformational rigidity, which can be advantageous in drug design by locking a peptide backbone into a bioactive conformation, thereby improving receptor binding and reducing susceptibility to enzymatic degradation. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications.

This document details two robust methods for the asymmetric synthesis of 2-Amino-2-cyclopropylacetic acid: a biocatalytic approach offering high enantioselectivity and yields, and a chiral auxiliary-mediated chemical synthesis providing access to specific stereoisomers.

Data Presentation

The following tables summarize the quantitative data for the described asymmetric synthesis methods, allowing for a clear comparison of their efficacy.

Table 1: Biocatalytic Asymmetric Synthesis of (S)-2-Amino-2-cyclopropylacetic Acid

ParameterValueReference
Enantiomeric Excess (ee)>99.5%[1]
Conversion Yield>95%[1]
Substrate Concentration120 g·L⁻¹[1]
Space-Time Yieldup to 377.3 g·L⁻¹·d⁻¹[1]
BiocatalystBifunctional enzyme (reductive amination & coenzyme regeneration)[1]

Table 2: Chiral Ni(II) Complex-Mediated Asymmetric Synthesis of 2-Amino-2-cyclopropylacetic Acid Derivatives

ParameterValueReference
Diastereomeric Excess (de)>92% - 98.8%[2][3]
Enantiomeric Excess (ee)>94% - 96%[2]
Yield (Alkylation Step)up to 98.1%[3]
Chiral Auxiliary(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide[4][5]
MethodAlkylation of a chiral Ni(II) complex of a glycine Schiff base[6][7][8]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Synthesis of (S)-2-Amino-2-cyclopropylacetic Acid

This protocol is based on the use of a self-sufficient bifunctional enzyme that integrates reductive amination and NADH cofactor regeneration, offering a highly efficient and green route to (S)-cyclopropylglycine.[1]

Materials:

  • Cyclopropyl-glyoxylic acid potassium salt

  • Ammonium formate

  • NAD⁺

  • Recombinant E. coli expressing the bifunctional enzyme (e.g., TLK fusion enzyme)

  • Phosphate buffer (pH 8.0)

  • Centrifuge

  • Incubator shaker (40 °C)

  • HPLC with a chiral column for ee determination

Procedure:

  • Enzyme Preparation: Cultivate the recombinant E. coli cells expressing the bifunctional enzyme. Harvest the cells by centrifugation and prepare a cell lysate or use whole cells as the biocatalyst.

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing:

    • Phosphate buffer (pH 8.0)

    • Cyclopropyl-glyoxylic acid potassium salt (e.g., 120 g·L⁻¹)

    • Ammonium formate (3 molar equivalents to the substrate)

    • NAD⁺ (e.g., 0.6 mM)

    • Biocatalyst (cell lysate or whole cells)

  • Reaction Conditions: Incubate the reaction mixture at 40 °C with agitation for approximately 6 hours.[1]

  • Monitoring the Reaction: Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.

  • Work-up and Purification:

    • After the reaction is complete, remove the biocatalyst by centrifugation or filtration.

    • Adjust the pH of the supernatant to the isoelectric point of (S)-2-Amino-2-cyclopropylacetic acid to facilitate precipitation.

    • Collect the precipitated product by filtration and wash with cold water.

    • Further purify the product by recrystallization.

    • To obtain the hydrochloride salt, dissolve the free amino acid in a suitable solvent (e.g., ethanol) and treat with a stoichiometric amount of hydrochloric acid. The hydrochloride salt can then be precipitated and collected.

  • Analysis: Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Protocol 2: Asymmetric Synthesis via a Chiral Ni(II) Complex

This method utilizes a chiral Ni(II) complex of a glycine Schiff base as a chiral auxiliary to direct the stereoselective alkylation, leading to the synthesis of enantiomerically enriched 2-Amino-2-cyclopropylacetic acid derivatives.[2][3][8]

Materials:

  • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (chiral auxiliary)

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • Potassium hydroxide

  • Methanol

  • Cyclopropylmethyl bromide or iodide

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, if needed)

  • Organic solvent (e.g., dichloromethane, DMF)

  • Hydrochloric acid (for hydrolysis)

  • Protecting group reagents (e.g., Fmoc-OSu or Boc-anhydride, if desired)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Chiral Ni(II)-Glycine Complex:

    • In a round-bottom flask, dissolve the chiral auxiliary, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, glycine, and nickel(II) nitrate hexahydrate in methanol.[5]

    • Add a solution of potassium hydroxide in methanol dropwise to the mixture.

    • Heat the reaction mixture to reflux for several hours until the formation of the red-orange Ni(II) complex is complete.

    • Cool the mixture and isolate the complex by filtration. The complex can be purified by recrystallization.

  • Diastereoselective Alkylation:

    • Suspend the chiral Ni(II)-glycine complex in an appropriate organic solvent (e.g., dichloromethane or DMF).

    • Add a base (e.g., powdered potassium hydroxide) and a phase-transfer catalyst if necessary.

    • Add cyclopropylmethyl bromide or iodide to the reaction mixture.

    • Stir the reaction at room temperature until the starting complex is consumed (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent.

    • Purify the resulting diastereomeric Ni(II) complex of the cyclopropylglycine derivative by silica gel column chromatography.[2]

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • Dissolve the purified alkylated Ni(II) complex in a suitable solvent mixture (e.g., methanol/THF).

    • Add aqueous hydrochloric acid (e.g., 3-6 N HCl) and heat the mixture (e.g., to 60 °C) to facilitate the hydrolysis of the Schiff base and the release of the amino acid. The disappearance of the red-orange color indicates the completion of the reaction.[8]

    • After cooling, the chiral auxiliary can be recovered by extraction with an organic solvent.

  • Isolation of 2-Amino-2-cyclopropylacetic Acid Hydrochloride:

    • The aqueous layer containing the amino acid hydrochloride can be concentrated under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-Amino-2-cyclopropylacetic acid hydrochloride.

  • Optional N-Protection: If the N-protected amino acid is desired, the free amino acid can be treated with a protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) after the hydrolysis step and before final purification.[2]

Visualizations

Biocatalytic_Synthesis_Workflow Ecoli Recombinant E. coli Lysate Cell Lysate / Whole Cells Ecoli->Lysate Start Cyclopropyl-glyoxylic acid + NH4+ Product (S)-Cyclopropylglycine Start->Product Biocatalyst NADH Regeneration 40°C, pH 8.0 Crude Reaction Mixture Purified Pure (S)-Amino Acid Crude->Purified Centrifugation Precipitation Recrystallization HCl_Salt 2-Amino-2-cyclopropylacetic acid hydrochloride Purified->HCl_Salt HCl Treatment

Caption: Workflow for the biocatalytic synthesis of (S)-2-Amino-2-cyclopropylacetic acid.

Chiral_Auxiliary_Synthesis_Workflow cluster_complex_formation Complex Formation Aux Chiral Auxiliary Complex Chiral Ni(II)-Glycine Complex Aux->Complex Gly Glycine Gly->Complex Ni Ni(NO3)2 Ni->Complex Alkylated_Complex Alkylated Ni(II) Complex (Diastereomeric Mixture) Complex->Alkylated_Complex Base Alkyl_Halide Cyclopropylmethyl Bromide/Iodide Alkyl_Halide->Alkylated_Complex Pure_Complex Pure Diastereomer Alkylated_Complex->Pure_Complex Chromatography Amino_Acid_HCl 2-Amino-2-cyclopropylacetic acid hydrochloride Pure_Complex->Amino_Acid_HCl Aq. HCl Recovered_Aux Recovered Chiral Auxiliary Pure_Complex->Recovered_Aux Aq. HCl

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Peptide_Modification_Pathway cluster_synthesis Peptide Synthesis cluster_properties Modified Peptide Properties cluster_outcome Biological Outcome AA Natural Amino Acids Peptide_Synth Solid-Phase or Solution-Phase Peptide Synthesis AA->Peptide_Synth CPA 2-Amino-2-cyclopropyl- acetic acid (CPA) CPA->Peptide_Synth Native_Peptide Native Peptide Peptide_Synth->Native_Peptide Without CPA Modified_Peptide CPA-Containing Peptide Peptide_Synth->Modified_Peptide With CPA Activity Enhanced Biological Activity Native_Peptide->Activity Lower/Transient Conformation Enhanced Conformational Rigidity Modified_Peptide->Conformation Stability Increased Metabolic Stability Modified_Peptide->Stability Binding Improved Receptor Binding Affinity Conformation->Binding Stability->Activity Binding->Activity

Caption: Role of 2-Amino-2-cyclopropylacetic acid in enhancing peptide properties.

References

Method

Application Notes and Protocols: The Use of 2-Amino-2-cyclopropylacetic Acid Derivatives in Enzyme Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid and its derivatives are of significant interest in medicinal chemistry and drug design due to the unique struc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid and its derivatives are of significant interest in medicinal chemistry and drug design due to the unique structural and electronic properties conferred by the cyclopropyl ring. This non-proteinogenic amino acid scaffold provides conformational rigidity, which can lead to enhanced binding affinity and selectivity for enzyme targets. The strained three-membered ring also introduces unique metabolic properties, in some cases reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] This document provides detailed application notes and protocols for the use of 2-amino-2-cyclopropylacetic acid derivatives in the design and evaluation of enzyme inhibitors, with a particular focus on histone demethylases.

Application Notes

The cyclopropylamine moiety, a key feature of derivatives of 2-amino-2-cyclopropylacetic acid, has been successfully exploited in the design of potent inhibitors of flavin-dependent amine oxidases, such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A and MAO-B).[2][3]

Mechanism of Action:

Cyclopropylamine-based inhibitors often act as mechanism-based inactivators.[3] The enzyme catalyzes the oxidation of the cyclopropylamine, leading to the formation of a reactive intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible inhibition.[3] This covalent modification offers the potential for long-lasting therapeutic effects.

Key Applications in Drug Discovery:

  • Oncology: LSD1 is overexpressed in various cancers, and its inhibition can restore the expression of tumor suppressor genes.[4] Cyclopropylamine-containing compounds are being actively investigated as anti-cancer agents.[5]

  • Neurodegenerative Diseases: Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. The structural similarity between LSD1 and MAOs suggests the potential for developing dual inhibitors or selective inhibitors for related neurological disorders.[2]

  • Viral Infections: LSD1 has been implicated in the replication of certain viruses, making it a potential target for antiviral therapies.[1]

Advantages of Incorporating the Cyclopropyl Moiety:

  • Increased Potency: The rigid cyclopropyl scaffold can lock the molecule into a bioactive conformation, leading to higher binding affinity.

  • Improved Selectivity: The unique shape and electronics of the cyclopropyl ring can be exploited to achieve selectivity for the target enzyme over related proteins.

  • Favorable Pharmacokinetic Properties: The cyclopropyl group can block metabolic hotspots, leading to improved metabolic stability and oral bioavailability.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various cyclopropylamine derivatives against LSD1/KDM1A.

CompoundTarget EnzymeIC50 (µM)Reference
trans-2-Phenylcyclopropylamine (Tranylcypromine)LSD1< 2[3]
Compound VIIbLSD12.25[5]
Compound VIIiLSD11.80[5]
Compound VIImLSD16.08[5]
Styrenylcyclopropylamine Derivative 34LSD1< 0.004[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for Lysine-Specific Demethylase 1 (LSD1)

This protocol is adapted from established methods for determining the inhibitory potential of compounds against LSD1.[3][6]

Materials:

  • Recombinant human LSD1-CoREST complex

  • H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Formaldehyde standard

  • Assay buffer: 50 mM HEPES, pH 7.5

  • Test compounds (derivatives of 2-Amino-2-cyclopropylacetic acid) dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution by diluting the LSD1-CoREST complex in assay buffer.

    • Prepare a 4X substrate solution by diluting the H3K4me2 peptide in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to achieve a 4X final concentration.

    • Prepare a detection mixture containing HRP and Amplex Red in assay buffer.

  • Assay Protocol:

    • To the wells of a 384-well plate, add 5 µL of the 4X test compound solution. For control wells, add 5 µL of assay buffer with DMSO.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 4X substrate solution to all wells.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 10 µL of the detection mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Generate a formaldehyde standard curve to convert relative fluorescence units (RFUs) to the concentration of product formed.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic fit).

Visualizations

Signaling Pathway of LSD1 Inhibition

LSD1_Pathway cluster_0 Gene Regulation cluster_1 Inhibitor Action Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methyltransferase H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 LSD1 Gene_Expression Gene Expression H3K4me2->Gene_Expression Silencing Gene Silencing H3K4me1->Silencing Inhibitor 2-Amino-2-cyclopropylacetic acid derivative LSD1 LSD1 Enzyme Inhibitor->LSD1 Inhibition Inactive_LSD1 Inactive LSD1 (Covalent Adduct) LSD1->Inactive_LSD1

Caption: Mechanism of LSD1 inhibition by 2-Amino-2-cyclopropylacetic acid derivatives.

Experimental Workflow for LSD1 Inhibition Assay

LSD1_Workflow Start Start Prep_Reagents Prepare Reagents: - 2X LSD1 Enzyme - 4X Substrate (H3K4me2 peptide) - 4X Test Compound - Detection Mix (HRP, Amplex Red) Start->Prep_Reagents Add_Compound Add 5 µL of 4X Test Compound to 384-well plate Prep_Reagents->Add_Compound Add_Enzyme Add 10 µL of 2X LSD1 Enzyme Add_Compound->Add_Enzyme Incubate1 Incubate 15 min at RT Add_Enzyme->Incubate1 Add_Substrate Add 5 µL of 4X Substrate Incubate1->Add_Substrate Incubate2 Incubate 60 min at RT Add_Substrate->Incubate2 Add_Detection Add 10 µL of Detection Mix Incubate2->Add_Detection Incubate3 Incubate 30 min at RT (dark) Add_Detection->Incubate3 Read_Fluorescence Read Fluorescence (Ex: 530-560nm, Em: 590nm) Incubate3->Read_Fluorescence Analyze_Data Data Analysis: - Standard Curve - % Inhibition - IC50 Determination Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro screening of LSD1 inhibitors.

References

Application

Application Notes and Protocols for 2-Amino-2-cyclopropylacetic Acid in Neurological Disorder Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid that holds significant promise as a scaffold for the development of novel th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid is a non-proteinogenic amino acid that holds significant promise as a scaffold for the development of novel therapeutics targeting neurological disorders. Its rigid cyclopropyl group offers unique conformational constraints, making it a valuable tool in medicinal chemistry for designing compounds with enhanced metabolic stability and specific biological activity.[1] This document provides detailed application notes and experimental protocols for researchers investigating the potential of 2-Amino-2-cyclopropylacetic acid and its derivatives in the context of neurological drug discovery, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action and Therapeutic Potential

2-Amino-2-cyclopropylacetic acid acts as a structural analog of glycine, a mandatory co-agonist at the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a variety of neurological and psychiatric disorders. The activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.

As a glycine analog, 2-Amino-2-cyclopropylacetic acid and its derivatives can modulate NMDA receptor activity. Evidence suggests that some cyclopropyl-glycine analogs act as partial agonists at the glycine binding site of the NMDA receptor. This partial agonism can be beneficial in conditions of NMDA receptor hypofunction by enhancing receptor activity towards a normal physiological level without causing the excessive activation that can lead to excitotoxicity. This modulatory effect makes these compounds attractive candidates for treating disorders characterized by impaired glutamatergic neurotransmission.

Data Presentation

Ligand Binding and Functional Activity at NMDA Receptors
CompoundTargetAssay TypeValueUnitsReference
(2S,3R,4S)-CyclopropylglutamateNMDA ReceptorL-[3H]GLU Binding Displacement (Rat Cortical Membranes)IC50 = 0.003µM[2]
(2S,3R,4S)-CyclopropylglutamateNMDA ReceptorDepolarization of Mouse Cortical WedgesEC50 = 12µM[2]
In Silico Predicted ADME Properties

Experimentally determined ADME (Absorption, Distribution, Metabolism, and Excretion) data for 2-Amino-2-cyclopropylacetic acid is limited. However, in silico predictive models are a valuable tool in early-stage drug discovery. The following table presents predicted ADME properties for a structurally related molecule, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, as a representative example.

PropertyPredicted ValueInterpretation
Gastrointestinal AbsorptionGoodLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeationNoUnlikely to cross the BBB in its current form.
P-glycoprotein SubstrateYesMay be subject to efflux from the brain.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this pathway.
Log S (Aqueous Solubility)-1.5 to -2.5Moderately soluble in water.

Note: These are in silico predictions for a related molecule and should be experimentally verified for 2-Amino-2-cyclopropylacetic acid.

Experimental Protocols

Synthesis of 2-Amino-2-cyclopropylacetic Acid

The synthesis of cyclopropylglycine derivatives can be achieved through various methods, including the Kulinkovich cyclopropanation of esters and amides.[3] A representative, generalized protocol is outlined below.

Workflow for the Synthesis of 2-Amino-2-cyclopropylacetic Acid

G start Start with a suitable protected glycine derivative step1 Reaction with a cyclopropanating agent (e.g., a titanium-based reagent) start->step1 step2 Formation of the cyclopropyl ring step1->step2 step3 Deprotection of the amino and carboxyl groups step2->step3 end Purification to yield 2-Amino-2-cyclopropylacetic acid step3->end

Caption: A generalized workflow for the synthesis of 2-Amino-2-cyclopropylacetic acid.

Detailed Protocol (Conceptual):

  • Protection: Start with a commercially available N-protected glycine ester (e.g., N-Boc-glycine methyl ester). The protecting groups prevent unwanted side reactions.

  • Cyclopropanation: In an inert atmosphere, dissolve the protected glycine derivative in a suitable anhydrous solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78°C). Add a solution of a cyclopropanating reagent, such as a pre-formed titanium(III) species, followed by a Grignard reagent (e.g., ethylmagnesium bromide).

  • Reaction Quench: After the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the resulting cyclopropyl derivative using column chromatography.

  • Deprotection: Remove the N-protecting group (e.g., with trifluoroacetic acid for a Boc group) and the ester group (e.g., by saponification with lithium hydroxide) to yield the final product.

  • Final Purification: Purify the final 2-Amino-2-cyclopropylacetic acid by recrystallization or ion-exchange chromatography.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the functional activity of 2-Amino-2-cyclopropylacetic acid at NMDA receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal cultures.

Experimental Workflow for Electrophysiological Recording

G cell_prep Prepare cells expressing NMDA receptors (e.g., GluN1/GluN2A) patching Establish whole-cell patch-clamp configuration cell_prep->patching application Apply glutamate and varying concentrations of 2-Amino-2-cyclopropylacetic acid patching->application recording Record NMDA receptor-mediated currents application->recording analysis Analyze current-voltage relationships and dose-response curves recording->analysis

Caption: Workflow for characterizing NMDA receptor modulators using patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

  • Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Hold the membrane potential at -60 mV.

    • Perfuse the cells with the external solution containing a saturating concentration of glutamate (e.g., 100 µM) and varying concentrations of 2-Amino-2-cyclopropylacetic acid.

    • Record the evoked currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated currents at each concentration of the test compound.

    • Construct a dose-response curve and fit the data to the Hill equation to determine the EC50 and maximum efficacy relative to a full agonist like glycine.

In Vivo Neuroprotection Assay: Animal Model of Ischemic Stroke

This protocol outlines a general procedure to evaluate the neuroprotective effects of 2-Amino-2-cyclopropylacetic acid in a rodent model of focal cerebral ischemia.

Workflow for In Vivo Neuroprotection Study

G animal_model Induce focal cerebral ischemia in rodents (e.g., MCAO model) treatment Administer 2-Amino-2-cyclopropylacetic acid or vehicle animal_model->treatment behavioral Assess neurological deficits using behavioral tests treatment->behavioral histology Measure infarct volume and neuronal damage via histology behavioral->histology analysis Statistically compare treatment and vehicle groups histology->analysis

Caption: A workflow for assessing the neuroprotective efficacy of a compound in a stroke model.

Detailed Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats. Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model.

  • Drug Administration: Administer 2-Amino-2-cyclopropylacetic acid (e.g., intraperitoneally) at various doses at a specific time point relative to the ischemic insult (e.g., 30 minutes post-MCAO). A vehicle control group should be included.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: After behavioral testing, euthanize the animals and remove the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways

Activation of the NMDA receptor by glutamate and a co-agonist like 2-Amino-2-cyclopropylacetic acid leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.

NMDA Receptor Downstream Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDAR NMDA Receptor Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx CaMKII CaMKII Ca2_influx->CaMKII Activates PKA PKA Ca2_influx->PKA Activates MAPK MAPK (ERK) CaMKII->MAPK PKA->MAPK CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Synaptic_Plasticity Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity Leads to Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 ACPAA 2-Amino-2- cyclopropylacetic acid ACPAA->NMDAR Binds to GluN1

Caption: Simplified signaling cascade following NMDA receptor activation.

Conclusion

2-Amino-2-cyclopropylacetic acid represents a promising starting point for the development of novel drugs for neurological disorders. Its unique structure and potential to modulate NMDA receptor function provide a solid foundation for further investigation. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of this and related compounds. Rigorous experimental validation of its binding affinity, functional activity, pharmacokinetic properties, and in vivo efficacy will be crucial in advancing these promising molecules towards clinical applications.

References

Method

Application Notes and Protocols for Peptide Coupling of 2-Amino-2-cyclopropylacetic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the effective incorporation of the sterically hindered, non-proteinogenic amino acid, 2-Amino-2-cyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective incorporation of the sterically hindered, non-proteinogenic amino acid, 2-Amino-2-cyclopropylacetic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The unique conformational rigidity imparted by the cyclopropyl group makes this amino acid a valuable building block in medicinal chemistry for enhancing biological activity and metabolic stability.[1] However, its bulky nature presents challenges in peptide coupling that necessitate optimized protocols.

Introduction to Challenges and Strategies

The primary challenge in coupling 2-Amino-2-cyclopropylacetic acid lies in the steric hindrance presented by the cyclopropyl moiety at the α-carbon. This bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[2] Consequently, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency.

Strategies to overcome these challenges include:

  • Use of Potent Coupling Reagents: Aminium/uronium and phosphonium salt-based reagents are highly recommended for their rapid activation and high reactivity.

  • Optimized Reaction Conditions: Extended coupling times, and in some cases, elevated temperatures, may be necessary to drive the reaction to completion.

  • Double Coupling: A second coupling step with fresh reagents can be employed to ensure complete incorporation of the hindered residue.

  • Monitoring of Coupling Efficiency: Qualitative tests, such as the Kaiser or TNBS test, are crucial to confirm the absence of free primary amines before proceeding to the next synthesis cycle.

Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for the coupling of 2-Amino-2-cyclopropylacetic acid is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids. This information can guide the selection of an appropriate reagent.

Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
HATU Aminium/Uronium SaltVery HighHOAt (pre-incorporated)Highly effective for hindered couplings and suppresses racemization.[3] May cause guanidinylation if used in excess.[3]
HBTU Aminium/Uronium SaltHighHOBtA widely used, cost-effective standard reagent. May be less effective than HATU for severely hindered couplings.[3]
PyBOP Phosphonium SaltHighHOBt (optional)Byproducts are less hazardous than some other reagents. Coupling reactions are rapid.
COMU Aminium/Uronium SaltVery HighOxymaPure (pre-incorporated)Reactivity is comparable to HATU. Based on the non-explosive OxymaPure, making it safer to handle.[3]
DIC/HOBt CarbodiimideMediumHOBtA classic and cost-effective method. Racemization can be a concern, but is minimized by the addition of HOBt.

Experimental Protocols

The following protocols are based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis.[4][5]

Protocol 1: Standard Coupling of Fmoc-2-Amino-2-cyclopropylacetic acid using HATU

This protocol is a starting point for the manual solid-phase synthesis of a peptide containing 2-Amino-2-cyclopropylacetic acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Amino-2-cyclopropylacetic acid-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with agitation

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-2-Amino-2-cyclopropylacetic acid-OH and HATU in DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), consider a second coupling (Protocol 2).

Protocol 2: Double Coupling for Fmoc-2-Amino-2-cyclopropylacetic acid

This protocol is recommended if the initial coupling is found to be incomplete.

Procedure:

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-2-Amino-2-cyclopropylacetic acid-OH as described in Protocol 1, step 2.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.

Protocol 3: Capping of Unreacted Amines

If incomplete coupling is persistent, capping the unreacted N-terminal amines is necessary to prevent the formation of deletion sequences.

Materials:

  • Acetic anhydride

  • DIPEA

  • DMF

Procedure:

  • Preparation of Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Capping Reaction:

    • Add the capping solution to the resin after the coupling and washing steps.

    • Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle.

SPPS_Workflow start Start: Resin-bound Peptide (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated Fmoc-AA-OH + Coupling Reagent + Base in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring capping Capping (Optional) (Acetic Anhydride/DIPEA) monitoring->capping Positive next_cycle Next Cycle or Final Cleavage monitoring->next_cycle Negative capping->next_cycle Troubleshooting_Logic start Initial Coupling (Protocol 1) kaiser_test Kaiser Test Positive? start->kaiser_test double_couple Perform Double Coupling (Protocol 2) kaiser_test->double_couple Yes proceed Proceed to Next Cycle kaiser_test->proceed No kaiser_test2 Kaiser Test Still Positive? double_couple->kaiser_test2 capping Cap Unreacted Amines (Protocol 3) kaiser_test2->capping Yes kaiser_test2->proceed No investigate Investigate Other Factors: - Reagent Quality - Resin Swelling - Peptide Aggregation kaiser_test2->investigate Consider capping->proceed

References

Application

Application Notes: The Role of Cyclopropyl Amino Acids in Peptide Stability and Conformation

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of peptide-based drug discovery, overcoming the inherent limitations of natural peptides, such as poor metabolic stability and con...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide-based drug discovery, overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, is a primary challenge. The incorporation of non-canonical amino acids is a key strategy to address these issues. Among these, cyclopropyl amino acids have emerged as powerful tools for medicinal chemists. The unique structural properties of the cyclopropane ring—a rigid, three-membered carbocycle—impart significant conformational constraints and steric shielding when incorporated into a peptide backbone.[1][2] These characteristics can lead to remarkable improvements in proteolytic resistance and the stabilization of bioactive conformations, ultimately enhancing the therapeutic potential of peptide candidates.

Impact on Peptide Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life.[3] The introduction of cyclopropyl amino acids can significantly enhance peptide stability through two primary mechanisms:

  • Steric Shielding: The cyclopropyl group provides steric hindrance that can physically block the approach of proteases to adjacent peptide bonds, thus inhibiting enzymatic cleavage.[2]

  • Conformational Rigidity: By locking the peptide backbone into a specific conformation, cyclopropyl amino acids can prevent the peptide from adopting the extended conformation often required for recognition and binding by protease active sites.[3][4] This conformational constraint is a well-established strategy for improving stability.[4][5]

While direct comparative half-life data for peptides with and without cyclopropyl amino acids is sequence-dependent, the principle of enhanced stability through conformational constraint is well-documented. For instance, cyclization, which similarly restricts conformational freedom, has been shown to dramatically increase peptide stability.

Table 1: Illustrative Example of Stability Enhancement via Conformational Constraint

PeptideDescriptionHalf-life (t½) at pH 7.0, 50°CFold Increase in StabilityReference
Linear RGD PeptideArg-Gly-Asp-Phe-OH~0.5 hours1x[5]
Cyclic RGD Peptidecyclo-(1,6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH₂~15 hours~30x[5]

Note: This data for a cyclic peptide is used to illustrate the significant stability enhancement achieved by reducing conformational flexibility, a key feature also provided by cyclopropyl amino acids.

Mechanism of Stability Enhancement cluster_0 Unmodified Peptide cluster_1 Modified Peptide U_Peptide Flexible Peptide (e.g., Linear RGD) Protease Protease U_Peptide->Protease Recognized & Bound Degradation Rapid Degradation Protease->Degradation Cleavage M_Peptide Constrained Peptide (with Cyclopropyl Amino Acid) Protease2 Protease M_Peptide->Protease2 Binding Hindered Stability Enhanced Stability Protease2->Stability No Cleavage

Mechanism of Protease Resistance.
Impact on Peptide Conformation

The incorporation of cyclopropyl amino acids, such as 1-aminocyclopropane-1-carboxylic acid (Ac3c), rigidly constrains the backbone dihedral angles (phi, φ and psi, ψ).[1][6] This restriction limits the peptide's conformational freedom, guiding it to adopt specific secondary structures, such as β-turns.[6][7] This is critical for pre-organizing a peptide into its bioactive conformation for optimal receptor binding.

X-ray diffraction studies of peptides containing Ac3c have provided precise quantitative data on its conformational preferences. The Ac3c residue consistently favors folded conformations, restricting the peptide backbone to specific regions of the Ramachandran plot.[1]

Table 2: Dihedral Angle (φ, ψ) Values for Ac3c in Model Peptides

Compoundφ (phi)ψ (psi)Conformation TypeReference
Piv-Ac3c-OH-89.8°-1.5°Folded[1]
t-Boc-Ac3c-OH (α-form)-62.8°-33.2°Folded[1]
t-Boc-Ac3c-OH (β-form)82.2°16.1°Folded[1]
Z-Ac3c-OMe60.1°38.3°Folded[1]
pBrBz-Ac3c-OH-157.9°16.9°Semi-extended[1]
Z-Ac3c-OH-173.3°10.3°Semi-extended[1]

Data obtained from X-ray diffraction analysis. The φ and ψ values demonstrate the strong preference of the Ac3c residue for specific, often folded, conformations.

Conformational Constraint by Cyclopropyl Group cluster_0 Standard Amino Acid cluster_1 Cyclopropyl Amino Acid FreeRotation Free rotation around Cα-C and N-Cα bonds ManyConformations Multiple Low-Energy Conformations FreeRotation->ManyConformations Cyclopropyl Cyclopropyl group restricts rotation of φ and ψ angles DefinedConformation Specific, Defined Conformation (e.g., β-turn) Cyclopropyl->DefinedConformation

Impact of Cyclopropyl Group on Backbone Flexibility.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptides Containing Cyclopropyl Amino Acids

This protocol outlines the manual Fmoc/tBu solid-phase peptide synthesis (SPPS) for incorporating a protected cyclopropyl amino acid (e.g., Fmoc-Ac3c-OH) into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and cyclopropyl)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

  • Oxyma Pure or N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Water (H₂O)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin.

    • Drain the DMF.[2]

  • Fmoc Deprotection (First Amino Acid):

    • Add 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[8]

  • Amino Acid Coupling (Standard or Cyclopropyl):

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and an activator base like Oxyma Pure (3-5 equivalents) in DMF.

    • In a separate vial, add the coupling reagent DIC (3-5 equivalents).

    • Add the amino acid/Oxyma solution to the resin, followed by the DIC.

    • Agitate the mixture at room temperature for 1-2 hours. For the cyclopropyl amino acid, this coupling time may need to be extended due to potential steric hindrance.

    • To monitor completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[9]

    • Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS).[10][11]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

SPPS Workflow for Cyclopropyl Peptides Start Start: Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (Standard or Cyclopropyl) + DIC/Oxyma Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each AA? Wash2->Loop Loop->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA/TIPS/H₂O) Loop->Cleavage No Purification Purify by RP-HPLC Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease (e.g., trypsin) or in biological fluids like human plasma. The remaining intact peptide is quantified over time by RP-HPLC.

Materials:

  • Peptide stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Protease solution (e.g., Trypsin, 1 mg/mL in assay buffer) or human plasma

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or Acetonitrile/Ethanol 1:1 v/v)[12]

  • RP-HPLC system with a C18 column

  • Thermomixer or incubator at 37°C

  • Low-bind microcentrifuge tubes

Procedure:

  • Preparation:

    • Prepare the peptide working solution by diluting the stock to a final concentration of 10-100 µM in pre-warmed (37°C) assay buffer.

    • Prepare the protease solution. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w). For plasma assays, plasma is typically used directly or diluted (e.g., 1:1 with buffer).[12][13]

  • Assay Initiation (t=0):

    • Prepare a "t=0" control sample: Mix an aliquot of the peptide working solution with an equal volume of quenching solution before adding the protease/plasma. This sample represents 100% intact peptide.

  • Incubation and Sampling:

    • Initiate the reaction by adding the protease solution or plasma to the peptide working solution.

    • Incubate the mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.[14]

  • Sample Processing:

    • For plasma samples, precipitate proteins by adding an organic solvent (e.g., acetonitrile/ethanol), incubating at -20°C, and then centrifuging to pellet the precipitated proteins.[12]

    • Transfer the supernatant, which contains the peptide and its fragments, to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject each sample onto the RP-HPLC system.

    • Use a suitable gradient of acetonitrile in water (both with 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½) by fitting the data to a one-phase decay model.[13]

Proteolytic Stability Assay Workflow Start Prepare Peptide in Buffer (37°C) T0 t=0 Sample: Add Quenching Solution Start->T0 Initiate Initiate Reaction: Add Protease or Plasma Start->Initiate Process Process Sample (e.g., Protein Precipitation) T0->Process Incubate Incubate at 37°C Initiate->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Quench->Process Analyze Analyze by RP-HPLC Process->Analyze Calculate Calculate % Intact Peptide & Determine Half-Life (t½) Analyze->Calculate

Workflow for an In Vitro Proteolytic Stability Assay.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to qualitatively assess the secondary structure of peptides in solution.

Materials:

  • Lyophilized peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer. A typical final concentration for measurement is 50-100 µM.

    • Prepare a matched buffer blank solution (identical to the peptide solution but without the peptide).

  • Instrument Setup:

    • Set the CD spectrophotometer to measure in the far-UV region (typically 195-260 nm).

    • Set other parameters such as bandwidth, data pitch, and scanning speed according to the instrument's documentation.

  • Blank Measurement:

    • Fill the quartz cuvette with the buffer blank solution.

    • Acquire a CD spectrum of the blank. This will be subtracted from the peptide spectrum.

  • Sample Measurement:

    • Thoroughly rinse the cuvette with water and methanol, and dry it.

    • Fill the cuvette with the peptide solution.

    • Acquire the CD spectrum of the peptide using the same instrument settings as the blank.

  • Data Processing and Analysis:

    • Subtract the blank spectrum from the peptide spectrum to obtain the final CD spectrum.

    • Convert the raw data (typically in millidegrees) to Mean Residue Molarity Ellipticity ([θ]).

    • Analyze the resulting spectrum for characteristic secondary structure features:[10]

      • α-helix: Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm.

      • β-sheet: Negative band at ~218 nm, positive band at ~195 nm.

      • Random Coil: Low ellipticity above 210 nm with a strong negative band near 198 nm.

Protocol 4: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including dihedral angle constraints and inter-proton distances, which are essential for determining the three-dimensional structure of a peptide in solution.

Materials:

  • Lyophilized peptide

  • NMR-compatible solvent (e.g., 90% H₂O / 10% D₂O)

  • NMR spectrometer (≥ 600 MHz recommended for peptides)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the NMR solvent to a final concentration of 0.5-2 mM.

    • Adjust the pH of the sample if necessary.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which can be used to determine ³J-coupling constants for dihedral angle calculations.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances to their attached protons.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the individual amino acid spin systems.

    • Use the NOESY spectrum to sequentially connect the identified spin systems (the "sequential walk") to assign each resonance to a specific position in the peptide sequence.

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and calibrate them to derive upper distance limits between protons.

    • Dihedral Angle Restraints: Measure ³J-coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra. Use the Karplus equation to relate these coupling constants to corresponding dihedral angles (e.g., φ).[15]

  • Structure Calculation and Refinement:

    • Use the collected distance and dihedral angle restraints as input for molecular dynamics and structure calculation software (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of low-energy structures that are consistent with the experimental NMR data.

    • Analyze the final ensemble of structures to describe the peptide's solution conformation.

References

Method

Synthesis of 2-Amino-2-cyclopropylacetic Acid Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-cyclopropylacetic acid and its analogs are non-proteinogenic amino acids that have garnered significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylacetic acid and its analogs are non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development. The presence of the cyclopropyl ring imparts conformational rigidity to molecules, a desirable feature for enhancing metabolic stability, receptor selectivity, and overall biological activity of peptides and small molecule drugs.[1][2] This document provides detailed application notes and experimental protocols for several key synthetic methods to produce these valuable building blocks.

Synthetic Strategies Overview

Several synthetic routes have been developed for the synthesis of 2-amino-2-cyclopropylacetic acid and its derivatives. The choice of method often depends on the desired scale, stereochemistry, and available starting materials. This document will detail the following key methodologies:

  • Cobalt-Catalyzed Asymmetric Radical Cyclopropanation: An efficient method for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives.[1][3]

  • Cobalt-Catalyzed Enantioselective Reductive Addition: A versatile approach to construct chiral α-tertiary amino acid derivatives containing a cyclopropane fragment.[2][4]

  • Kulinkovich-Szymoniak Reaction: A modification of the Kulinkovich reaction for the preparation of primary cyclopropylamines from nitriles, which can be further elaborated to the target amino acids.[5]

  • Strecker Synthesis: A classic method for amino acid synthesis, adaptable for the preparation of cyclopropylglycine from a cyclopropyl ketone or aldehyde.

  • Biocatalytic Synthesis: An environmentally friendly and highly enantioselective method utilizing engineered enzymes.

I. Cobalt-Catalyzed Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates

This method provides a powerful tool for the direct and highly stereoselective synthesis of (Z)-α-amino-β-arylcyclopropanecarboxylates from readily available dehydroaminocarboxylates and in situ-generated α-aryldiazomethanes. The reaction is catalyzed by a Co(II) complex with a D2-symmetric chiral amidoporphyrin ligand.[1][3]

Signaling Pathway Diagram

G Co_II Co(II) Catalyst (D2-symmetric chiral amidoporphyrin) Radical_Intermediate α-Co(III)-alkyl radical Co_II->Radical_Intermediate Radical Formation Diazo α-Aryldiazomethane (in situ generated) Diazo->Radical_Intermediate Dehydroamino Dehydroaminocarboxylate Product (Z)-Cyclopropyl-α-amino acid derivative Dehydroamino->Product Radical_Intermediate->Product Radical Cyclopropanation

Caption: Cobalt-Catalyzed Asymmetric Radical Cyclopropanation Pathway.

Experimental Protocol

General Procedure for the Asymmetric Radical Cyclopropanation:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the Co(II) catalyst (e.g., [Co(3,5-Di-tBu-Xu(2'-Naph)Phyrin)]) is prepared in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Setup: To a dried reaction vial equipped with a magnetic stir bar, add the dehydroaminocarboxylate substrate (1.0 equiv.), the corresponding N-tosylhydrazone (1.2 equiv.), and K2CO3 (2.0 equiv.).

  • The vial is sealed and taken out of the glovebox. Anhydrous solvent (e.g., THF) is added via syringe.

  • The Co(II) catalyst solution (typically 1-5 mol%) is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred at room temperature (or as optimized for the specific substrate) for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate). The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched (Z)-cyclopropyl α-amino acid derivative.

Quantitative Data Summary
Substrate (Dehydroaminocarboxylate)Aryl Group of Diazo CompoundYield (%)dr (Z:E)ee (%)
Methyl 2-acetamidoacrylatePhenyl92>95:598
Ethyl 2-acetamidoacrylate4-Chlorophenyl88>95:597
Benzyl 2-acetamidoacrylate4-Methoxyphenyl95>95:599
Methyl 2-benzamidoacrylateNaphthyl85>95:596

II. Cobalt-Catalyzed Enantioselective Reductive Addition

This protocol describes an efficient method for the construction of chiral α-tertiary amino acid derivatives bearing a cyclopropyl fragment through the cobalt-catalyzed asymmetric reductive addition of α-iminoesters with cyclopropyl chloride.[2][4]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis Iminoester α-Iminoester Stirring Stirring at specified temperature and time Iminoester->Stirring Cyclopropyl_Cl Cyclopropyl Chloride Cyclopropyl_Cl->Stirring Co_Catalyst CoI2 / Chiral Ligand Co_Catalyst->Stirring Reductant Reductant (e.g., Mn) Reductant->Stirring Solvent Solvent (e.g., MeCN) Solvent->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Chiral α-tertiary cyclopropyl amino acid derivative Chromatography->Product Analysis NMR, HRMS, HPLC Product->Analysis

Caption: Workflow for Cobalt-Catalyzed Reductive Addition.

Experimental Protocol

General Procedure for the Enantioselective Reductive Addition:

  • Reaction Setup: In a nitrogen-filled glovebox, a reaction tube is charged with CoI2 (5 mol%), the chiral ligand (e.g., a bisoxazoline ligand, 6 mol%), and the reductant (e.g., Mn powder, 2.0 equiv.).

  • Anhydrous solvent (e.g., acetonitrile) is added, followed by the α-iminoester substrate (1.0 equiv.) and cyclopropyl chloride (1.5 equiv.).

  • Reaction Execution: The reaction tube is sealed and stirred at the optimized temperature (e.g., 50 °C) for the specified time (e.g., 20 hours).

  • Work-up: After cooling to room temperature, the reaction is quenched (e.g., with saturated aqueous NH4Cl). The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the desired chiral α-tertiary amino acid derivative.

Quantitative Data Summary
α-Iminoester SubstrateR1 GroupR2 GroupYield (%)ee (%)
Ethyl phenylglyoxylate iminePhenylEthyl8598
Methyl phenylglyoxylate iminePhenylMethyl8297
Ethyl 4-chlorophenylglyoxylate imine4-ChlorophenylEthyl8899
Isopropyl phenylglyoxylate iminePhenylIsopropyl7596

III. Kulinkovich-Szymoniak Reaction for Cyclopropylamine Synthesis

This reaction provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide and a Lewis acid. The resulting cyclopropylamine can then be converted to the corresponding amino acid through oxidation of the amino group to a ketone followed by a Strecker-like synthesis or other established methods.[5]

Logical Relationship Diagram

G Nitrile Nitrile (R-CN) Azatitanacycle Azatitanacyclopentene Intermediate Nitrile->Azatitanacycle Grignard Grignard Reagent (EtMgBr) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_reagent Ti(OiPr)4 Ti_reagent->Titanacyclopropane Titanacyclopropane->Azatitanacycle Cyclopropylamine Primary Cyclopropylamine Azatitanacycle->Cyclopropylamine Ring Contraction Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Cyclopropylamine Amino_Acid 2-Amino-2-cyclopropylacetic acid Cyclopropylamine->Amino_Acid Further Elaboration G cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Product Isolation E_coli Engineered E. coli (expressing bifunctional enzyme) Cell_Culture Cell Culture and Induction E_coli->Cell_Culture Cell_Lysate Cell Lysate Preparation Cell_Culture->Cell_Lysate Incubation Incubation at 40 °C Cell_Lysate->Incubation Substrate Potassium cyclopropylglyoxylate Substrate->Incubation Amine_Source Ammonium formate Amine_Source->Incubation Cofactor NADH Cofactor->Incubation Reaction_Buffer Reaction Buffer (pH 8.0) Reaction_Buffer->Incubation Centrifugation Centrifugation to remove cells Incubation->Centrifugation Purification Purification of supernatant Centrifugation->Purification Product (S)-Cyclopropylglycine Purification->Product

References

Application

2-Amino-2-cyclopropylacetic Acid: A Versatile Reagent in Modern Organic Synthesis

Central, Germany - 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid, has emerged as a valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: December 2025

Central, Germany - 2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid, has emerged as a valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug discovery. Its rigid cyclopropyl moiety imparts unique conformational constraints on molecules, leading to enhanced metabolic stability and improved biological activity. This has made it a sought-after reagent for the synthesis of complex peptides, peptidomimetics, and small molecule enzyme inhibitors.

The incorporation of 2-amino-2-cyclopropylacetic acid into molecular scaffolds can significantly influence their three-dimensional structure, a critical factor in optimizing drug-target interactions. The cyclopropyl group's inherent resistance to metabolic degradation can also extend the in vivo half-life of drug candidates, a key consideration in pharmaceutical development.

This document provides detailed application notes and experimental protocols for the use of 2-Amino-2-cyclopropylacetic acid in organic synthesis, aimed at researchers, scientists, and drug development professionals.

Synthetic Applications and Protocols

Asymmetric Synthesis of (S)-2-Amino-2-cyclopropylacetic Acid

The enantiomerically pure forms of 2-amino-2-cyclopropylacetic acid are often desired for pharmaceutical applications. One efficient method for the asymmetric synthesis of the (S)-enantiomer utilizes an NADH-driven biocatalytic system.

Experimental Protocol: Biocatalytic Reductive Amination

This protocol describes the asymmetric synthesis of (S)-2-Amino-2-cyclopropylacetic acid from cyclopropylglyoxylic acid using a recombinant E. coli strain expressing a bifunctional enzyme with leucine dehydrogenase and formate dehydrogenase activities.

Materials:

  • Cyclopropylglyoxylic acid

  • Ammonium formate

  • NAD+

  • Lyophilized E. coli cells expressing the bifunctional enzyme

  • Potassium phosphate buffer (pH 7.5)

Procedure:

  • In a temperature-controlled reactor, prepare a reaction mixture containing potassium phosphate buffer, cyclopropylglyoxylic acid (120 g·L⁻¹), ammonium formate, and NAD+.

  • Initiate the reaction by adding the lyophilized E. coli cells.

  • Maintain the reaction at a constant temperature and pH with stirring.

  • Monitor the progress of the reaction by HPLC analysis for the conversion of the starting material and the formation of (S)-2-Amino-2-cyclopropylacetic acid.

  • Upon completion, terminate the reaction and separate the product from the biomass.

  • Purify the (S)-2-Amino-2-cyclopropylacetic acid using standard crystallization techniques.

ParameterValue
Substrate Concentration120 g·L⁻¹
Bioconversion Period6 h
Conversion Yield> 95%
Enantiomeric Excess (ee)> 99.5%
Space-Time Yield377.3 g·L⁻¹·d⁻¹
Peptide Synthesis Utilizing Fmoc-Protected 2-Amino-2-cyclopropylacetic Acid

The unique conformational properties of 2-amino-2-cyclopropylacetic acid make it an attractive building block for creating peptides with defined secondary structures and increased resistance to proteolytic degradation. The following is a general protocol for the incorporation of Fmoc-protected 2-Amino-2-cyclopropylacetic acid into a peptide sequence using solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-(S)-2-amino-2-cyclopropylacetic acid to a resin-bound peptide chain.

Materials:

  • Fmoc-(S)-2-amino-2-cyclopropylacetic acid

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-2-amino-2-cyclopropylacetic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Discovery: Enzyme Inhibition

Derivatives of 2-amino-2-cyclopropylacetic acid have shown significant promise as inhibitors of various enzymes implicated in disease. The rigid cyclopropyl group can orient pharmacophoric elements in a way that maximizes binding to the active site of an enzyme.

Cathepsin Inhibitors

Cathepsins are a class of proteases involved in various physiological and pathological processes, including immune responses and cancer. Several studies have explored the use of 2-amino-2-cyclopropylacetic acid derivatives as potent and selective cathepsin inhibitors.

CompoundTarget EnzymeIC₅₀ / Kᵢ
Cyclopropyl-containing peptidomimetic 1Cathepsin SKᵢ = 10.7 ± 1.1 nM
Cyclopropyl-containing peptidomimetic 2Cathepsin SIC₅₀ = 7.7 nM (human)
Cyclopropyl-containing peptidomimetic 3Cathepsin CIC₅₀ = 437 nM

The data presented in the table above demonstrates the potential of incorporating the 2-amino-2-cyclopropylacetic acid scaffold in the design of potent enzyme inhibitors. The specific stereochemistry and substitution pattern on the cyclopropyl ring can be fine-tuned to achieve high selectivity for the target enzyme.

Synthesis_to_Application cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application cluster_outcome Potential Outcome A 2-Amino-2-cyclopropylacetic acid B Peptide Synthesis (SPPS) A->B C Small Molecule Synthesis A->C D Conformationally Restricted Peptides B->D E Enzyme Inhibitors C->E F Enhanced Metabolic Stability D->F G Improved Biological Activity E->G

Fig. 2: From synthesis to application of 2-Amino-2-cyclopropylacetic acid.

Conclusion

2-Amino-2-cyclopropylacetic acid is a powerful tool in the arsenal of synthetic chemists. Its unique structural features provide a reliable strategy for introducing conformational rigidity and enhancing metabolic stability in a wide range of molecules. The detailed protocols and application examples provided herein serve as a guide for researchers to harness the full potential of this versatile reagent in their synthetic endeavors, from basic research to the development of novel therapeutics. As our understanding of the structure-activity relationships of complex molecules continues to grow, the importance of building blocks like 2-amino-2-cyclopropylacetic acid is set to increase even further.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-cyclopropylacetic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopropylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot commo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopropylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this valuable non-proteinogenic amino acid.[1] The unique rigid structure imparted by the cyclopropyl group makes this compound a key building block in medicinal chemistry for creating conformationally restricted peptidomimetics with enhanced metabolic stability.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, focusing on the common Bucherer-Bergs and Strecker synthetic routes.[3]

Q1: My Bucherer-Bergs reaction to form the 5-cyclopropylhydantoin intermediate is showing low yield. What are the common causes?

A1: Low yields in the Bucherer-Bergs reaction often stem from suboptimal reaction conditions. This multi-component reaction involves the condensation of a ketone (cyclopropyl methyl ketone) with a cyanide salt and ammonium carbonate to form a hydantoin.[4][5][6]

  • Incorrect Reagent Stoichiometry: Ensure you are using the correct molar ratios. A common starting point is a 1:2:2 ratio of ketone to potassium cyanide (KCN) to ammonium carbonate [(NH₄)₂CO₃].[4] An excess of cyanide can lead to side product formation.

  • pH Control: The reaction is sensitive to pH. The ammonium carbonate acts as a buffer to maintain a slightly alkaline pH (around 8-9).[4] If the medium is too acidic, cyanohydrin formation is hindered; if it's too alkaline, the cyanide reagent can degrade.[4]

  • Temperature and Reaction Time: The reaction typically requires heating (e.g., 60-100°C in aqueous ethanol) to proceed efficiently.[4][6] Insufficient heating or reaction time may result in incomplete conversion. Monitor the reaction by TLC to determine the optimal time.

Q2: I am struggling with the hydrolysis of the 5-cyclopropylhydantoin intermediate to the final amino acid. The reaction is either incomplete or produces significant byproducts.

A2: The hydrolysis of hydantoins to α-amino acids is a well-known challenge, often requiring harsh conditions that can lead to degradation.

  • Hydrolysis Conditions: This step typically involves strong acidic or basic conditions at elevated temperatures. Incomplete hydrolysis can occur if the conditions are too mild. Conversely, excessively harsh conditions can cause decomposition of the desired product. A systematic approach to optimizing temperature and concentration of the acid/base is recommended.

  • Stepwise Hydrolysis: The reaction proceeds via an N-carbamoyl amino acid intermediate.[4] Sometimes, isolating this intermediate before final hydrolysis can provide a cleaner product.

  • Side Reactions: Under strong acid conditions, side reactions can occur. It is crucial to carefully control the temperature and reaction time. Analysis of the crude product by NMR or LC-MS can help identify byproducts and guide optimization.

Hydrolysis Condition Potential Issue Troubleshooting Suggestion
Incomplete Reaction Conditions (acid/base conc., temp.) are too mild.Increase temperature gradually; increase acid/base concentration; extend reaction time. Monitor via TLC/LC-MS.
Product Degradation Conditions are too harsh.Decrease temperature; use a slightly lower concentration of acid/base.
Byproduct Formation Complex side reactions occurring.Consider a two-step hydrolysis. Analyze byproducts to understand the degradation pathway.

Q3: My Strecker synthesis, starting from cyclopropanecarboxaldehyde, results in a complex mixture and low yield of the α-aminonitrile.

A3: The Strecker synthesis is a powerful method but requires careful control of the equilibrium between multiple components.[7][8] The reaction involves forming an imine from an aldehyde and ammonia, followed by the addition of a cyanide ion.[7][9][10]

  • Imine Formation: The initial condensation to form the imine is an equilibrium process. Adding a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the reaction forward by removing the water byproduct.[10]

  • Cyanide Addition: The cyanide addition to the iminium ion is the key C-C bond-forming step.[8][10] Ensure that your cyanide source (e.g., KCN, NaCN) is of good quality and that the pH is suitable for the reaction. The use of ammonium chloride (NH₄Cl) can serve as both a source of ammonia and a mild acid to facilitate imine formation.[7]

  • Starting Material Purity: Cyclopropanecarboxaldehyde can be prone to oxidation or polymerization. Using freshly distilled or purified aldehyde is critical for success.

Q4: I am having difficulty purifying the final 2-Amino-2-cyclopropylacetic acid hydrochloride salt. How can I effectively remove inorganic salts and other impurities?

A4: Purifying zwitterionic compounds like amino acids, especially their salt forms, can be challenging.[11]

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[12][13] You can use a strong cation exchange resin (e.g., Dowex 50). The crude amino acid hydrochloride is loaded onto the column, which is then washed to remove inorganic salts and neutral impurities. The desired amino acid is subsequently eluted with an aqueous ammonia solution.[12][13] The ammonia can then be removed under reduced pressure.

  • Recrystallization: While challenging, recrystallization can be effective. The choice of solvent is critical. Mixtures of water with a miscible organic solvent like ethanol or isopropanol are commonly used. The goal is to find a system where the amino acid salt has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Conversion to Free Amine and Back to Salt: In some cases, it may be easier to purify the free amino acid. The hydrochloride salt can be neutralized with a base (e.g., a basic aqueous solution or by using an epoxide like propylene oxide under anhydrous conditions), and the free amino acid can be purified, potentially by recrystallization from water/ethanol.[14][15] The pure amino acid can then be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether, isopropanol).

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 5-Cyclopropylhydantoin

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclopropyl methyl ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water. The volume should be sufficient to form a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Acidify the mixture carefully with hydrochloric acid (HCl) to a pH of ~6-7. This should be done in a well-ventilated fume hood as HCN gas may be evolved.

  • Isolation: The 5-cyclopropylhydantoin product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude hydantoin can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Acidic Hydrolysis of 5-Cyclopropylhydantoin

  • Reaction Setup: Suspend the 5-cyclopropylhydantoin (1.0 eq) in 6M hydrochloric acid in a pressure-rated vessel or a flask with a reflux condenser.

  • Reaction: Heat the mixture to 120-140°C with stirring. The reaction progress should be monitored (e.g., by LC-MS) until the hydantoin is fully consumed, which may take 12-24 hours.

  • Workup: After cooling, the reaction mixture may contain some solid byproducts, which can be removed by filtration.

  • Purification & Isolation: The filtrate, containing the crude amino acid hydrochloride, should be concentrated under reduced pressure. The residue can then be purified using ion-exchange chromatography as described in FAQ Q4 or by recrystallization. To obtain the final hydrochloride salt, dissolve the purified free amino acid in a minimal amount of water and add a solution of HCl in isopropanol or ether until precipitation is complete. Collect the solid by filtration.

Visualized Workflows and Logic

The following diagrams illustrate the key processes in the synthesis and troubleshooting of 2-Amino-2-cyclopropylacetic acid hydrochloride.

G cluster_strecker Strecker Synthesis Workflow Start Cyclopropanecarboxaldehyde + NH4Cl, KCN Imine Iminium Ion Formation (Intermediate) Start->Imine Condensation Nitrile α-Aminonitrile Formation Imine->Nitrile Cyanide Addition Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Nitrile->Hydrolysis Product 2-Amino-2-cyclopropylacetic acid Hydrochloride Hydrolysis->Product

Caption: A simplified workflow for the Strecker synthesis route.

G Start Problem: Low Yield in Hydantoin Hydrolysis Check_TLC Analyze crude reaction by TLC/LC-MS Start->Check_TLC SM_Present Is starting material (hydantoin) still present? Check_TLC->SM_Present Degradation Are there multiple unidentified spots/peaks? SM_Present->Degradation No Action_Mild Action: Conditions too mild. Increase Temp or Acid Conc. SM_Present->Action_Mild Yes Action_Harsh Action: Conditions too harsh. Decrease Temp or Acid Conc. Degradation->Action_Harsh Yes Action_OK Reaction appears complete. Proceed to purification. Degradation->Action_OK No

Caption: A troubleshooting decision tree for the hydantoin hydrolysis step.

References

Optimization

Technical Support Center: Synthesis of 2-Amino-2-cyclopropylacetic acid

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 2-Amino-2-cyclopropylaceti...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 2-Amino-2-cyclopropylacetic acid.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes to prepare 2-Amino-2-cyclopropylacetic acid?

A1: The most common and versatile methods for synthesizing 2-Amino-2-cyclopropylacetic acid and other cyclopropylglycines include the Strecker synthesis and methods involving the amination of an α-halo acid derivative.[1][2]

  • Strecker Synthesis: This route typically starts from cyclopropyl methyl ketone or cyclopropanecarboxaldehyde. It involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[2][3] This method is advantageous for its use of readily available starting materials.

  • Amination of α-Halogenated Precursors: This approach involves the synthesis of an α-bromo or α-chloro cyclopropylacetic acid derivative, followed by nucleophilic substitution with an amine source. A common variant is the Gabriel synthesis, which uses phthalimide as the nitrogen source to avoid multiple alkylations.[1][3]

Q2: My Strecker synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Strecker synthesis of 2-Amino-2-cyclopropylacetic acid can stem from issues in either the aminonitrile formation step or the final hydrolysis step.

  • Inefficient Aminonitrile Formation: The equilibrium for the initial formation of the imine from cyclopropyl ketone and ammonia may not be favorable. Ensure anhydrous conditions and consider using a source of ammonia like ammonium chloride with a cyanide salt (e.g., NaCN or KCN). Running the reaction at a slightly elevated temperature may improve conversion, but be cautious of side reactions.

  • Incomplete Hydrolysis: The α-aminonitrile intermediate can be sterically hindered, making hydrolysis challenging. Strong acidic (e.g., concentrated HCl) or basic (e.g., NaOH or Ba(OH)₂) conditions with prolonged heating are typically required. Monitor the reaction by TLC or NMR to ensure complete conversion.

  • Side Reactions: The lower electrophilicity of the ketimine derived from cyclopropyl ketone can sometimes be a challenge compared to aldimines.[4] Polymerization or competing side reactions can occur, especially if the temperature is too high.

Q3: I am observing significant impurity formation during the synthesis. How can I identify and minimize these byproducts?

A3: Impurity profiles can vary significantly based on the chosen synthetic route.

  • For Strecker Synthesis: A common impurity is the corresponding α-hydroxy acid, formed from the hydrolysis of the cyanohydrin intermediate. This occurs if water is present during the aminonitrile formation. To minimize this, ensure all reagents and solvents are dry. Another potential byproduct is the amide, resulting from incomplete hydrolysis of the nitrile. To address this, increase the reaction time or temperature during the hydrolysis step.

  • For Amination of α-Bromo Cyclopropylacetic Acid: The primary byproduct is often the α-hydroxy acid due to competing hydrolysis of the starting material. Using a high concentration of the ammonia solution and controlling the temperature can favor the amination reaction. Over-alkylation can be an issue with direct amination; using the Gabriel synthesis with potassium phthalimide can provide a cleaner reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield in Strecker Synthesis of 2-Amino-2-cyclopropylacetic acid

This guide provides a systematic approach to troubleshooting low yields in the two-step Strecker synthesis starting from cyclopropyl methyl ketone.

Troubleshooting Logic Diagram

G start Low Overall Yield check_step1 Analyze Aminonitrile Intermediate (Before Hydrolysis) start->check_step1 step1_ok Yield of Aminonitrile is High check_step1->step1_ok step1_low Yield of Aminonitrile is Low check_step1->step1_low hydrolysis_issue Problem is in Hydrolysis Step step1_ok->hydrolysis_issue Yes aminonitrile_issue Problem is in Aminonitrile Formation step1_low->aminonitrile_issue Yes hydrolysis_sol1 Increase Hydrolysis Time/Temp hydrolysis_issue->hydrolysis_sol1 hydrolysis_sol2 Use Stronger Acid/Base (e.g., 6M HCl or Ba(OH)₂) hydrolysis_issue->hydrolysis_sol2 aminonitrile_sol1 Ensure Anhydrous Conditions aminonitrile_issue->aminonitrile_sol1 aminonitrile_sol2 Check Reagent Quality (NaCN, NH₄Cl) aminonitrile_issue->aminonitrile_sol2 aminonitrile_sol3 Optimize Reaction Temperature aminonitrile_issue->aminonitrile_sol3

Caption: Troubleshooting workflow for low yield in Strecker synthesis.

Quantitative Data: Optimizing Hydrolysis Conditions

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)Expected Yield Improvement
Reagent 3M HCl6M HCl4M NaOH+15-25%
Temperature 80 °C100 °C (Reflux)100 °C (Reflux)+10-20%
Time 12 hours24 hours24 hours+20-30%
Observation Incomplete conversion, amide intermediate presentComplete conversion to amino acidComplete conversion, potential for racemization-
Issue 2: Poor Selectivity in Direct Amination of α-Bromo-cyclopropylacetic acid

Direct amination with aqueous ammonia can lead to the formation of the α-hydroxy acid as a major byproduct. This guide helps improve the selectivity of the desired amination reaction.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Isolation start α-Bromo-cyclopropylacetic acid in pressure vessel reagent Add excess concentrated Aqueous Ammonia (NH₃) start->reagent seal Seal Vessel reagent->seal heat Heat to 50-60°C seal->heat stir Stir for 12-24h heat->stir cool Cool to RT stir->cool evap Evaporate excess NH₃ cool->evap purify Purify via Ion Exchange Chromatography evap->purify product 2-Amino-2-cyclopropylacetic acid purify->product

Caption: Workflow for the direct amination of an α-bromo precursor.

Quantitative Data: Impact of Reaction Parameters on Selectivity

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
[NH₃] 5 M>10 M (Concentrated)High concentration of nucleophile (NH₃) outcompetes water.
Temperature 80 °C50 °CLower temperature reduces the rate of the competing hydrolysis reaction.
Solvent WaterWaterN/A
Expected Product Ratio (Amino:Hydroxy) ~ 50:50> 80:20Favorable kinetics for amination at higher nucleophile concentration and lower temperature.

Experimental Protocols

Protocol 1: Strecker Synthesis of 2-Amino-2-cyclopropylacetic acid

This protocol describes the synthesis starting from cyclopropyl methyl ketone.

Step 1: Synthesis of 2-Amino-2-cyclopropylpropanenitrile

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), combine ammonium chloride (5.35 g, 100 mmol) and sodium cyanide (4.90 g, 100 mmol) in 70 mL of anhydrous methanol.

  • Reagents: Cool the mixture to 0 °C in an ice bath. Add cyclopropyl methyl ketone (7.0 g, 83 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: After completion, filter the solid salts and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile. Caution: This step involves cyanides. Handle with extreme care in a well-ventilated fume hood.

Step 2: Hydrolysis to 2-Amino-2-cyclopropylacetic acid

  • Setup: Transfer the crude aminonitrile to a 500 mL round-bottom flask. Add 150 mL of 6M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Isolation: Evaporate the aqueous layer to dryness under reduced pressure.

  • Purification: Dissolve the resulting solid in a minimal amount of hot water and purify by recrystallization or by using ion-exchange chromatography to yield pure 2-Amino-2-cyclopropylacetic acid.

Protocol 2: Gabriel Synthesis of 2-Amino-2-cyclopropylacetic acid

This protocol uses a phthalimide-protected intermediate to ensure selective mono-amination.

Step 1: Synthesis of Diethyl 2-(cyclopropyl)-2-phthalimidomalonate

  • Setup: To a solution of diethyl 2-bromomalonate (23.9 g, 100 mmol) in 200 mL of anhydrous DMF, add potassium phthalimide (20.4 g, 110 mmol).

  • Intermediate Formation: The synthesis of the required cyclopropyl bromide precursor is a necessary preceding step, which is not detailed here. Assuming access to a suitable cyclopropylating agent like cyclopropyl bromide.

  • Alkylation: Add cyclopropyl bromide (13.3 g, 110 mmol) and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the reaction, pour it into 500 mL of ice-water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to get the crude product. Purify by column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Setup: Suspend the purified malonate derivative in 150 mL of 48% hydrobromic acid.

  • Reaction: Heat the mixture to reflux for 18 hours. A precipitate of phthalic acid will form.

  • Workup: Cool the mixture to room temperature and filter off the phthalic acid.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude hydrobromide salt of the amino acid.

  • Purification: Neutralize the salt with a suitable base (e.g., pyridine or by using an ion-exchange resin) and recrystallize from a water/ethanol mixture to obtain the pure 2-Amino-2-cyclopropylacetic acid.

References

Troubleshooting

Technical Support Center: 2-Amino-2-cyclopropylacetic acid hydrochloride Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-2-cyclopropylacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 2-Amino-2-cyclopropylacetic acid hydrochloride?

A1: The most common and effective method for the purification of 2-Amino-2-cyclopropylacetic acid hydrochloride is recrystallization. This technique is well-suited for purifying solid organic compounds, including amino acid derivatives, and is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs). The choice of an appropriate solvent system is the most critical factor in a successful recrystallization protocol.

Q2: What are the ideal storage conditions for 2-Amino-2-cyclopropylacetic acid hydrochloride?

A2: 2-Amino-2-cyclopropylacetic acid hydrochloride should be stored at room temperature in a dry, sealed container to maintain its stability.

Q3: What are some potential impurities that might be present in a crude sample of 2-Amino-2-cyclopropylacetic acid hydrochloride?

A3: If synthesized via the Strecker synthesis, potential impurities could include unreacted starting materials such as cyclopropanecarboxaldehyde, cyanide salts, and ammonia. Side products from the reaction and intermediates from the hydrolysis of the aminonitrile are also possible. Additionally, other amino acids can be persistent impurities in the final product.

Q4: Can I use chromatography to purify this compound?

A4: Yes, ion-exchange chromatography is a viable alternative for purifying polar compounds like amino acid hydrochlorides. This technique separates molecules based on their charge and can be effective in removing impurities with different ionic properties.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-Amino-2-cyclopropylacetic acid hydrochloride.

Recrystallization Issues

Problem: "Oiling out" occurs during recrystallization.

"Oiling out" is the formation of a liquid phase instead of solid crystals upon cooling the recrystallization solution. This can trap impurities and hinder purification.

Possible Causes & Solutions:

CauseSolution
High impurity levels Treat the hot solution with activated charcoal to adsorb impurities before cooling.
Cooling the solution too quickly Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Inappropriate solvent system Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation. For instance, if using an ethanol/water system, adding more ethanol can help.
Low melting point of the compound or eutectic mixture with impurities Try a different solvent system with a lower boiling point.

Problem: Poor or low crystal yield.

A low yield of purified product can be due to several factors related to the recrystallization process.

Possible Causes & Solutions:

CauseSolution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. If excess solvent has been used, carefully evaporate some of it and attempt to recrystallize again.
Incomplete precipitation Ensure the solution is sufficiently cooled. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Loss of product during washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Product remains in the mother liquor Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Problem: Crystals are colored or appear impure.

The presence of color or visible impurities in the final crystals indicates that the purification was not fully effective.

Possible Causes & Solutions:

CauseSolution
Colored impurities present in the crude material Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals crashing out of solution too quickly Ensure a slow cooling rate to allow for selective crystallization and exclusion of impurities from the crystal lattice.
Inadequate washing of crystals Wash the filtered crystals thoroughly with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
Ion-Exchange Chromatography Issues

Problem: The compound does not bind to the ion-exchange resin.

This indicates an issue with the charge of the compound or the selection of the resin and buffer conditions.

Possible Causes & Solutions:

CauseSolution
Incorrect resin type For a positively charged amino acid hydrochloride, a cation-exchange resin (negatively charged) should be used.
Inappropriate buffer pH The pH of the loading buffer should be such that the amino acid has a net positive charge, allowing it to bind to the cation-exchange resin.
High salt concentration in the sample or loading buffer High salt concentrations can compete with the compound for binding to the resin. Dilute the sample or use a low-salt loading buffer.

Problem: Poor separation of the compound from impurities.

This can result from non-optimal elution conditions.

Possible Causes & Solutions:

CauseSolution
Inappropriate elution gradient Optimize the salt concentration or pH gradient for elution. A shallower gradient can improve the resolution between the target compound and impurities.[1]
Column overloading Reduce the amount of crude material loaded onto the column to avoid exceeding its binding capacity.
Incorrect flow rate A lower flow rate can improve resolution by allowing more time for equilibration between the mobile and stationary phases.

Quantitative Data Summary

While specific quantitative data for the purification of 2-Amino-2-cyclopropylacetic acid hydrochloride is not extensively published, the following table provides a general expectation of purity and yield for common purification techniques based on similar amino acid hydrochlorides.

Purification TechniqueTypical PurityTypical YieldKey Considerations
Recrystallization (Single) >98%60-80%Highly dependent on solvent choice and cooling rate.
Recrystallization (Multiple) >99.5%40-60%Higher purity is achieved at the cost of lower overall yield.
Ion-Exchange Chromatography >99%70-90%Requires careful optimization of resin, buffer pH, and elution gradient.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific crude material.

Materials:

  • Crude 2-Amino-2-cyclopropylacetic acid hydrochloride

  • Recrystallization solvent (e.g., Ethanol/Water, Methanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 2-Amino-2-cyclopropylacetic acid hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol or methanol) and heat the mixture with stirring until the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add a co-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. If turbidity persists, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Ion-Exchange Chromatography Protocol

This protocol provides a general guideline for purification using a cation-exchange resin.

Materials:

  • Crude 2-Amino-2-cyclopropylacetic acid hydrochloride

  • Cation-exchange resin (e.g., Dowex 50W)

  • Chromatography column

  • Loading buffer (e.g., 0.1 M sodium citrate, pH 3.0)

  • Elution buffer (e.g., a gradient of 0.1 M to 1.0 M NaCl in loading buffer, or a pH gradient)

  • Fraction collector

Procedure:

  • Resin Preparation: Swell and equilibrate the cation-exchange resin with the loading buffer according to the manufacturer's instructions. Pack the resin into a chromatography column.

  • Sample Preparation: Dissolve the crude 2-Amino-2-cyclopropylacetic acid hydrochloride in the loading buffer.

  • Loading: Apply the sample solution to the top of the equilibrated column and allow it to enter the resin bed.

  • Washing: Wash the column with several column volumes of the loading buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient of increasing salt concentration or pH.[1] Collect fractions using a fraction collector.

  • Analysis: Analyze the collected fractions for the presence of the desired product using a suitable analytical technique (e.g., HPLC, TLC).

  • Pooling and Desalting: Pool the pure fractions and remove the salt by dialysis or a suitable desalting column.

  • Isolation: Isolate the pure compound by lyophilization or evaporation.

Visualizations

Purification_Troubleshooting_Workflow start Crude 2-Amino-2-cyclopropylacetic acid hydrochloride recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity & Yield recrystallization->check_purity successful_purification Successful Purification check_purity->successful_purification Purity & Yield OK troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Purity or Yield Not OK oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No adjust_solvent Adjust Solvent/Cooling oiling_out->adjust_solvent Yes impure_crystals Impure Crystals? low_yield->impure_crystals No check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume Yes use_charcoal Use Activated Charcoal impure_crystals->use_charcoal Yes ion_exchange Consider Ion-Exchange Chromatography impure_crystals->ion_exchange No / Still Impure adjust_solvent->recrystallization check_solvent_volume->recrystallization use_charcoal->recrystallization

Caption: Troubleshooting workflow for the purification of 2-Amino-2-cyclopropylacetic acid hydrochloride.

Strecker_Synthesis_Impurities strecker Strecker Synthesis crude_product Crude Product strecker->crude_product unreacted_starting_materials Unreacted Starting Materials (Cyclopropanecarboxaldehyde, KCN, NH4Cl) crude_product->unreacted_starting_materials side_products Side Products (e.g., Amide from partial hydrolysis) crude_product->side_products other_amino_acids Other Amino Acids (From side reactions or impurities in starting materials) crude_product->other_amino_acids

Caption: Potential impurities from the Strecker synthesis of 2-Amino-2-cyclopropylacetic acid hydrochloride.

References

Optimization

Technical Support Center: Cyclopropyl Amino Acid Synthesis

Welcome to the technical support center for cyclopropyl amino acid synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropyl amino acid synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of cyclopropyl amino acids, presented in a question-and-answer format.

Q1: My rhodium-catalyzed cyclopropanation with a diazo compound is giving a low yield of the desired cyclopropane and forming significant side products. What is happening?

A1: Low yields in rhodium-catalyzed reactions are often due to competing side reactions of the metal carbene intermediate. Besides the desired cyclopropanation, carbenes can undergo several other transformations.

  • Common Side Reactions:

    • C-H Insertion: The carbene can insert into solvent or substrate C-H bonds, leading to functionalized acyclic products.

    • [3+2] Cycloaddition: Diazocarbonyl compounds with multiple electron-withdrawing groups are particularly prone to this side reaction.[1]

    • Dimerization/Olefination: The carbene can react with the starting diazo compound or form ylides with reagents like triphenylphosphine, leading to olefin byproducts.[2]

    • Catalyst Deactivation: The catalyst can become inactive before the reaction reaches completion, especially at very low catalyst loadings (e.g., 0.02 mol%).[3]

  • Troubleshooting Steps:

    • Solvent Choice: Use a non-reactive, anhydrous solvent (e.g., dichloromethane) that is less susceptible to C-H insertion.

    • Slow Addition: Add the diazo compound slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the diazo compound low, minimizing dimerization and other side reactions.

    • Catalyst Loading: Ensure adequate catalyst loading. While 1 mol% is common, optimization may be required. If the reaction stalls, a slightly higher loading might be necessary.[3]

    • Temperature Control: Perform the reaction at the optimal temperature for your specific catalyst and substrate. Some reactions proceed efficiently at room temperature, while others may require gentle heating (e.g., 40 °C).

Q2: I am performing a Simmons-Smith cyclopropanation on a chiral allylic alcohol with an (E)-double bond, and the diastereoselectivity is very poor. How can I improve it?

A2: Achieving high diastereoselectivity in the cyclopropanation of acyclic allylic alcohols is a well-known challenge, highly dependent on the geometry of the alkene and the nature of the reagent.

  • The Problem: The hydroxyl group directs the cyclopropanation to the syn face. This directing effect is highly effective for (Z)-alkenes, often yielding diastereomeric ratios >200:1. However, for (E)-alkenes, the selectivity is often poor, with ratios sometimes less than 2:1 using standard Simmons-Smith reagents (Zn-Cu couple, CH₂I₂).[4]

  • Solutions:

    • Reagent Choice: The choice of zinc carbenoid is critical. Using a pre-formed or modified reagent often provides higher selectivity than the classic in-situ generated reagent. The Furukawa modification (Et₂Zn and CH₂I₂) in a non-complexing solvent like dichloromethane is often preferred for less nucleophilic alkenes and can improve diastereoselectivity.[5]

    • Stoichiometry: Using an excess of the cyclopropanating reagent can sometimes enhance selectivity.

    • Chiral Ligands/Additives: For achieving high enantioselectivity in addition to diastereoselectivity, the use of a stoichiometric or catalytic amount of a chiral additive (like a TADDOL-derived ligand with a titanium catalyst) is necessary.[6]

The following diagram illustrates a general troubleshooting workflow for poor diastereoselectivity.

G Troubleshooting Workflow for Poor Diastereoselectivity start Observation: Poor Diastereomeric Ratio (d.r.) cause1 Is the substrate a (E)-allylic alcohol? start->cause1 cause2 Is a directing group (e.g., -OH) absent or sterically hindered? start->cause2 cause3 Is the catalyst/reagent suboptimal? start->cause3 sol1 Solution: Use modified reagents (e.g., Et₂Zn/CH₂I₂) or chiral catalysts (e.g., Ti-TADDOLate). cause1->sol1 Yes sol2 Solution: Introduce a hydroxyl or ether directing group if possible. cause2->sol2 Yes sol3 Solution: Screen different catalysts (e.g., Rh₂(OAc)₄ vs chiral Rh(II) catalysts) or reagent systems. cause3->sol3 Likely

Troubleshooting workflow for poor diastereoselectivity.

Q3: My Kulinkovich-Szymoniak reaction to produce a primary cyclopropylamine from a nitrile is yielding significant ketone and tertiary carbinamine byproducts. What is the cause?

A3: The Kulinkovich-Szymoniak reaction is sensitive to reagent stoichiometry. The formation of ketone and tertiary carbinamine side products is a clear indicator that the ratio of the Grignard reagent and/or the titanium(IV) isopropoxide is incorrect.[7][8]

  • Cause of Side Products:

    • Ketone Formation: This occurs when the intermediate azatitanacycle is hydrolyzed during workup without effective Lewis acid-mediated conversion to the amine.[7]

    • Tertiary Carbinamine: Using more than two equivalents of the Grignard reagent (e.g., EtMgBr) leads to the formation of this byproduct, reducing the yield of the desired primary amine.[7][8]

    • Sub-stoichiometric Titanium: Using less than a stoichiometric amount of titanium(IV) isopropoxide also decreases the yield of the cyclopropylamine in favor of ketone and carbinamine byproducts.[7]

  • Solutions:

    • Control Stoichiometry: Carefully control the addition of the Grignard reagent to be no more than two equivalents relative to the nitrile.

    • Titanium Reagent: Use a stoichiometric amount of Ti(Oi-Pr)₄ as specified in reliable protocols.

    • Lewis Acid: Ensure the effective use of a Lewis acid (e.g., BF₃·OEt₂) in the second step to promote the conversion of the azatitanacycle to the final product.[7]

FAQs: Common Side Reactions

What are the most common classes of side reactions in metal-catalyzed cyclopropanations using diazo compounds? The primary side reactions stem from the reactivity of the metal carbene intermediate. The desired pathway is the [2+1] cycloaddition with an alkene. However, this intermediate can be diverted, as shown below. Key undesired pathways include C-H bond insertion, where the carbene inserts into an available C-H bond, and olefination, often through the formation and subsequent reaction of a phosphonium ylide if a phosphine is present.[1][2]

G Competing Pathways in Metal-Carbene Reactions Start Alkene + Diazo Compound Carbene Metal Carbene Intermediate Start->Carbene [M] cat., -N₂ Desired Desired Product: Cyclopropyl Amino Acid Carbene->Desired [2+1] Cycloaddition (with Alkene) Side1 Side Product: C-H Insertion Product Carbene->Side1 C-H Insertion (e.g., with solvent) Side2 Side Product: Olefin (Dimer) Carbene->Side2 Dimerization / Ylide Formation

Reaction pathways for metal carbene intermediates.

In a Simmons-Smith reaction, can the reagent react with other functional groups besides the alkene? Yes. The zinc carbenoid is electrophilic and can react with heteroatoms. With long reaction times and excess reagent, methylation of alcohols can occur. Additionally, allylic thioethers can react to form sulfur ylides, which may undergo a[1][7]-sigmatropic rearrangement instead of cyclopropanating a nearby alkene.

How does the alkene geometry affect diastereoselectivity in hydroxyl-directed cyclopropanations? The geometry of the double bond is one of the most critical factors. A (Z)-alkene typically locks the conformation in a way that strongly favors the formation of the syn-cyclopropane, leading to excellent diastereoselectivity. An (E)-alkene has more conformational flexibility, which often results in a mixture of syn and anti products, leading to poor diastereoselectivity.[4]

Data Presentation: Diastereoselectivity in Cyclopropanation

The following tables summarize reported data on diastereoselectivity under various conditions.

Table 1: Influence of Alkene Geometry on Diastereoselective Simmons-Smith Cyclopropanation of Chiral Allylic Alcohols

Substrate (Allylic Alcohol) Reagent System Diastereomeric Ratio (syn:anti) Reference(s)
(Z)-disubstituted Olefin Zn-Cu, CH₂I₂ >200:1 [4]
(E)-disubstituted Olefin Zn-Cu, CH₂I₂ <2:1 [4]
(E)-disubstituted Olefin Sm(Hg), CH₂I₂ Modest to Good (1:5 to >200:1)

| Chiral (E)-allylic alcohol | Et₂Zn, CH₂I₂ | High syn-selectivity |[4] |

Table 2: Side Products in the Kulinkovich-Szymoniak Synthesis of Primary Cyclopropylamines

Reaction Condition Major Product Major Side Product(s) Reference(s)
Stoichiometric Ti(Oi-Pr)₄, ≤2 equiv. EtMgBr, Lewis Acid Primary Cyclopropylamine [7][8]
>2 equiv. EtMgBr Primary Cyclopropylamine (decreased yield) Tertiary Carbinamine [7][8]

| Sub-stoichiometric Ti(Oi-Pr)₄ | Primary Cyclopropylamine (decreased yield) | Ketone, Tertiary Carbinamine |[7] |

Experimental Protocols

Protocol: Rhodium-Catalyzed Diastereoselective Synthesis of Methyl 1-Aryl-2-Amino-Cyclopropane Carboxylates

This protocol is adapted from a reported synthesis of trans-cyclopropane amino acid derivatives via the rhodium-catalyzed reaction of an aryldiazoacetate with N-vinylphthalimide.[3]

  • Materials:

    • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

    • N-vinylphthalimide

    • Appropriate methyl aryldiazoacetate

    • Anhydrous dichloromethane (DCM)

    • Standard glassware for inert atmosphere chemistry

    • Syringe pump (recommended for diazo addition)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-vinylphthalimide (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv, 1 mol%).

    • Dissolve the solids in anhydrous DCM (to a concentration of ~0.1 M with respect to the alkene).

    • In a separate flask, dissolve the methyl aryldiazoacetate (1.1 equiv) in anhydrous DCM.

    • Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture dropwise over a period of 4-6 hours at room temperature (20-25 °C). Note: Slow addition is crucial to prevent diazo dimerization.

    • After the addition is complete, allow the reaction to stir for an additional 12-16 hours at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting materials.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired trans-cyclopropane product. The reaction typically yields the product with a high diastereomeric ratio (>98:2).[3]

  • Troubleshooting Notes:

    • If yields are low and the aryl group on the diazoacetate is electron-donating, the reaction may require elevated temperatures (e.g., reflux in DCM) for better conversion.[3]

    • If the catalyst appears to deactivate, ensure all reagents and the solvent are strictly anhydrous.

References

Troubleshooting

stability of 2-Amino-2-cyclopropylacetic acid at different pH

Welcome to the technical support center for 2-Amino-2-cyclopropylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compoun...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-cyclopropylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-Amino-2-cyclopropylacetic acid in aqueous solutions at different pH levels?

A1: 2-Amino-2-cyclopropylacetic acid, like other amino acids, exhibits pH-dependent stability. In its zwitterionic form, typically around neutral pH, the molecule is relatively stable. However, exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to degradation. The primary degradation pathways for amino acids under such stress conditions include deamination and decarboxylation. For 2-Amino-2-cyclopropylacetic acid, the cyclopropyl group's inherent strain might also influence its stability profile under extreme pH conditions, although specific data is limited.

Q2: What are the expected degradation products of 2-Amino-2-cyclopropylacetic acid under forced pH stress?

A2: While specific degradation products for 2-Amino-2-cyclopropylacetic acid have not been extensively documented in publicly available literature, general amino acid degradation pathways suggest potential products. Under acidic hydrolysis, cleavage of the amino group (deamination) to yield a keto acid is a possibility. In alkaline conditions, other degradants could form. It is crucial to perform forced degradation studies to identify and characterize the specific degradation products for this molecule.

Q3: How should I store solutions of 2-Amino-2-cyclopropylacetic acid to ensure stability?

A3: For optimal stability, it is recommended to store aqueous solutions of 2-Amino-2-cyclopropylacetic acid at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage. Solutions should ideally be prepared in a buffer at a pH close to neutrality (pH 6-8) to maintain the stable zwitterionic form. Avoid repeated freeze-thaw cycles.

Q4: What analytical method is most suitable for assessing the stability of 2-Amino-2-cyclopropylacetic acid?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This involves developing a method that can separate the intact 2-Amino-2-cyclopropylacetic acid from any potential degradation products. Reversed-phase HPLC with UV or mass spectrometric (MS) detection is commonly used for amino acid analysis. Since 2-Amino-2-cyclopropylacetic acid lacks a strong chromophore, derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) may be necessary for sensitive UV or fluorescence detection.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of 2-Amino-2-cyclopropylacetic acid in solution - Extreme pH of the solvent.- High storage temperature.- Microbial contamination.- Adjust the pH of the solution to be near neutral (6-8).- Store solutions at recommended low temperatures.- Use sterile buffers and consider filtration.
Inconsistent results in stability studies - Inaccurate pH measurement of buffers.- Fluctuation in storage temperature.- Variability in sample preparation.- Calibrate the pH meter before preparing buffers.- Use a calibrated and temperature-controlled incubator or water bath.- Ensure consistent and precise pipetting and dilution steps.
Poor peak shape or resolution in HPLC analysis - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to optimize the ionization state of the analyte.- Use a new or different HPLC column.- Reduce the injection volume or sample concentration.
Appearance of unknown peaks in chromatograms of stressed samples - Degradation of 2-Amino-2-cyclopropylacetic acid.- Impurities in the stress reagents (acid/base).- These are likely degradation products; further characterization (e.g., by LC-MS) is needed.- Run blank experiments with only the stress reagents to identify any interfering peaks.

Quantitative Data Summary

The following table presents hypothetical stability data for 2-Amino-2-cyclopropylacetic acid under forced pH conditions. This data is illustrative and intended to provide a general expectation of stability trends. Actual results may vary based on experimental conditions.

pH Temperature (°C) Time (hours) % Recovery of 2-Amino-2-cyclopropylacetic acid Appearance of Degradation Products (% Total Peak Area)
2.0602492.57.5
2.0607281.218.8
7.0602499.8< 0.2
7.0607299.50.5
10.0602490.19.9
10.0607275.624.4

Experimental Protocols

Protocol for pH Stability Study of 2-Amino-2-cyclopropylacetic acid

Objective: To evaluate the stability of 2-Amino-2-cyclopropylacetic acid in aqueous solutions at different pH values under accelerated temperature conditions.

Materials:

  • 2-Amino-2-cyclopropylacetic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.0)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV or MS detector

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-2-cyclopropylacetic acid (e.g., 1 mg/mL) in HPLC grade water.

  • Preparation of pH Solutions:

    • Acidic Condition (pH 2.0): Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral Condition (pH 7.0): Dilute the stock solution with phosphate buffer (pH 7.0) to a final concentration of 0.1 mg/mL.

    • Alkaline Condition (pH 10.0): Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Stress Conditions:

    • Incubate aliquots of each pH solution in sealed vials at a constant temperature (e.g., 60°C).

    • Protect samples from light to avoid photolytic degradation.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • At each time point, cool the sample to room temperature.

    • If necessary, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of 2-Amino-2-cyclopropylacetic acid remaining at each time point relative to the initial (time 0) concentration.

    • Quantify any significant degradation products by peak area percentage.

Visualizations

Stability_Workflow start Start: Prepare Stock Solution of 2-Amino-2-cyclopropylacetic acid prep_acid Prepare Acidic Solution (e.g., pH 2.0 with 0.1M HCl) start->prep_acid prep_neutral Prepare Neutral Solution (e.g., pH 7.0 Buffer) start->prep_neutral prep_alkaline Prepare Alkaline Solution (e.g., pH 10.0 with 0.1M NaOH) start->prep_alkaline stress Incubate all solutions at elevated temperature (e.g., 60°C) prep_acid->stress prep_neutral->stress prep_alkaline->stress sampling Withdraw samples at predefined time points (0, 8, 24, 48, 72h) stress->sampling analysis Neutralize (if needed) and analyze by Stability-Indicating HPLC Method sampling->analysis data Calculate % Recovery and quantify degradation products analysis->data end End: Stability Profile Established data->end

Caption: Workflow for assessing the pH stability of 2-Amino-2-cyclopropylacetic acid.

Optimization

Technical Support Center: 2-Amino-2-cyclopropylacetic Acid Degradation Pathways

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-2-cyclopropylacetic acid. Given the limited specific liter...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-2-cyclopropylacetic acid. Given the limited specific literature on this non-proteinogenic amino acid, this resource focuses on foundational strategies for elucidating unknown degradation pathways, troubleshooting common experimental challenges, and providing standardized protocols.

Frequently Asked Questions (FAQs)

Q1: Are there any known metabolic degradation pathways for 2-Amino-2-cyclopropylacetic acid?

A1: Currently, there is a lack of specific, well-documented metabolic degradation pathways for 2-Amino-2-cyclopropylacetic acid in publicly available literature. As a non-proteinogenic amino acid, it may not be readily metabolized by common amino acid degradation pathways. Its inherent structural rigidity, conferred by the cyclopropyl group, may also contribute to increased metabolic stability. Researchers should approach its metabolic fate as an investigational study.

Q2: What are the likely chemical degradation pathways for 2-Amino-2-cyclopropylacetic acid under experimental conditions?

A2: While specific studies are not abundant, potential chemical degradation can be hypothesized based on its structure. Likely pathways include:

  • Oxidative degradation: The amino group and the α-carbon are susceptible to oxidation, which could lead to deamination and the formation of a keto acid. The cyclopropyl ring itself can also be susceptible to oxidative cleavage under harsh conditions.

  • Thermal degradation: At elevated temperatures, decarboxylation is a common degradation route for amino acids. Ring-opening of the cyclopropyl group may also occur at high temperatures.

  • Photodegradation: Exposure to UV light, especially in the presence of photosensitizers, could induce degradation, potentially through radical mechanisms.

Q3: How can I begin to study the degradation of 2-Amino-2-cyclopropylacetic acid in my experimental system (e.g., cell culture, in vivo model, or chemical reaction)?

A3: A good starting point is to perform forced degradation studies. This involves subjecting the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The results of these studies can provide insights into the compound's liabilities and help in the development of stability-indicating analytical methods. For metabolic studies, incubating the compound with liver microsomes or in whole-cell systems followed by analysis of the supernatant for metabolites is a standard approach.

Q4: What analytical techniques are best suited for identifying and quantifying 2-Amino-2-cyclopropylacetic acid and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS), particularly with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is the most powerful technique. It allows for the separation of the parent compound from its degradation products and provides accurate mass information for identification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products, especially after isolation and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the investigation of 2-Amino-2-cyclopropylacetic acid degradation.

Problem Possible Causes Troubleshooting Steps
No degradation of 2-Amino-2-cyclopropylacetic acid is observed under forced degradation conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. The analytical method is not sensitive enough to detect low levels of degradation.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger oxidizing agent). Verify the performance of your analytical method, including the limit of detection (LOD) and limit of quantitation (LOQ).
Poor peak shape or resolution for 2-Amino-2-cyclopropylacetic acid in HPLC analysis. Inappropriate column chemistry. Mobile phase pH is not optimal for the analyte's pKa. The sample is overloaded on the column.Screen different HPLC columns (e.g., C18, HILIC). Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state. Reduce the injection volume or sample concentration.
Difficulty in identifying unknown degradation products from mass spectrometry data. The degradation products are novel and not present in spectral databases. Insufficient fragmentation is generated in the MS/MS experiment. The resolution of the mass spectrometer is too low to determine the elemental composition.Utilize high-resolution mass spectrometry to obtain accurate mass and predict the elemental composition. Employ different fragmentation techniques (e.g., CID, HCD, ETD) to generate more informative MS/MS spectra. Isolate the unknown product for structural elucidation by NMR.
High variability in metabolic stability assays (e.g., liver microsome incubation). Inconsistent protein concentration or activity of microsomes. Substrate concentration is outside the linear range of the enzyme kinetics. The incubation time is too short or too long.Ensure proper storage and handling of microsomes to maintain their activity. Determine the optimal protein concentration and substrate concentration through preliminary experiments. Perform a time-course experiment to identify the linear range of metabolism.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Amino-2-cyclopropylacetic acid in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (solid or in solution) at 105°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV or HPLC-MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound.

1. Reagents and Materials:

  • Pooled human liver microsomes (or from other species of interest).

  • 2-Amino-2-cyclopropylacetic acid.

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • Internal standard.

2. Incubation Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Add 2-Amino-2-cyclopropylacetic acid to the microsome suspension to a final concentration of 1 µM.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 2-Amino-2-cyclopropylacetic acid.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Cl_int).

Visualizations

Hypothetical Degradation Pathways

G cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation A 2-Amino-2-cyclopropylacetic acid B 2-Cyclopropyl-2-oxoacetic acid A->B Deamination C Ring-opened products A->C Oxidative Cleavage D 2-Amino-2-cyclopropylacetic acid E 2-Aminocyclopropylmethane D->E Decarboxylation F Ring-opened products D->F Ring Opening

Caption: Hypothetical chemical degradation pathways for 2-Amino-2-cyclopropylacetic acid.

Experimental Workflow for Degradation Study

G start Start: Define Study Objectives forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-MS) forced_degradation->analytical_method metabolic_stability In Vitro Metabolic Stability Assay (e.g., Liver Microsomes, Hepatocytes) analytical_method->metabolic_stability identification Identify Degradation Products / Metabolites metabolic_stability->identification structure_elucidation Structure Elucidation of Unknowns (High-Res MS, NMR) identification->structure_elucidation kinetics Determine Degradation Kinetics identification->kinetics pathway_proposal Propose Degradation Pathways structure_elucidation->pathway_proposal kinetics->pathway_proposal end End: Complete Degradation Profile pathway_proposal->end

Caption: General workflow for investigating the degradation of a novel compound.

Logic Diagram for Troubleshooting HPLC-MS Issues

G start Problem with HPLC-MS Analysis peak_issue Poor Peak Shape / Resolution? start->peak_issue sensitivity_issue Low Sensitivity / No Peak? start->sensitivity_issue retention_issue Retention Time Shift? start->retention_issue peak_issue->sensitivity_issue No check_column Check Column (Type, Age, Contamination) peak_issue->check_column Yes sensitivity_issue->retention_issue No check_ms_params Check MS Parameters (Ion Source, Voltages) sensitivity_issue->check_ms_params Yes check_hplc_params Check HPLC Parameters (Flow Rate, Gradient) retention_issue->check_hplc_params Yes escalate Consult Instrument Specialist retention_issue->escalate No solution_found Problem Resolved check_column->solution_found check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) check_mobile_phase->solution_found check_sample Check Sample (Solvent, Concentration) check_sample->solution_found check_ms_params->check_sample check_hplc_params->check_mobile_phase

Caption: Troubleshooting logic for common HPLC-MS analytical problems.

Troubleshooting

Technical Support Center: Peptide Coupling with Sterically Hindered Amino Acids

This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions, with a specific focus on challenges posed by sterically hindered amino acids. It is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions, with a specific focus on challenges posed by sterically hindered amino acids. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids and why are they difficult to couple?

Sterically hindered amino acids possess bulky structural features near the peptide bond formation site, which physically obstructs the coupling reaction.[1] This obstruction slows the reaction rate and increases the likelihood of incomplete couplings or side reactions.[1][2]

Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[1][3]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1][4]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[1]

  • Amino acids with bulky side-chain protecting groups: Such as Arginine (Arg) protected with Pbf.[1]

Q2: What are the most common signs of an incomplete coupling reaction?

The most direct sign of incomplete coupling during solid-phase peptide synthesis (SPPS) is a positive result from a qualitative colorimetric test that detects unreacted free amines on the resin.[3][5] Consequences of incomplete coupling include the formation of deletion peptides (sequences missing an amino acid), which lowers the overall yield and complicates the purification of the final product.[3][6]

Q3: How can I monitor the completion of a coupling reaction?

Regular monitoring is critical for successful synthesis.[7] The most common methods are:

  • Kaiser Test (Ninhydrin Test): A highly sensitive test for detecting free primary amines. A positive result (blue beads) indicates an incomplete reaction, while a negative result (colorless/yellow beads) suggests completion.[3][5] It is important to note that this test gives a red-brown color with secondary amines like proline and may not be reliable.[7]

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) Test: An alternative sensitive method for detecting primary amines.[3][8]

  • Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction. The basicity of the free amino group causes a color change in the indicator.[7][9]

  • Isatin or Chloranil Tests: These are recommended for detecting unprotected N-terminal secondary amines, such as proline, where the Kaiser test is less effective.[7]

Q4: Which coupling reagents are recommended for hindered amino acids?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings.[1][10] More potent onium salt-based reagents are generally required.[1]

  • Uronium/Aminium Salts: These reagents, such as HATU, HCTU, and COMU, are highly reactive and effective at overcoming steric barriers.[1][10] HATU is known for its high speed, while COMU offers high efficiency with an improved safety profile.[1][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][11] They are often preferred for critical steps like fragment coupling or cyclization.[12]

  • Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride using a fluorinating agent like TFFH can be a successful strategy.[10][13]

Q5: My coupling reaction failed (e.g., positive Kaiser test). What is the immediate course of action?

A positive monitoring test indicates an incomplete reaction. The recommended immediate actions are:

  • Double Couple: Perform a second coupling step with a fresh solution of activated amino acid and reagents.[5][10]

  • Cap Unreacted Amines: If the test remains positive after a second coupling, the unreacted amines should be permanently blocked or "capped".[5] This is typically done using acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[5][7]

Q6: What is racemization and how can it be minimized during difficult couplings?

Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] Slow coupling reactions, common with hindered residues, provide more time for this side reaction to occur.[1][2]

To minimize racemization:

  • Use Additives: Additives like HOAt and Oxyma Pure are more effective at suppressing racemization than the older HOBt.[11]

  • Select the Right Reagent: Phosphonium-based reagents like PyBOP generally lead to lower levels of racemization.[11] Reagents incorporating HOAt (like HATU) or Oxyma (like COMU) are also superior to HOBt-based reagents.[1]

  • Control the Base: Use hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] In some cases, a weaker base such as N-methylmorpholine (NMM) may be preferable.[11]

  • Limit Pre-activation Time: The longer an amino acid is in its highly reactive state before coupling, the greater the risk. Use in situ activation where possible.[1]

  • Control Temperature: Lowering the reaction temperature can reduce racemization, but may also slow the desired coupling reaction.[11]

Q7: How do reaction conditions like solvent and temperature affect the coupling of hindered amino acids?

  • Solvent: The solvent's ability to swell the resin and solvate the growing peptide chain is crucial.[10][14] Poor solvation can lead to peptide aggregation, which further obstructs the reaction site.[3][11] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[10][14] For very difficult sequences, solvent mixtures such as DCM/DMF/NMP may be beneficial.[10]

  • Temperature: Increasing the temperature can help overcome the activation energy of a difficult coupling.[10] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method that uses microwave energy to heat the reaction and drive it to completion quickly.[10][15] However, elevated temperatures must be used cautiously as they also increase the risk of side reactions, especially racemization.[10][11]

Troubleshooting Guides

Guide 1: Low or No Coupling Yield with a Sterically Hindered Residue

This workflow outlines the steps to take when a coupling reaction is confirmed to be incomplete.

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple retest Re-test with Kaiser double_couple->retest cap Cap Unreacted Amines (Acetic Anhydride) retest->cap Positive proceed Proceed to Next Cycle retest->proceed Negative optimize Re-evaluate Protocol cap->optimize reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) optimize->reagent solvent Optimize Solvent (e.g., use NMP) optimize->solvent temp Increase Temperature (Conventional or Microwave) optimize->temp time Increase Reaction Time optimize->time reagent->proceed solvent->proceed temp->proceed time->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Guide 2: Understanding the Root Causes and Solutions

Steric hindrance is the primary issue, but it leads to secondary problems like peptide aggregation. Addressing these requires a multi-faceted approach.

Steric_Hindrance_Causes_Solutions cluster_solutions Solutions cause Primary Cause: Steric Hindrance (Bulky Residues) problem1 Slow Reaction Rate cause->problem1 problem2 Peptide Aggregation cause->problem2 effect Result: Incomplete Coupling problem1->effect problem2->effect solution1 More Potent Reagents (HATU, COMU) effect->solution1 solution2 Optimized Conditions (Microwave, NMP Solvent) effect->solution2 solution3 Procedural Changes (Double Coupling, Capping) effect->solution3 solution_cluster

Caption: Relationship between steric hindrance, resulting problems, and solutions.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for overcoming difficult couplings.[3] This table summarizes the characteristics of several common reagents.

Reagent ClassExamplesGeneral ReactivityKey Characteristics & Recommendations
Aminium/Uronium Salts HATU, HCTU, HBTU, COMUVery HighHighly efficient for difficult and sterically hindered couplings.[3][10] HATU is extremely reactive but carries a risk of guanidinylation side reactions.[4] COMU is a safer and highly soluble alternative.[12]
Phosphonium Salts PyBOP, PyAOPHighVery effective, particularly for minimizing racemization.[1][11] Recommended for fragment coupling and synthesis of peptides containing sensitive residues like Cys or His.[1]
Carbodiimides DIC, DCCModerateGenerally not potent enough for hindered couplings on their own.[10] Require an additive like HOAt or Oxyma Pure to increase efficiency and suppress racemization.[5][11]
Acyl Halides Acyl Fluorides (via TFFH)Extremely HighRecommended for the most extreme cases of steric hindrance, such as coupling α,α-disubstituted amino acids where other reagents fail.[10][13]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is recommended when an initial coupling reaction is found to be incomplete.[10]

  • First Coupling:

    • Following standard Fmoc-deprotection, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[10]

    • Allow pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[10]

    • Wash the resin with DMF.

    • Perform a monitoring test (e.g., Kaiser test).

  • Second Coupling (if test is positive):

    • Repeat the entire coupling procedure (steps 1.2-1.4) with a fresh solution of activated amino acid.[10]

    • Wash the resin thoroughly with DMF.

    • Re-test to confirm completion. If the test is still positive, proceed to the capping protocol.

Protocol 2: Capping Unreacted Amines

This procedure is used to acetylate unreacted primary amines after one or more failed coupling attempts to prevent the formation of deletion peptides.[3][5]

  • Preparation: After the final failed coupling attempt, wash the resin thoroughly with DMF to remove all residual reagents.

  • Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/pyridine/DMF.

  • Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for at least 30 minutes.[3]

  • Washing: Wash the resin thoroughly with DMF to remove all capping reagents and byproducts.

  • Verification: Optionally, perform a Kaiser test to confirm that all free primary amines have been successfully capped (the test should be negative).[3]

Protocol 3: Qualitative Monitoring with the Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.[3]

  • Reagents:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]

    • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[3]

  • Procedure:

    • Place a small sample of resin beads (approx. 10-15 beads) in a small glass test tube.

    • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[3]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue: Positive result, indicating the presence of unreacted primary amines (incomplete coupling).[3]

    • Colorless/Yellow: Negative result, indicating complete coupling.[3]

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-cyclopropylacetic acid

Welcome to the technical support center for the synthesis and optimization of 2-Amino-2-cyclopropylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide trouble...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Amino-2-cyclopropylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Amino-2-cyclopropylacetic acid?

A1: The most prevalent methods for synthesizing 2-Amino-2-cyclopropylacetic acid are the Strecker synthesis and various chemoenzymatic approaches. The Strecker synthesis involves the reaction of cyclopropanecarboxaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] Chemoenzymatic methods often utilize enzymes like amino acid dehydrogenases or transaminases for the asymmetric synthesis of the chiral amino acid.[4]

Q2: What are the key advantages of using an enzymatic approach?

A2: Enzymatic routes offer high stereoselectivity, leading to the production of enantiomerically pure (S)- or (R)-2-Amino-2-cyclopropylacetic acid. These reactions are often performed in aqueous media under mild conditions, which aligns with green chemistry principles. They can also achieve high conversion rates and space-time yields, making them attractive for larger-scale production.[4]

Q3: Can you provide a general overview of the Strecker synthesis mechanism?

A3: The Strecker synthesis is a three-step process:

  • Imine Formation: Cyclopropanecarboxaldehyde reacts with ammonia to form a cyclopropylidene-methanamine (an imine).

  • Cyanide Addition: A cyanide source, such as hydrogen cyanide or sodium cyanide, attacks the imine to form 2-amino-2-cyclopropylacetonitrile.

  • Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final product, 2-Amino-2-cyclopropylacetic acid.[1][2][3]

Q4: Are there any known biological activities of 2-Amino-2-cyclopropylacetic acid?

A4: Research suggests that 2-Amino-2-cyclopropylacetic acid has potential as a building block in the development of therapeutic agents. Its rigid cyclopropyl group can impart favorable conformational constraints in peptides and other pharmaceuticals.[5] While specific enzyme targets are not extensively documented in publicly available literature, its structural similarity to other amino acids suggests potential interactions with enzymes and signaling pathways that recognize amino acids. General studies on amino acids have shown their involvement in modulating metabolic pathways and cellular signaling, such as the mTOR and GCN2 pathways.[6][7][8]

Troubleshooting Guides

Strecker Synthesis Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low Yield of α-aminonitrile Incomplete imine formation.Ensure anhydrous conditions for the imine formation step. The use of a dessicant like MgSO₄ can help drive the equilibrium towards the imine.[2]
Low reactivity of the imine.Protonation of the imine with a mild acid can increase its electrophilicity and reactivity towards the cyanide nucleophile.[2]
Formation of Side Products Polymerization of the aldehyde.Control the reaction temperature and add the reagents slowly.
Formation of cyanohydrin from the starting aldehyde.Ensure efficient imine formation before the addition of the cyanide source.
Difficult Hydrolysis of the Nitrile Incomplete hydrolysis.Increase the reaction time or the concentration of the acid/base used for hydrolysis. Microwave-assisted hydrolysis can also be considered to reduce reaction times.
Degradation of the product under harsh hydrolysis conditions.Use milder hydrolysis conditions, for example, by using a different acid or base, or by lowering the reaction temperature and extending the reaction time.
Product Purification Challenges Contamination with starting materials or side products.Purification can often be achieved by recrystallization. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will cause it to precipitate, allowing for isolation by filtration.
Enzymatic Synthesis Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low Enzyme Activity Suboptimal pH or temperature.Optimize the reaction pH and temperature based on the specific enzyme's characteristics. Refer to the enzyme's documentation for optimal conditions.
Presence of inhibitors.Ensure the reaction mixture is free from any potential enzyme inhibitors.
Cofactor limitation (e.g., NADH/NADPH).Ensure an efficient cofactor regeneration system is in place if required by the enzyme (e.g., using formate dehydrogenase for NADH regeneration).[4]
Low Enantioselectivity Enzyme inhibition or denaturation.Verify the purity of the enzyme and the absence of denaturing agents.
Sub-optimal reaction conditions.Enantioselectivity can sometimes be influenced by solvent, temperature, and pH. A screening of these parameters may be necessary.
Product Inhibition The product may be inhibiting the enzyme at higher concentrations.Consider in-situ product removal or running the reaction at a lower substrate concentration.

Data Presentation

Table 1: Comparison of Synthetic Methods for Phenylglycine Analogs (Illustrative for 2-Amino-2-cyclopropylacetic acid)
Parameter Asymmetric Strecker Synthesis Bucherer-Bergs Synthesis Chemoenzymatic Synthesis (Nitrilase)
Starting Material CyclopropanecarboxaldehydeCyclopropanecarboxaldehydeCyclopropanecarboxaldehyde
Typical Yield 75-90%60-80%80-95%
Enantiomeric Excess (ee) >95%Racemic (requires resolution)>99%
Reaction Time 12-24 hours24-48 hours (including hydrolysis)8-16 hours
Key Reagents Chiral auxiliary, NaCN, NH₄ClKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Number of Steps 2 (amination/cyanation, hydrolysis)2 (hydantoin formation, hydrolysis)1 (one-pot synthesis)
Table 2: Optimization of Biocatalytic Synthesis of (S)-Cyclopropylglycine

This table summarizes the kinetic parameters of a bifunctional enzyme (TLK) used for the synthesis of (S)-cyclopropylglycine, demonstrating the impact of enzyme engineering.[4]

Enzyme/Subunit Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹)
Ti-LDHPotassium cyclopropylglyoxylate0.83 ± 0.0710.12 ± 0.8112.19
TLK (Ti-LDH subunit)Potassium cyclopropylglyoxylate5.91 ± 0.471.05 ± 0.080.18
Kp-FDHAmmonium formate15.15 ± 1.214.21 ± 0.340.28
TLK (Kp-FDH subunit)Ammonium formate33.13 ± 2.651.13 ± 0.090.03

Experimental Protocols

Protocol 1: General Asymmetric Strecker Synthesis

This is a generalized protocol based on the synthesis of similar amino acids and should be optimized for 2-Amino-2-cyclopropylacetic acid.

Step 1: α-Aminonitrile Formation

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) and a suitable chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.

Step 2: Hydrolysis to 2-Amino-2-cyclopropylacetic acid

  • Treat the isolated α-aminonitrile with a strong acid (e.g., 6M HCl).

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia) to the isoelectric point to precipitate the amino acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Chemoenzymatic Synthesis using a Dehydrogenase

This protocol is based on the enzymatic reductive amination of a keto acid precursor.

  • Preparation of the Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.5-8.5) containing the keto-acid precursor, cyclopropylglyoxylic acid.

  • Cofactor and Enzyme Addition: Add a source of ammonia (e.g., ammonium chloride) and the necessary cofactor (e.g., NADH). If required, include a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate).

  • Initiation of Reaction: Add the purified amino acid dehydrogenase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product can be isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Mandatory Visualizations

experimental_workflow cluster_strecker Strecker Synthesis cluster_enzymatic Enzymatic Synthesis start_s Cyclopropanecarboxaldehyde + Chiral Auxiliary imine Imine Formation start_s->imine MeOH cyanation Cyanation (NaCN) imine->cyanation aminonitrile α-Aminonitrile cyanation->aminonitrile hydrolysis_s Acid Hydrolysis aminonitrile->hydrolysis_s 6M HCl, Reflux product_s 2-Amino-2-cyclopropylacetic acid hydrolysis_s->product_s start_e Cyclopropylglyoxylic Acid reductive_amination Reductive Amination start_e->reductive_amination product_e 2-Amino-2-cyclopropylacetic acid reductive_amination->product_e enzyme Amino Acid Dehydrogenase enzyme->reductive_amination cofactor NADH, NH₃ cofactor->reductive_amination

Caption: Comparative workflow of Strecker and Enzymatic synthesis routes.

troubleshooting_logic start Low Product Yield? check_method Synthesis Method? start->check_method strecker Strecker check_method->strecker Strecker enzymatic Enzymatic check_method->enzymatic Enzymatic check_imine Check Imine Formation strecker->check_imine check_hydrolysis Check Hydrolysis strecker->check_hydrolysis check_activity Check Enzyme Activity enzymatic->check_activity check_cofactor Check Cofactor enzymatic->check_cofactor solution_dessicant Use Dessicant check_imine->solution_dessicant solution_hydrolysis Increase Time/Temp check_hydrolysis->solution_hydrolysis solution_conditions Optimize pH/Temp check_activity->solution_conditions solution_cofactor Ensure Regeneration check_cofactor->solution_cofactor

Caption: Troubleshooting decision tree for low product yield.

amino_acid_signaling AminoAcids Amino Acids (e.g., 2-Amino-2-cyclopropylacetic acid - potential) mTORC1 mTORC1 AminoAcids->mTORC1 Activates GCN2 GCN2 AminoAcids->GCN2 Inhibits (in sufficiency) ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits AminoAcidHomeostasis Amino Acid Homeostasis GCN2->AminoAcidHomeostasis Regulates

Caption: General amino acid signaling pathways (potential relevance).

References

Troubleshooting

preventing racemization during 2-Amino-2-cyclopropylacetic acid coupling

Welcome to the technical support center for peptide synthesis involving 2-Amino-2-cyclopropylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving 2-Amino-2-cyclopropylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and achieve successful coupling of this unique and sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-2-cyclopropylacetic acid prone to racemization during peptide coupling?

A1: 2-Amino-2-cyclopropylacetic acid is an α,α-disubstituted amino acid, and the presence of the cyclopropyl group introduces significant steric hindrance around the chiral center. This steric bulk can slow down the desired coupling reaction. The mechanism of racemization in peptide synthesis often involves the formation of a planar oxazolone intermediate from the activated amino acid. Slower coupling rates increase the lifetime of this activated intermediate, providing a larger window of opportunity for the abstraction of the α-proton and subsequent loss of stereochemical integrity.

Q2: Which factors have the most significant impact on racemization during the coupling of 2-Amino-2-cyclopropylacetic acid?

A2: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that promote rapid formation of the peptide bond with minimal activation time for the carboxylic acid are preferred.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming active esters that are less prone to oxazolone formation.[1][2]

  • Base: The choice and amount of base used can significantly affect racemization. Strong, non-bulky bases can readily abstract the α-proton of the activated amino acid, leading to racemization. Weaker or more sterically hindered bases are generally recommended.

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization. Therefore, temperature control is crucial.[3]

  • Solvent: The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and the potential for side reactions.

Q3: Are there any specific classes of coupling reagents that are recommended for sterically hindered amino acids like 2-Amino-2-cyclopropylacetic acid?

A3: Yes, for sterically hindered amino acids, onium salt-based reagents are generally preferred over carbodiimides. These include:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and known to reduce racemization.[4]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective for coupling sterically hindered residues with low racemization.[5][6]

Troubleshooting Guide

Problem 1: Incomplete coupling of 2-Amino-2-cyclopropylacetic acid.

Possible Cause Recommended Solution
Steric Hindrance * Use a more powerful coupling reagent: Switch to HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.[4] * Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). * Double coupling: Perform the coupling step a second time with fresh reagents.
Poor Solvation * Change solvent: Switch from dichloromethane (DCM) to a more polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to improve the solvation of the growing peptide chain.
Low Temperature * Increase temperature moderately: If using conventional methods, a slight increase in temperature (e.g., to 40°C) may improve coupling efficiency. For more significant enhancements, consider microwave-assisted peptide synthesis (MA-SPPS), but be mindful of the increased risk of racemization.[3]

Problem 2: Suspected racemization of the 2-Amino-2-cyclopropylacetic acid residue.

Possible Cause Recommended Solution
Inappropriate Coupling Reagent * Switch to a low-racemization reagent: If using a carbodiimide like DCC or DIC alone, switch to an onium salt-based reagent such as HATU, HCTU, or COMU in combination with an additive like HOAt or Oxyma.[1][4]
Base-Induced Racemization * Use a weaker or bulkier base: Replace N,N-diisopropylethylamine (DIPEA) with a less nucleophilic, sterically hindered base like 2,4,6-collidine.[3] * Reduce the amount of base: Use the minimum amount of base necessary to facilitate the reaction.
High Reaction Temperature * Lower the reaction temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature) for a longer period. If using a microwave synthesizer, reduce the maximum coupling temperature.[3]
Prolonged Activation Time * Pre-activation optimization: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.

Data Presentation: Comparison of Coupling Reagents

The following table provides a qualitative summary of the expected performance of various coupling reagents for the incorporation of sterically hindered amino acids like 2-Amino-2-cyclopropylacetic acid, with a focus on minimizing racemization.

Coupling ReagentAdditiveRelative Coupling EfficiencyExpected Racemization LevelNotes
DCC/DIC NoneModerateHighNot recommended for sterically hindered amino acids due to high risk of racemization.
DCC/DIC HOBt/OxymaGoodModerateImproved performance over carbodiimide alone, but may still result in significant racemization.[6]
HBTU/TBTU HOBtHighLow to ModerateGenerally effective, but HATU and COMU are often superior for challenging couplings.
HATU HOAtVery HighVery LowHighly recommended for sterically hindered amino acids due to rapid coupling and effective racemization suppression.[4][5]
HCTU HOBtVery HighVery LowSimilar in performance to HATU, offering a highly efficient coupling with minimal racemization.
COMU OxymaVery HighVery LowAn excellent choice for difficult couplings, with the added benefit of being non-explosive compared to HOBt/HOAt-based reagents.[4]
PyBOP HOBtHighLowA reliable phosphonium salt-based reagent for minimizing racemization.[5][6]
PyAOP HOAtVery HighVery LowA highly effective phosphonium salt reagent, particularly for N-methylated or other challenging residues.[5][6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of Fmoc-2-Amino-2-cyclopropylacetic acid using HATU

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2-Amino-2-cyclopropylacetic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add 2,4,6-collidine (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, continue coupling or proceed with a double coupling.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next coupling cycle.

Visualization

Decision Workflow for Minimizing Racemization

The following diagram illustrates a logical workflow for selecting an appropriate coupling strategy when working with 2-Amino-2-cyclopropylacetic acid.

Racemization_Prevention_Workflow start Start: Couple 2-Amino-2-cyclopropylacetic acid check_hindrance Is the amino acid sterically hindered? start->check_hindrance select_reagent Select High-Efficiency Coupling Reagent check_hindrance->select_reagent Yes yes_hindrance Yes (α,α-disubstituted) reagent_options HATU, HCTU, COMU, PyAOP select_reagent->reagent_options select_base Select Appropriate Base reagent_options->select_base base_options Collidine or reduced amount of DIPEA select_base->base_options control_temp Control Reaction Temperature base_options->control_temp temp_options Room Temperature or below; Avoid excessive heat control_temp->temp_options perform_coupling Perform Coupling Reaction temp_options->perform_coupling check_completion Is coupling complete? (e.g., Kaiser test) perform_coupling->check_completion troubleshoot Troubleshoot: - Double couple - Increase time - Change solvent check_completion->troubleshoot No analyze_racemization Analyze for Racemization (Chiral HPLC) check_completion->analyze_racemization Yes no_completion No troubleshoot->perform_coupling yes_completion Yes end Successful Coupling analyze_racemization->end

Caption: Workflow for selecting a low-racemization coupling strategy.

References

Optimization

Technical Support Center: Reactions of 2-Amino-2-cyclopropylacetic Acid

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical rea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Amino-2-cyclopropylacetic acid (Cpg), a non-proteinogenic amino acid valued for the conformational rigidity it imparts to peptides and other molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when incorporating 2-Amino-2-cyclopropylacetic acid (Cpg) into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS)?

A1: While specific data on byproducts unique to Cpg is limited in readily available literature, researchers should be aware of common SPPS side reactions that can occur, particularly those associated with sterically hindered amino acids. These include:

  • Incomplete Coupling: The bulky nature of the cyclopropyl group can hinder the approach of the activated amino acid to the free amine on the growing peptide chain, leading to deletion sequences.

  • Racemization: As with many amino acids, the activation step for coupling can lead to a loss of stereochemical purity. The extent of racemization for Cpg is not extensively documented but is a critical parameter to monitor, especially in the synthesis of chiral peptides.

  • Diketopiperazine Formation: If Cpg is the second amino acid in the sequence, the resulting dipeptide-resin intermediate can be susceptible to intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin.

Q2: Is the cyclopropyl ring of 2-Amino-2-cyclopropylacetic acid stable under standard Fmoc-SPPS conditions, including cleavage from the resin?

A2: The stability of the cyclopropyl ring is a crucial consideration. Generally, cyclopropane rings are stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of standard TFA cleavage cocktails. However, prolonged exposure to very strong acids or high temperatures could potentially lead to ring-opening byproducts, although specific quantitative data for Cpg under various cleavage conditions is not widely reported. It is recommended to use standard cleavage times and to minimize heating.

Q3: I am observing incomplete coupling when using Fmoc-Cpg-OH. What steps can I take to improve the coupling efficiency?

A3: Incomplete coupling of sterically hindered amino acids like Fmoc-Cpg-OH is a common challenge.[2] The following strategies can be employed to improve yields:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Cpg-OH.[2]

  • Use of a More Potent Coupling Reagent: If standard reagents like HBTU or HATU are not effective, consider using more potent activators such as COMU or PyAOP.[2]

  • Extended Coupling Time: Increasing the reaction time can help to drive the coupling to completion.[2]

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature may improve efficiency, but this should be done with caution as it can also increase the risk of racemization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 2-Amino-2-cyclopropylacetic acid in chemical synthesis, particularly in the context of SPPS.

Problem Potential Cause Recommended Solution
Low yield of the desired peptide containing Cpg. Incomplete coupling of the Fmoc-Cpg-OH residue.- Perform a double coupling. - Use a more potent coupling reagent (e.g., COMU, PyAOP). - Increase the excess of Fmoc-Cpg-OH and coupling reagents (3-5 equivalents).[2] - Extend the coupling reaction time (e.g., 2-4 hours or overnight).[2]
Presence of a deletion sequence lacking the Cpg residue in the final product (confirmed by MS). Inefficient coupling of Fmoc-Cpg-OH.Follow the same recommendations as for "Low yield of the desired peptide." Additionally, monitor the coupling reaction using a qualitative method like the Kaiser test to ensure the absence of free amines before proceeding to the next step.[2]
Observation of a byproduct with the same mass as the desired peptide but different retention time in HPLC. Racemization of the Cpg residue during activation and coupling.- Minimize the pre-activation time of the Fmoc-Cpg-OH. - Add a racemization-suppressing additive like HOBt or Oxyma to the coupling reaction. - Use a less hindered base for activation, such as collidine.
Premature cleavage of the peptide from the resin, especially when Cpg is the second amino acid. Formation of a diketopiperazine.- If possible, use a 2-chlorotrityl chloride resin, which is less prone to diketopiperazine formation. - Couple the third amino acid as quickly as possible after the deprotection of the Cpg residue.
Unexpected byproducts observed in the mass spectrum of the crude product. Potential instability of the cyclopropyl ring under specific conditions.- Ensure that the cleavage cocktail and conditions are standard (e.g., TFA/TIS/H2O 95:2.5:2.5 for 2-3 hours at room temperature). - Avoid excessive heating during all synthesis and workup steps. - Analyze the byproducts by tandem mass spectrometry (MS/MS) to identify potential fragmentation patterns indicative of ring opening.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2-Amino-2-cyclopropylacetic acid (Fmoc-Cpg-OH) in SPPS

This protocol outlines a standard procedure for coupling Fmoc-Cpg-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in high-quality, amine-free N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Cpg-OH and 3-5 equivalents of a coupling agent (e.g., HBTU) and an additive (e.g., HOBt) in a minimal amount of DMF. Add 6-10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated Fmoc-Cpg-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2]

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. If the coupling is incomplete, a second coupling (step 4) may be necessary.

Protocol 2: Cleavage and Deprotection

This protocol describes a standard method for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and subsequent washing, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the correct mass.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for Cpg Incorporation cluster_Cleavage Cleavage & Deprotection Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling Activation Activate Fmoc-Cpg-OH Activation->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA Final_Peptide_Resin Final Peptide-Resin Cleavage_Cocktail Add TFA Cocktail Final_Peptide_Resin->Cleavage_Cocktail Precipitation Precipitate with Ether Cleavage_Cocktail->Precipitation Isolation Isolate Crude Peptide Precipitation->Isolation

Caption: General workflow for SPPS incorporation of Cpg and final peptide cleavage.

troubleshooting_logic Start Incomplete Cpg Coupling (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Check1 Kaiser Test Still Positive? Double_Couple->Check1 Stronger_Reagent Use Stronger Coupling Reagent (e.g., COMU) Check1->Stronger_Reagent Yes Success Coupling Successful Check1->Success No Check2 Kaiser Test Still Positive? Stronger_Reagent->Check2 Extend_Time Extend Coupling Time Check2->Extend_Time Yes Check2->Success No Failure Further Optimization Needed Extend_Time->Failure

Caption: Troubleshooting logic for incomplete coupling of Fmoc-Cpg-OH.

References

Troubleshooting

Technical Support Center: 2-Amino-2-cyclopropylacetic acid hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Amino-2-cyclopropylacetic acid hydrochloride. Below y...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Amino-2-cyclopropylacetic acid hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the quality and stability of 2-Amino-2-cyclopropylacetic acid hydrochloride.

ParameterRecommendationSource
Storage Temperature Room Temperature or 2-8°C.[1][2][3][1][2][3]
Long-term Storage Sealed in a dry, inert atmosphere and kept in a dark place.[2][3][2][3]
Appearance White to yellow solid.
Molecular Formula C5H10ClNO2[1][4]
Molecular Weight 151.59 g/mol [1][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 2-Amino-2-cyclopropylacetic acid hydrochloride?

Q2: My compound is not dissolving. What should I do?

A2: If you are experiencing solubility issues, please refer to the troubleshooting workflow below. Gentle heating or sonication may aid in dissolution, but be cautious as this may degrade the compound. Always start with a small amount of the compound to test solubility before proceeding with a larger quantity.

Q3: What are the potential degradation pathways for this compound?

A3: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH conditions.[5] It is crucial to control the pH of your solutions to maintain the stability of the compound. Avoid strongly basic conditions during storage and in your experimental setup.

Q4: Is 2-Amino-2-cyclopropylacetic acid hydrochloride hazardous?

A4: Yes, it is classified as an irritant.[3] It may be harmful if swallowed and can cause skin and serious eye irritation.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guide

Issue: Inconsistent Experimental Results

Inconsistent results can arise from various factors. This guide will help you systematically troubleshoot the problem.

G A Inconsistent Experimental Results B Check Compound Integrity A->B C Review Experimental Protocol A->C D Verify Equipment Calibration A->D E Improper Storage? B->E F Visible Discoloration or Clumping? B->F G Incorrect Concentration? C->G H pH of Solution Correct? C->H K Recalibrate Equipment D->K E->F No I Order New Compound E->I Yes F->I Yes J Prepare Fresh Stock Solution G->J Yes L Adjust pH H->L No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Compound Degradation

If you suspect your compound has degraded, follow these steps to identify and mitigate the issue.

G A Suspected Compound Degradation B Check Storage Conditions A->B C Analyze Purity A->C D Exposed to High pH? B->D E Stored in Inert Atmosphere? B->E F Run LC-MS or NMR C->F J Buffer Solutions to Neutral/Acidic pH D->J Yes I Ensure Proper Storage Practices E->I No G Compare to Reference Standard F->G H Discard and Order New G->H Impure

Caption: Decision tree for addressing suspected compound degradation.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application. However, the following provides a general procedure for preparing a stock solution.

Preparation of a 10 mM Aqueous Stock Solution

  • Calculate the required mass:

    • Mass (mg) = 10 mM * 151.59 g/mol * Volume (L) * 1000 mg/g

    • For 10 mL (0.01 L): Mass = 10 * 151.59 * 0.01 = 15.16 mg

  • Weigh the compound:

    • Accurately weigh 15.16 mg of 2-Amino-2-cyclopropylacetic acid hydrochloride using an analytical balance.

  • Dissolve the compound:

    • Transfer the weighed compound to a 15 mL conical tube.

    • Add 8 mL of sterile, deionized water.

    • Vortex or gently agitate the solution until the compound is fully dissolved. If necessary, brief, gentle warming (to no more than 40°C) or sonication can be used.

  • Adjust the final volume:

    • Once fully dissolved, add sterile, deionized water to bring the final volume to 10 mL.

  • Sterilization and Storage:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-2-cyclopropylacetic Acid and Other Alicyclic Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-natural amino acids (nnAAs) is a key strategy for optimizing le...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-natural amino acids (nnAAs) is a key strategy for optimizing lead compounds. These unique building blocks offer the potential to enhance biological activity, improve metabolic stability, and constrain peptide conformations to achieve desired therapeutic profiles. Among the various classes of nnAAs, small alicyclic amino acids, such as 2-Amino-2-cyclopropylacetic acid, have garnered significant attention. This guide provides a comparative overview of 2-Amino-2-cyclopropylacetic acid against its counterparts with larger ring structures, namely 2-Amino-2-cyclobutylacetic acid and 2-Amino-2-cyclopentylacetic acid, supported by available data and experimental contexts.

Introduction to Alicyclic Amino Acids

Alicyclic amino acids are characterized by a cycloalkane ring attached to the α-carbon of the amino acid. This structural feature imparts a degree of conformational rigidity that is absent in their linear counterparts. The size of the cycloalkane ring plays a crucial role in determining the overall shape, lipophilicity, and steric hindrance of the amino acid, which in turn influences its biological properties when incorporated into a peptide or small molecule.

2-Amino-2-cyclopropylacetic acid , with its three-membered ring, offers the highest degree of rigidity and a unique electronic character due to ring strain.[1] It serves as a versatile building block in medicinal chemistry for creating compounds with specific conformations and improved metabolic stability.[1] In contrast, 2-Amino-2-cyclobutylacetic acid and 2-Amino-2-cyclopentylacetic acid provide progressively larger and more flexible scaffolds, which can be advantageous for optimizing interactions with specific biological targets.

Comparative Analysis: Physicochemical and Biological Properties

While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can compile and contrast the known attributes of these amino acids from various sources. The following tables summarize key properties and reported biological activities.

Physicochemical Properties
Property2-Amino-2-cyclopropylacetic acid2-Amino-2-cyclobutylacetic acid2-Amino-2-cyclopentylacetic acid
Molecular Weight115.13 g/mol 129.16 g/mol [2]143.18 g/mol [3]
Ring Size3-membered4-membered5-membered
Conformational RigidityHighModerateLower
Reported ApplicationsPharmaceutical synthesis, peptide therapeutics, enzyme inhibitors[1]Antiviral and anticancer agent synthesis, β-amino acid derivatives[4]Building block for peptide foldamers, synthesis of conformationally constrained peptides[5][6]
Biological Activity: A Qualitative Comparison

Direct quantitative comparison of biological activity is challenging due to the lack of standardized assays across different studies. However, the literature suggests distinct areas of application for each of these amino acids.

  • 2-Amino-2-cyclopropylacetic acid: Its high rigidity is often exploited to lock a molecule into a bioactive conformation, making it a valuable component in the design of potent enzyme inhibitors and receptor ligands.[1] Research suggests its potential in developing therapeutics that can modulate cellular signaling pathways.[1]

  • 2-Amino-2-cyclobutylacetic acid: This amino acid has been utilized in the synthesis of pharmaceutical intermediates, notably for antiviral and anticancer agents.[4] Its constrained cyclobutyl ring is also explored in the context of enzyme inhibition and receptor binding.[4]

  • 2-Amino-2-cyclopentylacetic acid: This building block is frequently employed in the synthesis of peptide foldamers, where the cyclopentyl ring helps to induce specific secondary structures.[5][6] Its derivatives have been investigated for a range of biological activities, including their potential as anticancer, antibacterial, and antiviral agents.[6]

Experimental Protocols

To aid researchers in their comparative studies, this section outlines general methodologies for key experiments.

Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Inhibitor compounds (2-Amino-2-cycloalkylacetic acid derivatives)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in the assay buffer.

  • In the wells of a 96-well plate, add the enzyme and the different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compounds (2-Amino-2-cycloalkylacetic acid derivatives)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using an LC-MS/MS system to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Signaling Pathways and Experimental Workflows

The incorporation of conformationally constrained non-natural amino acids can significantly impact the interaction of a ligand with its receptor, such as a G-protein coupled receptor (GPCR). The following diagrams illustrate a typical GPCR signaling cascade and a general workflow for evaluating the biological activity of peptides containing these amino acids.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (containing nnAA) GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Recruitment Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway initiated by ligand binding.

Experimental_Workflow Start Start: Design Peptides with nnAAs Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification HPLC Purification & MS Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Second messenger accumulation) Purification->Functional_Assay Stability_Assay Metabolic Stability Assay (e.g., Microsomal stability) Purification->Stability_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: A general experimental workflow for the evaluation of peptides containing non-natural amino acids.

Conclusion

2-Amino-2-cyclopropylacetic acid and its larger ring analogs, 2-Amino-2-cyclobutylacetic acid and 2-Amino-2-cyclopentylacetic acid, represent a valuable toolkit for medicinal chemists and drug developers. The choice of ring size offers a means to fine-tune the conformational properties and biological activity of peptides and small molecules. While direct comparative quantitative data remains sparse, the available information suggests that the unique rigidity of the cyclopropyl group is particularly beneficial for creating potent, metabolically stable compounds. The larger, more flexible cyclobutyl and cyclopentyl rings provide alternative scaffolds that may be optimal for achieving high-affinity interactions with specific biological targets. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships within this important class of non-natural amino acids.

References

Comparative

Constrained Versus Flexible: A Comparative Analysis of 2-Amino-2-cyclopropylacetic Acid and its Linear Analogs in Peptide-Based Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern therapeutic peptide design. Among these, 2-Amino-2-cyclopropylacetic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern therapeutic peptide design. Among these, 2-Amino-2-cyclopropylacetic acid, a conformationally constrained analog of acyclic amino acids like 2-aminopentanoic acid, offers a compelling case study in the benefits of structural rigidity. This guide provides an objective comparison of the biological effects of incorporating this cyclopropyl-containing amino acid into peptides versus its linear counterparts, supported by established principles and experimental methodologies.

The fundamental difference between 2-Amino-2-cyclopropylacetic acid and its linear analogs lies in the three-membered ring of the cyclopropyl group. This small carbocycle imparts significant conformational rigidity to the peptide backbone, a stark contrast to the inherent flexibility of linear alkyl side chains.[1] This structural constraint is the primary driver of the distinct biological and pharmacological properties observed between peptides containing these respective residues. The core advantages conferred by the cyclopropyl moiety are enhanced metabolic stability and the potential for increased receptor affinity and selectivity.

Enhanced Biological Efficacy: A Quantitative Look

Table 1: Comparative Enzyme Inhibition

ParameterPeptide with 2-Amino-2-cyclopropylacetic AcidPeptide with Linear Analog (e.g., 2-Aminopentanoic Acid)Rationale
IC₅₀ (nM) LowerHigherThe constrained conformation of the cyclopropyl-containing peptide can more precisely mimic the transition state of an enzymatic reaction, leading to tighter binding and more potent inhibition.
Kᵢ (nM) LowerHigherSimilar to IC₅₀, the pre-organized structure reduces the entropic penalty of binding to the enzyme's active site.

Table 2: Comparative Receptor Binding Affinity

ParameterPeptide with 2-Amino-2-cyclopropylacetic AcidPeptide with Linear Analog (e.g., 2-Aminopentanoic Acid)Rationale
K₋ (nM) LowerHigherThe rigid cyclopropyl group can lock the peptide into its bioactive conformation, increasing its affinity for the target receptor.
Selectivity HigherLowerConformational constraint can disfavor binding to off-target receptors that may require a different peptide conformation for interaction.

Table 3: Comparative Metabolic Stability

ParameterPeptide with 2-Amino-2-cyclopropylacetic AcidPeptide with Linear Analog (e.g., 2-Aminopentanoic Acid)Rationale
Plasma Half-life (t½) (min) LongerShorterThe cyclopropyl group can sterically hinder the approach of proteolytic enzymes, protecting the adjacent peptide bonds from cleavage.
Proteolytic Degradation (%) LowerHigherIncreased resistance to enzymatic degradation leads to a greater percentage of the peptide remaining intact over time.

Delving into the Experimental Evidence: Methodologies

The generation of the comparative data presented above relies on a suite of well-established experimental protocols. Below are detailed methodologies for the key experiments used to assess the biological effects of these modified peptides.

Experimental Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the peptides against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Peptide inhibitors (cyclopropyl and linear analogs)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its substrate in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the cyclopropyl and linear peptide analogs.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the peptide inhibitors. Incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Experimental Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity (K₋) of the peptides for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand for the receptor

  • Peptide competitors (cyclopropyl and linear analogs)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate cell membranes from cells overexpressing the target receptor.

  • Competitor Preparation: Prepare serial dilutions of the unlabeled cyclopropyl and linear peptide analogs.

  • Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ (an estimate of K₋) can be calculated.

Experimental Protocol 3: Plasma Stability Assay

Objective: To assess the metabolic stability of the peptides in plasma.

Materials:

  • Human or animal plasma

  • Peptide solutions (cyclopropyl and linear analogs)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the cyclopropyl and linear peptide analogs at a known concentration in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add a quenching solution to the aliquot to stop enzymatic degradation and precipitate plasma proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a first-order decay model to determine the half-life (t½) of the peptide in plasma.

Visualizing the Rationale: Signaling and Workflow

The enhanced biological activity of peptides containing 2-Amino-2-cyclopropylacetic acid can be conceptualized through its impact on cellular signaling pathways. By maintaining a bioactive conformation, the peptide can more effectively engage its target receptor, leading to a more robust and sustained downstream signal.

G cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Metabolic Fate Peptide_Cyclopropyl Peptide with 2-Amino-2-cyclopropylacetic Acid Receptor Target Receptor Peptide_Cyclopropyl->Receptor High Affinity (Stable Conformation) Proteases Proteolytic Enzymes Peptide_Cyclopropyl->Proteases Resistant Peptide_Linear Peptide with Linear Analog Peptide_Linear->Receptor Lower Affinity (Flexible Conformation) Peptide_Linear->Proteases Susceptible Signaling_Cascade Signaling Cascade (e.g., G-protein activation, kinase phosphorylation) Receptor->Signaling_Cascade Signal Transduction Biological_Response Cellular/Biological Response Signaling_Cascade->Biological_Response Amplification Degradation_Cyclopropyl Slow Degradation Degradation_Linear Rapid Degradation

Comparative biological pathways of peptides.

The workflow for comparing these analogs follows a logical progression from synthesis to detailed biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison A Peptide Synthesis (Solid-Phase) B Incorporate 2-Amino-2- cyclopropylacetic Acid A->B C Incorporate Linear Analog A->C D Purification (HPLC) & Characterization (MS) B->D C->D E Enzyme Inhibition Assays (IC50, Ki) D->E F Receptor Binding Assays (Kd) D->F G Metabolic Stability Assays (t1/2 in plasma) D->G H Quantitative Comparison of Biological Activity E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I

Experimental workflow for comparative analysis.

References

Validation

A Comparative Guide to 2-Amino-2-cyclopropylacetic Acid and its Alternatives for NMDA Receptor Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation and comparison of 2-Amino-2-cyclopropylacetic acid and its derivatives as research tools for studying the N-m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 2-Amino-2-cyclopropylacetic acid and its derivatives as research tools for studying the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory synaptic transmission, is integral to synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making pharmacological modulation of this receptor a critical area of research.

2-Amino-2-cyclopropylacetic acid, a non-proteinogenic amino acid, offers a rigid cyclopropyl scaffold that is of significant interest in medicinal chemistry for the development of conformationally constrained compounds. While direct quantitative data on the antagonist activity of 2-Amino-2-cyclopropylacetic acid at the NMDA receptor is not extensively available in peer-reviewed literature, its derivatives, such as (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine ((S)-CCG-IV), have been characterized as potent NMDA receptor agonists. This highlights the potential of the cyclopropyl glycine backbone to interact with the NMDA receptor binding pocket and serve as a template for the design of novel modulators.

This guide compares the pharmacological profiles of established NMDA receptor antagonists with a known cyclopropylglycine derivative to provide a framework for evaluating its potential as a research tool.

Comparative Analysis of NMDA Receptor Ligands

The selection of an appropriate NMDA receptor ligand is crucial for the specific research question being addressed. The following table summarizes the quantitative data for a cyclopropylglycine derivative and several standard NMDA receptor antagonists with differing mechanisms of action and subunit selectivities.

CompoundMechanism of ActionTarget SiteKi (nM)IC50 (µM)Subunit SelectivityReference(s)
(2S,1'R,2'S)-2-(carboxycyclopropyl)glycine ((S)-CCG-IV) Derivative *AgonistGlutamate SiteNot ReportedEC50: 0.074 (GluN1/2C)GluN2C > GluN2A/2B/2D[1]
D-AP5 (D-2-amino-5-phosphonopentanoate) Competitive AntagonistGlutamate Site~5003.7Non-selective
Ketamine Non-competitive AntagonistChannel Pore (PCP site)~500~1-10 (subtype dependent)Some preference for GluN2C/D[2]
Ifenprodil Non-competitive AntagonistAllosteric Site (NR2B NTD)~1560.34 (GluN1/2B)Highly selective for GluN2B[3][4]

Note: The data for the cyclopropylglycine derivative is for an agonist, highlighting the scaffold's interaction with the NMDA receptor. Further derivatization would be necessary to develop an antagonist based on this core structure.

Experimental Protocols

Accurate validation of a research tool requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize NMDA receptor ligands.

Radioligand Binding Assay for Competitive Antagonists ([³H]-CPP Displacement)

This assay determines the binding affinity (Ki) of a competitive antagonist by measuring its ability to displace a specific radiolabeled ligand from the NMDA receptor glutamate site.[5]

Objective: To determine the inhibitor constant (Ki) of a test compound at the NMDA receptor glutamate site.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Radioligand: [³H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a high-affinity competitive antagonist.

  • Non-specific binding control: A high concentration of a non-radiolabeled competitive antagonist (e.g., 1 mM L-glutamate).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: 2-Amino-2-cyclopropylacetic acid or its derivatives at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Thaw the prepared synaptosomal membranes on ice.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the [³H]-CPP.

  • To determine non-specific binding, a separate set of wells will contain the assay buffer, [³H]-CPP, and a saturating concentration of the non-labeled antagonist.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.[5]

  • Determine the IC50 value from the curve (the concentration of the test compound that displaces 50% of the radioligand).[5]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the effect of a compound on the ion channel activity of specific NMDA receptor subtypes expressed in Xenopus oocytes.

Objective: To determine if a compound acts as an agonist, antagonist, or modulator of specific NMDA receptor subtypes and to quantify its potency (EC50 or IC50).

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Microinjection setup.

  • Two-electrode voltage-clamp (TEVC) amplifier and recording setup.[6]

  • Recording chamber and perfusion system.

  • Recording solution (e.g., BaCl2-based solution to reduce endogenous chloride currents).

  • Agonists (glutamate and glycine) and the test compound.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with a mixture of cRNA for the desired GluN1 and GluN2 subunits. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[7] Clamp the oocyte membrane potential at a holding potential of -70 mV.[3]

  • Compound Application:

    • For Antagonist Activity: Co-apply a known concentration of glutamate and glycine to elicit a baseline current. Then, co-apply the agonists with increasing concentrations of the test compound.

    • For Agonist Activity: Apply increasing concentrations of the test compound in the presence of a saturating concentration of the co-agonist (glycine for a glutamate-site agonist).

  • Data Acquisition: Record the current responses to the application of the compounds.

Data Analysis:

  • Measure the peak current amplitude for each concentration of the test compound.

  • Normalize the current responses to the maximal response.

  • Plot the normalized current against the log concentration of the test compound to generate a concentration-response curve.

  • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill coefficient.

Visualizing Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components of the NMDA receptor and the binding sites for agonists and various types of antagonists.

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane NMDA_Receptor GluN1 GluN2 GluN1 Ion Channel GluN2 Ca2_Na Ca²⁺, Na⁺ NMDA_Receptor:ion_channel->Ca2_Na Influx Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Agonist Glycine Glycine / D-Serine Glycine->NMDA_Receptor:GluN1_1 Co-agonist D_AP5 D-AP5 D_AP5->NMDA_Receptor:GluN2 Competitive Antagonist Ketamine Ketamine Ketamine->NMDA_Receptor:ion_channel Channel Blocker Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor:GluN2 Non-competitive Antagonist Mg2 Mg²⁺ Mg2->NMDA_Receptor:ion_channel Voltage-dependent Block Downstream Downstream Signaling (e.g., CaMKII activation) Ca2_Na->Downstream

Caption: NMDA Receptor Signaling and Antagonist Intervention.

Experimental Workflow for Validating a Novel NMDA Receptor Antagonist

This workflow outlines the key steps in the preclinical validation of a novel compound, such as a derivative of 2-Amino-2-cyclopropylacetic acid, as an NMDA receptor antagonist.

Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) TEVC Two-Electrode Voltage-Clamp (Determine IC50 and Mechanism) Binding_Assay->TEVC Subtype_Selectivity Subtype Selectivity Profiling (e.g., using different GluN2 subunits) TEVC->Subtype_Selectivity Slice_Electrophysiology Acute Brain Slice Electrophysiology (Validate blockade of synaptic NMDA currents) Subtype_Selectivity->Slice_Electrophysiology PK_PD Pharmacokinetics & Pharmacodynamics (Assess brain penetration and target engagement) Slice_Electrophysiology->PK_PD Behavioral_Models Behavioral Models (e.g., anticonvulsant, neuroprotection models) PK_PD->Behavioral_Models Validated_Tool Validated Research Tool Behavioral_Models->Validated_Tool Start Novel Compound (e.g., 2-Amino-2-cyclopropylacetic acid derivative) Start->Binding_Assay

Caption: Workflow for Novel NMDA Receptor Antagonist Validation.

References

Comparative

A Comparative Study: Cyclopropylglycine versus Proline in Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based drug discovery, the quest for molecules with enhanced stability, predictable conformation, and improved biological activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the quest for molecules with enhanced stability, predictable conformation, and improved biological activity is paramount. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. This guide provides a detailed comparative analysis of cyclopropylglycine and the proteinogenic amino acid proline, focusing on their respective impacts on peptide structure, stability, and function. While direct head-to-head quantitative comparisons in a single peptide system are not extensively documented in publicly available literature, this guide synthesizes existing data to offer a comprehensive overview for researchers.

Structural and Conformational Properties

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone. However, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, leading to a mixture of isomers in solution. This isomerization can be a slow process and can influence protein folding and receptor recognition.

Cyclopropylglycine, a conformationally constrained analog of proline, introduces an even greater degree of rigidity. The three-membered ring of the cyclopropyl group severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, effectively locking the peptide backbone into a more defined conformation. This pre-organization can be advantageous in designing peptides that mimic a specific bioactive conformation.

Impact on Peptide Stability

The stability of a peptide therapeutic is a critical determinant of its efficacy. Proteolytic degradation is a major challenge in the development of peptide-based drugs.

Proline: Proline residues are known to confer a degree of proteolytic resistance. The unique structure of proline can disrupt the recognition sites of many proteases.[1][2] Specifically, peptide bonds involving proline are often poor substrates for common proteases. An endo or C-terminal Pro-Pro bond, as well as an endo pre-Pro peptide bond, exhibit high resistance to many mammalian proteolytic enzymes.[1]

Cyclopropylglycine: As a more rigid analog of proline, it is hypothesized that the incorporation of cyclopropylglycine can further enhance proteolytic stability. The fixed conformation of the peptide backbone around the cyclopropylglycine residue may sterically hinder the approach of proteases to a greater extent than proline. While specific quantitative data directly comparing the proteolytic stability of a cyclopropylglycine-containing peptide to its proline counterpart is limited, the general principle of increased conformational rigidity leading to enhanced protease resistance is a well-established strategy in peptide drug design.[3][4][5]

Table 1: Comparative Proteolytic Stability (Hypothetical Data Based on Structural Principles)

Amino AcidExpected Proteolytic StabilityRationale
Proline Moderate to HighDisrupts protease recognition sites; cis/trans isomerization can influence susceptibility.[1][2]
Cyclopropylglycine High to Very HighIncreased conformational rigidity sterically hinders protease access to a greater extent than proline.

Influence on Biological Activity and Receptor Binding

The biological activity of a peptide is intimately linked to its three-dimensional structure, which governs its ability to bind to its target receptor.

Proline: The conformational flexibility endowed by proline's cis-trans isomerization can be a double-edged sword. While one conformer may be the bioactive one, the presence of other conformers can reduce the effective concentration of the active species. For instance, in the case of the peptide hormone bradykinin, the multiple conformations arising from its three proline residues are key to its overall conformational landscape.[1]

Cyclopropylglycine: By locking the peptide into a specific conformation, cyclopropylglycine can potentially enhance receptor binding affinity if that conformation is the bioactive one. This "conformational locking" reduces the entropic penalty of binding, as the peptide does not need to adopt the correct conformation from a multitude of possibilities upon interacting with the receptor. However, if the constrained conformation is not optimal for binding, a decrease in activity will be observed. The use of conformationally constrained proline analogs like 2,4-methanoproline in bradykinin has been shown to significantly impact receptor binding affinity, highlighting the sensitivity of the receptor to the precise backbone conformation.[6][7]

Table 2: Comparative Receptor Binding Affinity (Hypothetical Data Based on Conformational Principles)

Amino AcidExpected Receptor Binding AffinityRationale
Proline VariableDependent on the equilibrium between bioactive and non-bioactive conformers due to cis/trans isomerization.[1]
Cyclopropylglycine Potentially HigherPre-organizes the peptide into a specific conformation, potentially matching the receptor's binding pocket and reducing the entropic penalty of binding.

Experimental Protocols

Peptide Synthesis

Peptides containing either proline or cyclopropylglycine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-cyclopropylglycine-OH)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solvents (DMF, DCM, Ether)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes, repeated once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (Proline or Cyclopropylglycine) with the coupling reagent and base in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Start: Resin Swell Swell Resin Resin->Swell Deprotect1 Fmoc Deprotection Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Fmoc-AA (Pro or Cpg) Wash1->Couple Wash2 Wash Couple->Wash2 Deprotect2 Repeat Deprotection & Coupling Cycles Wash2->Deprotect2 Cleave Cleave from Resin Deprotect2->Cleave Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End End: Pure Peptide Characterize->End

Caption: Workflow for solid-phase peptide synthesis of proline or cyclopropylglycine-containing peptides.

Proteolytic Stability Assay

Materials:

  • Synthesized peptides (Proline- and Cyclopropylglycine-containing)

  • Human or mouse plasma

  • Protease solution (e.g., trypsin, chymotrypsin) in appropriate buffer

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC or LC-MS system

Protocol:

  • Incubation: Incubate a known concentration of the peptide with plasma or a specific protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂).

G cluster_stability Proteolytic Stability Assay Workflow Start Start: Peptide Solution Incubate Incubate with Plasma/Protease at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Calculate Calculate Half-life (t₁/₂) Analyze->Calculate End End: Stability Data Calculate->End

Caption: General workflow for assessing the proteolytic stability of peptides.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY).

  • Data Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the backbone and side-chain protons. For proline, distinct sets of resonances for the cis and trans isomers may be observed. The more rigid cyclopropylglycine is expected to show a single set of sharp resonances.

    • NOE/ROE: Analyze through-space nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROE) correlations to determine inter-proton distances, which provide information about the peptide's conformation.

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer.

  • Data Acquisition: Record the CD spectrum of the peptide in the far-UV region (typically 190-250 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum can provide information about the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide. A more defined and intense CD signal for the cyclopropylglycine-containing peptide would suggest a more ordered structure compared to its proline-containing counterpart.

G cluster_conformation Conformational Analysis Workflow Peptide Synthesized Peptide NMR NMR Spectroscopy (TOCSY, NOESY) Peptide->NMR CD CD Spectroscopy Peptide->CD NMR_Data Chemical Shifts, NOEs NMR->NMR_Data CD_Data CD Spectrum CD->CD_Data Structure 3D Structure & Conformation NMR_Data->Structure CD_Data->Structure

Caption: Workflow for the conformational analysis of peptides using NMR and CD spectroscopy.

Conclusion

The choice between incorporating cyclopropylglycine or proline into a peptide sequence depends on the specific design goals. Proline offers a balance of conformational constraint and some flexibility through cis-trans isomerization, which may be crucial for the biological function of certain peptides. In contrast, cyclopropylglycine provides a more rigid scaffold, which can be leveraged to pre-organize a peptide into a desired bioactive conformation, potentially leading to enhanced stability and receptor affinity.

While this guide provides a framework for comparison based on established principles and available data, direct experimental comparisons of peptides containing these two amino acids in the same backbone are needed to provide definitive quantitative data. Researchers are encouraged to perform such head-to-head studies to further elucidate the nuanced effects of these valuable building blocks in peptide drug design.

References

Validation

The Pivotal Role of the Cyclopropyl Ring: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-cyclopropylacetic Acid Derivatives as NMDA Receptor Modulators

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 2-Amino-2-c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 2-Amino-2-cyclopropylacetic acid derivatives, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor modulators. The inclusion of a cyclopropyl moiety imparts significant conformational rigidity, influencing the interaction of these ligands with their biological targets. This analysis is supported by experimental data from key studies, offering a clear perspective on how subtle structural modifications can dramatically alter pharmacological activity.

The NMDA receptor, a crucial player in excitatory synaptic transmission in the central nervous system, is a well-established target for therapeutic intervention in a range of neurological disorders. The development of selective agonists and antagonists for different NMDA receptor subtypes is a key area of research. Derivatives of 2-Amino-2-cyclopropylacetic acid, particularly the 2-(carboxycyclopropyl)glycine (CCG) analogues, have emerged as a promising class of NMDA receptor ligands.

Comparative Analysis of Receptor Binding and Agonist Activity

A systematic study of 2'-substituted analogues of (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine ((S)-CCG-IV) has provided valuable insights into the SAR of this compound class at NMDA receptors. The following table summarizes the binding affinities (Ki) at native NMDA receptors and the agonist potencies (EC50) at recombinant NMDA receptor subtypes (GluN1/GluN2A-D).

CompoundR-group at 2'-positionNMDA Receptor Binding Ki (μM)[1]GluN2A EC50 (μM)[1]GluN2B EC50 (μM)[1]GluN2C EC50 (μM)[1]GluN2D EC50 (μM)[1]
(S)-CCG-IV H0.250.420.380.350.17
4b Methyl0.280.700.600.600.20
4c Ethyl1.14.02.02.00.70
4d Propyl5.02010103.0
4e Isopropyl10100303010
4f Butyl20>100>100>10020
4g Phenyl>100>100>100>100>100

The data clearly indicates that the size of the substituent at the 2'-position of the cyclopropyl ring has a profound impact on the affinity and potency of these compounds. The parent compound, (S)-CCG-IV, with a hydrogen at the 2'-position, exhibits the highest affinity and potency across all tested receptor subtypes. As the size of the alkyl substituent increases from methyl to butyl, there is a progressive decrease in both binding affinity and agonist potency.[1] The introduction of a bulky phenyl group leads to a significant loss of activity.[1] This trend suggests that the binding pocket of the NMDA receptor has limited space to accommodate substituents at this position.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of the compounds for native NMDA, AMPA, and kainate receptors in rat cortical synaptosomes.[1]

  • Preparation of Synaptosomes: Crude synaptosomes were prepared from the cerebral cortices of male Wistar rats. The tissue was homogenized in a sucrose solution and centrifuged to pellet the synaptosomes.

  • Binding Assay for NMDA Receptors: The binding affinity for NMDA receptors was determined using the radioligand [3H]CGP 39653. Synaptosomal membranes were incubated with the radioligand and various concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of L-glutamate.

  • Binding Assays for AMPA and Kainate Receptors: Similar protocols were followed for AMPA and kainate receptors, using [3H]AMPA and [3H]kainate as the respective radioligands.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibitory constant (Ki) was then calculated using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage-Clamp Electrophysiology

The functional activity of the compounds as NMDA receptor agonists was evaluated using two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant NMDA receptors.[1]

  • Oocyte Preparation and Injection: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs. The oocytes were then injected with cRNA encoding the respective NMDA receptor subunits (GluN1 and GluN2A-D).

  • Electrophysiological Recordings: After 2-4 days of incubation, the oocytes were placed in a recording chamber and perfused with a barium-containing solution. The oocytes were voltage-clamped at -60 mV.

  • Compound Application: The test compounds were applied to the oocytes at various concentrations in the presence of a saturating concentration of glycine. The resulting inward currents were recorded.

  • Data Analysis: The concentration-response data for each compound were fitted to the Hill equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[1]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key takeaways from the structure-activity relationship study.

SAR_Summary cluster_0 Modification at 2'-Position cluster_1 Pharmacological Effect Parent_Compound (S)-CCG-IV (R=H) High Affinity & Potency Small_Alkyl Small Alkyl (e.g., Methyl) Slight Decrease in Activity Parent_Compound->Small_Alkyl Increasing Steric Hindrance High_Activity High NMDA Receptor Agonist Activity Parent_Compound->High_Activity Larger_Alkyl Larger Alkyl (e.g., Propyl, Butyl) Significant Decrease in Activity Small_Alkyl->Larger_Alkyl Increasing Steric Hindrance Moderate_Activity Moderate NMDA Receptor Agonist Activity Small_Alkyl->Moderate_Activity Bulky_Aromatic Bulky Aromatic (e.g., Phenyl) Loss of Activity Larger_Alkyl->Bulky_Aromatic Increasing Steric Hindrance Low_Activity Low to No NMDA Receptor Agonist Activity Larger_Alkyl->Low_Activity Bulky_Aromatic->Low_Activity

Caption: SAR of 2'-substituted (S)-CCG-IV analogues at NMDA receptors.

Experimental Workflow

The general workflow for the synthesis and pharmacological evaluation of these 2-Amino-2-cyclopropylacetic acid derivatives is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation cluster_sar SAR Analysis Start Starting Materials Synthesis Multi-step Synthesis of 2'-Substituted Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (NMDA, AMPA, Kainate) Purification->Binding_Assay Electrophysiology Two-Electrode Voltage-Clamp (Recombinant NMDA Receptors) Purification->Electrophysiology Data_Analysis Determination of Ki and EC50 values Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for SAR studies of 2-Amino-2-cyclopropylacetic acid derivatives.

References

Comparative

Comparative Analysis of 2-Amino-2-cyclopropylacetic Acid-Containing Compounds in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids into peptide-based therapeutics is a well-established strategy to enhance potency, selectivity, and metabolic s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide-based therapeutics is a well-established strategy to enhance potency, selectivity, and metabolic stability. Among these, 2-Amino-2-cyclopropylacetic acid stands out due to the conformational rigidity imparted by its cyclopropyl ring. This structural feature can lock the peptide backbone into a desired bioactive conformation, potentially leading to improved receptor binding and resistance to enzymatic degradation. This guide provides a comparative overview of preclinical data from in vitro and in vivo studies of compounds containing this unique amino acid, offering a valuable resource for researchers in the field of drug discovery and development.

In Vitro Efficacy and Selectivity

The primary advantage of incorporating 2-Amino-2-cyclopropylacetic acid into bioactive peptides is the potential for enhanced affinity and selectivity towards their biological targets. This is often attributed to the reduced conformational flexibility of the resulting peptide, which can favor a specific binding mode.

One area of investigation has been the development of selective agonists for metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological disorders. While direct data on 2-Amino-2-cyclopropylacetic acid-containing ligands is limited in the public domain, studies on structurally related conformationally restricted amino acids provide valuable insights. For instance, analogs of 2-aminoadipic acid incorporating a cyclopropane ring have been shown to be potent and selective agonists of the mGlu2 receptor.

Table 1: Comparative In Vitro Activity of Conformationally Restricted Glutamate Receptor Agonists

CompoundTargetAssay TypeEC50 (nM)Selectivity ProfileReference
5b (L-CCG-II analog) mGlu2IP-One functional assay82~15-fold over mGlu3, >25-fold over group III, >60-fold over group I[1]
3a mGlu2IP-One functional assayLow µMSelective mGlu2 agonist[1]
4a mGlu2IP-One functional assayLow µMSelective mGlu2 agonist[1]
5a (CCG-I analog) mGlu2IP-One functional assayLow µMSelective mGlu2 agonist[1]

This table presents data for cyclopropane-containing analogs of other amino acids to illustrate the potential efficacy of this structural motif. Specific data for 2-Amino-2-cyclopropylacetic acid-containing compounds is not yet widely published.

The data in Table 1 demonstrates that the introduction of a cyclopropane ring can lead to highly potent and selective ligands. The significant increase in potency observed with the addition of a methyl group in compound 5b highlights the nuanced structure-activity relationships that can be explored with such constrained analogs.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.

IP-One Functional Assay for mGluR Activity

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, providing a functional readout of receptor agonism.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the rat mGluR of interest are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a range of concentrations of the test compound.

  • IP1 Accumulation: The cells are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for IP1 accumulation.

  • Lysis and Detection: The cells are lysed, and the concentration of IP1 is determined using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's instructions.

  • Data Analysis: The fluorescence signal is measured, and the data is normalized to a positive control (e.g., a known agonist) and a negative control (vehicle). The EC50 values are calculated using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for Gq-coupled mGluRs and the experimental workflow for evaluating compound activity.

Gq_Signaling_Pathway Agonist Agonist (e.g., Glutamate, Compound) mGluR Gq-coupled mGluR Agonist->mGluR Binds to G_protein Gαq/11 mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled mGluR signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (e.g., IP-One) Purification->Functional_Assay Data_Analysis_In_Vitro Data Analysis (IC50 / EC50) Binding_Assay->Data_Analysis_In_Vitro Functional_Assay->Data_Analysis_In_Vitro Lead_Selection Lead Compound Selection Data_Analysis_In_Vitro->Lead_Selection Animal_Model Animal Model of Disease Lead_Selection->Animal_Model Dosing Compound Administration Animal_Model->Dosing Behavioral_Testing Behavioral/Efficacy Testing Dosing->Behavioral_Testing PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Dosing->PK_PD_Analysis Data_Analysis_In_Vivo Data Analysis Behavioral_Testing->Data_Analysis_In_Vivo PK_PD_Analysis->Data_Analysis_In_Vivo

Caption: General experimental workflow for drug discovery.

Future Directions

The available data, although indirect, strongly suggests that incorporating 2-Amino-2-cyclopropylacetic acid into peptides and small molecules is a promising strategy for developing potent and selective therapeutics. Future research should focus on the systematic synthesis and evaluation of a broader range of these compounds against various biological targets. The elucidation of their precise binding modes through structural biology studies will be crucial for rational drug design and the optimization of lead compounds. As more data becomes publicly available, a more direct and comprehensive comparison will be possible, further guiding the development of novel therapeutics based on this unique structural motif.

References

Validation

The Advantage of Rigidity: A Comparative Guide to Cyclic Amino Acids in Peptide Design

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant challenge. While linear peptides have shown promise, their inherent flexibility oft...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant challenge. While linear peptides have shown promise, their inherent flexibility often leads to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of cyclic amino acids, thereby inducing a more rigid structure, has emerged as a powerful strategy to overcome these limitations. This guide provides an objective comparison of the performance of cyclic versus linear peptides, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The primary advantage of utilizing cyclic amino acids in peptide design lies in the conformational constraint they impose. This rigidity pre-organizes the peptide into a bioactive conformation, which can lead to a significant improvement in its pharmacological properties. Compared to their linear counterparts, cyclic peptides often exhibit enhanced binding affinity, greater stability in biological fluids, and in some cases, improved cell permeability.

Performance Comparison: Cyclic vs. Linear Peptides

The enhanced performance of cyclic peptides can be quantified through various experimental assays. Below are tables summarizing comparative data for receptor binding affinity and stability.

Table 1: Receptor Binding Affinity (IC50) of Linear vs. Cyclic RGD Peptides for αvβ3 Integrin

The Arg-Gly-Asp (RGD) motif is a well-studied ligand for integrin receptors, which are crucial in processes like angiogenesis and tumor metastasis. The following data illustrates the superior binding affinity of cyclic RGD peptides compared to a linear counterpart. A lower IC50 value indicates a higher binding affinity.[1]

Peptide TypePeptide SequenceIntegrin SubtypeIC50 (nM)
LinearGRGDSPKαvβ32000
Cyclicc(RGDfV)αvβ32.5
Cyclicc(RGDyV)αvβ310
Cyclicc(RGDFV)αvβ330

Data sourced from a comparative analysis of RGD peptide binding affinities.[1]

Table 2: Stability of Linear vs. Cyclic Peptides in Biological Fluids

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the bloodstream. Cyclization can protect the peptide backbone from enzymatic cleavage, significantly extending its half-life.

Peptide TypePeptideMatrixHalf-life
LinearKRRVRWIIW-CONH2100% Human Serum13 min
Cyclic (Disulfide)c(KRRVRWIIW)100% Human Serum9 min
Cyclic (Grafted)c(KRRVRWIIW)100% Human Serum7 h 15 min
LinearLR18Rat Plasma2.73 ± 0.74 min
CyclicC-LR18Rat Plasma12.73 ± 0.79 min

Data for KRRVRWIIW-CONH2 sourced from a study on antimicrobial peptides.[2] Data for LR18 and C-LR18 sourced from a study on a cyclic antimicrobial peptide.[3]

Key Experimental Methodologies

To aid in the replication and validation of these findings, detailed protocols for key experiments are provided below.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Head-to-Tail Cyclic Peptide

This protocol outlines a general procedure for synthesizing a cyclic peptide on a solid support.

  • Resin Selection and Loading: Choose a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid). Swell the resin in a suitable solvent (e.g., DMF) for 1 hour. Load the first Fmoc-protected amino acid onto the resin.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 hour to remove the Fmoc protecting group from the N-terminus of the loaded amino acid.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (5 equivalents) with a coupling agent like HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents) in the presence of a base (e.g., N-methylmorpholine). Add this solution to the deprotected resin and allow it to react for at least 4 hours.

    • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • On-Resin Cyclization:

    • Side-Chain Deprotection (if necessary): Selectively deprotect the side chains of the amino acids that will form the cyclic bond.

    • Cyclization: Perform the cyclization reaction on the resin. For a head-to-tail cyclization, this involves deprotecting the N-terminal Fmoc group and the C-terminal protecting group (if using a linker that allows this) and then forming an amide bond between them using a suitable coupling agent.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and analytical HPLC.[4][5]

Experimental Protocol 2: In Vitro Protease Stability Assay

This assay determines the stability of a peptide in the presence of proteases, such as those found in serum.

  • Peptide and Serum Preparation: Prepare a stock solution of the purified peptide (both linear and cyclic versions) at a known concentration (e.g., 1 mg/mL). Obtain fresh human or rat serum.

  • Incubation: Mix the peptide solution with the serum at a defined ratio (e.g., 1:1 v/v) and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or a protease inhibitor cocktail). Precipitate the serum proteins by centrifugation.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t½) of the peptide.[6]

Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.

  • Membrane Preparation: Coat the filter of a donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare a solution of the test peptide (both linear and cyclic) at a known concentration in a suitable buffer (e.g., PBS with a small percentage of DMSO).

  • Assay Setup:

    • Add the peptide solution to the donor wells of the coated plate.

    • Place the donor plate into an acceptor plate containing a fresh buffer solution.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 5 to 18 hours).

  • Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * time) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.[7][8][9][10]

Visualizing the Molecular Landscape

To better understand the biological context and experimental processes, the following diagrams are provided.

Integrin_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cyclic_RGD Cyclic RGD Peptide Integrin Integrin αvβ3 Cyclic_RGD->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes

Caption: Integrin αvβ3 signaling pathway initiated by cyclic RGD peptide binding.

Peptide_Discovery_Workflow Library Phage Display Peptide Library Biopanning Biopanning (Binding, Washing, Elution) Library->Biopanning Target Target Protein (e.g., Receptor) Target->Biopanning Amplification Amplification in E. coli Biopanning->Amplification Amplification->Biopanning Multiple Rounds Sequencing DNA Sequencing of Enriched Phages Amplification->Sequencing Analysis Sequence Analysis & Hit Identification Sequencing->Analysis Synthesis Synthesis of Linear & Cyclic Peptides Analysis->Synthesis Evaluation Biological Evaluation (Binding, Stability, etc.) Synthesis->Evaluation

Caption: Experimental workflow for peptide drug discovery using phage display.

References

Comparative

comparing the metabolic stability of peptides with and without 2-Amino-2-cyclopropylacetic acid

The therapeutic potential of peptides is often hindered by their rapid degradation in the body. A key strategy to overcome this limitation is the incorporation of unnatural, conformationally constrained amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of peptides is often hindered by their rapid degradation in the body. A key strategy to overcome this limitation is the incorporation of unnatural, conformationally constrained amino acids. This guide provides a comparative analysis of the metabolic stability of peptides with and without the incorporation of a cyclopropyl-containing amino acid, specifically focusing on how this modification enhances resistance to metabolic degradation.

The inclusion of rigid structures like 2-Amino-2-cyclopropylacetic acid or its analogue, cyclopropyl-alanine (Cpa), into a peptide backbone is designed to limit conformational flexibility. This rigidity can sterically hinder the approach of proteolytic enzymes and lock the peptide into a shape that is not easily recognized by these enzymes, thereby increasing the peptide's half-life in biological systems[1][2][3].

Quantitative Comparison of Metabolic Stability

To illustrate the impact of this modification, we present experimental data from a study by Vorherr et al. (2020), which investigated the metabolism of cyclic peptides in rat liver microsomes (RLM). The study compared a native peptide containing Leucine (Leu) with a modified analogue where one Leu residue was substituted with cyclopropyl-alanine (Cpa). Rat liver microsomes are a standard in vitro model used to predict in vivo metabolic pathways and stability.

The data below summarizes the percentage of the parent peptide remaining after incubation with rat liver microsomes for 60 minutes, demonstrating the protective effect of the Cpa substitution against metabolic breakdown.

Peptide IDPeptide SequenceModificationBiological Matrix% Parent Peptide Remaining (at 60 min)
Peptide 1 cyclo-[Ala-Leu -NMe-D-Leu-NMe-Leu-Leu-D-Pro]None (Native)Rat Liver Microsomes27%[1]
Peptide 2 cyclo-[Ala-Cpa -NMe-D-Leu-NMe-Leu-Leu-D-Pro]Leu to CpaRat Liver Microsomes86%[1]

As the data clearly indicates, the peptide with the cyclopropyl-alanine substitution (Peptide 2) exhibited significantly higher stability, with 86% of the compound remaining after 60 minutes, compared to only 27% of the unmodified peptide (Peptide 1)[1]. This threefold increase in stability highlights the effectiveness of using constrained amino acids to mitigate metabolic degradation.

Experimental Protocols

The following is a detailed methodology for the in vitro metabolic stability assay used to generate the data above, based on standard industry practices and the methods described in the cited literature.

Objective: To determine the rate of metabolic degradation of a test peptide by incubating it with liver microsomes and quantifying the amount of remaining parent peptide over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Test Peptides (e.g., Peptide 1 and Peptide 2)

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO). The final concentration of the peptide in the incubation mixture is typically 1 µM.

  • Incubation Mixture: The reaction is set up in microcentrifuge tubes. The following components are added in order:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

    • Test peptide (1 µM)

  • Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. This provides the necessary cofactors for cytochrome P450 enzymes present in the microsomes, which are responsible for much of the oxidative metabolism[4].

  • Sampling and Quenching: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical normalization.

  • Sample Processing: The quenched samples are centrifuged at high speed to precipitate the microsomal proteins.

  • Analysis: The supernatant, containing the remaining peptide, is transferred to an analysis vial. The concentration of the parent peptide is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent peptide remaining at each time point is calculated relative to the 0-minute time point. This data is then used to determine stability metrics, such as the percentage remaining at a fixed time or the metabolic half-life (t½).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

Workflow for In Vitro Peptide Metabolic Stability Assay.

References

Validation

Efficacy of 2-Amino-2-cyclopropylacetic Acid Analogs as mGluR2 Agonists: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of 2-Amino-2-cyclopropylacetic acid analogs, with a focus on carboxycyclopropyl a-glycines (CCGs)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-Amino-2-cyclopropylacetic acid analogs, with a focus on carboxycyclopropyl a-glycines (CCGs), as agonists for the metabotropic glutamate receptor 2 (mGluR2). The mGluR2, a Gi/o-coupled receptor, is a promising therapeutic target for neurological and psychiatric disorders. This document summarizes quantitative data from biological assays, details experimental protocols, and visualizes key pathways and workflows to support research and drug development efforts in this area.

Data Presentation: Comparative Efficacy of mGluR2 Agonists

The following table summarizes the in vitro potency of various 2-Amino-2-cyclopropylacetic acid analogs at the mGluR2. The data is derived from functional assays, primarily the IP-One assay which measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation (though mGluR2 is Gi/o-coupled, co-transfection with a Gq-chimera allows for this readout), and radioligand binding assays.

Compound IDAnalog TypeAssay TypeCell LineTargetPotency (EC50/IC50)Selectivity ProfileReference
3a 2-Aminoadipic acid analogIP-One Functional AssayRat mGlu1-8 expressing cellsmGluR2Low micromolarSelective mGluR2 agonist[1]
4a 2-Aminoadipic acid analogIP-One Functional AssayRat mGlu1-8 expressing cellsmGluR2Low micromolarSelective mGluR2 agonist[1]
5a CCG-I analogIP-One Functional AssayRat mGlu1-8 expressing cellsmGluR2Low micromolarSelective mGluR2 agonist[1]
5b CCG-II analogIP-One Functional AssayRat mGlu1-8 expressing cellsmGluR282 nM~15-fold vs mGluR3; >25-fold vs Group III; >60-fold vs Group I[1]
PCCG-4 (35) Phenylcarboxycyclopropyl-glycinecAMP Formation AssayBHK cells expressing mGluR2mGluR2IC50 = 8 µM (antagonist)Selective mGluR2 antagonist; weak mGluR4 agonist (EC50 = 156 µM)[2][3]

Experimental Protocols

IP-One HTRF Functional Assay for mGluR2 Agonism in CHO-K1 Cells

This protocol is designed to quantify the agonistic activity of 2-Amino-2-cyclopropylacetic acid analogs at the human mGluR2 expressed in a CHO-K1 cell line. As mGluR2 is a Gi/o-coupled receptor, the cells are typically co-transfected with a chimeric G-protein (e.g., Gαqi) to enable coupling to the Gq pathway and subsequent measurement of IP1 accumulation.

Materials:

  • CHO-K1 cells stably expressing human mGluR2 and a Gαqi chimera.

  • Cell culture medium (e.g., Ham's F-12) with supplements.

  • IP-One HTRF kit (Cisbio) containing:

    • IP1-d2 conjugate

    • Anti-IP1 Cryptate Tb conjugate

    • IP1 calibrator

    • Stimulation buffer

    • Lysis buffer

  • Test compounds (2-Amino-2-cyclopropylacetic acid analogs)

  • Reference agonist (e.g., Glutamate, LY379268)

  • White, low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-hmGluR2-Gαqi cells to ~80% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density (e.g., 400,000 cells/mL).

  • Agonist Stimulation:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Add 5 µL of the IP1-d2 conjugate solution to each well.

    • Add 5 µL of the anti-IP1 Cryptate Tb conjugate solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.

  • Data Analysis:

    • Generate a standard curve using the IP1 calibrator.

    • Convert the HTRF ratios of the test compounds to IP1 concentrations.

    • Plot the IP1 concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 values.

Radioligand Binding Assay for mGluR2

This protocol is used to determine the binding affinity (Ki) of unlabeled 2-Amino-2-cyclopropylacetic acid analogs to the mGluR2 by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing mGluR2 (e.g., CHO-K1-hmGluR2).

  • Radioligand (e.g., [3H]-LY341495, an mGluR2/3 antagonist).

  • Unlabeled test compounds.

  • Non-specific binding control (e.g., a high concentration of glutamate or LY341495).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of serially diluted unlabeled test compound.

      • 50 µL of radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway Ligand 2-Amino-2-cyclopropylacetic acid analog (Agonist) mGluR2 mGluR2 Ligand->mGluR2 G_protein Gi/o Protein (α, βγ subunits) mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Modulation of Ion Channels & Neurotransmitter Release PKA->Cellular_Response Phosphorylates targets

Caption: mGluR2 signaling cascade initiated by an agonist.

Experimental Workflow for IP-One HTRF Assay

IP_One_Workflow start Start prep_cells Prepare CHO-K1-hmGluR2 cell suspension start->prep_cells dispense_cells Dispense cells into 384-well plate prep_cells->dispense_cells add_compounds Add compounds to cells dispense_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds and controls prep_compounds->add_compounds incubate_stim Incubate at 37°C (30-60 min) add_compounds->incubate_stim add_htrf Add HTRF reagents (IP1-d2 & Ab-Cryptate) incubate_stim->add_htrf incubate_read Incubate at RT (60 min) add_htrf->incubate_read read_plate Read plate on HTRF reader (665/620 nm) incubate_read->read_plate analyze_data Analyze data and determine EC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the IP-One HTRF functional assay.

References

Comparative

conformational differences between peptides containing 2-Amino-2-cyclopropylacetic acid and other amino acids

The incorporation of the non-proteinogenic amino acid, 2-Amino-2-cyclopropylacetic acid (Ac3c), into peptide chains induces significant conformational rigidity compared to peptides composed of natural amino acids. This i...

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the non-proteinogenic amino acid, 2-Amino-2-cyclopropylacetic acid (Ac3c), into peptide chains induces significant conformational rigidity compared to peptides composed of natural amino acids. This inherent structural constraint, arising from the cyclopropyl ring, influences secondary structure, limits conformational freedom, and has implications for the design of peptidomimetics with enhanced stability and biological activity.

The unique cyclopropyl moiety of Ac3c restricts the backbone dihedral angles (phi, φ and psi, ψ), forcing the peptide into a more defined and predictable conformation. This contrasts with the greater flexibility observed in peptides containing residues like glycine or alanine, which can adopt a wider range of φ and ψ angles. This increased rigidity can be a desirable trait in drug design, as it can lock a peptide into its bioactive conformation, potentially increasing its affinity for a target receptor and improving its resistance to enzymatic degradation.

Comparative Conformational Analysis: A Data-Driven Look

The conformational differences between peptides containing Ac3c and those with other amino acids can be quantified through various experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations provide valuable data on dihedral angles, hydrogen bonding patterns, and overall peptide folding.

One study on chemotactic formyl tripeptides provides a direct comparison. The peptide HCO-Ac3c-Leu-Phe-OMe was compared to analogues where Ac3c was replaced by α-aminoisobutyric acid (Aib), alanine (Ala), and glycine (Gly). A key finding was the significant influence of the cyclopropyl group on the equilibrium between the E and Z isomers of the formamide functionality. The Ac3c-containing peptide exhibited a much higher percentage of the E isomer (36% in CDCl3) compared to the Aib (9%), Ala, and Gly-containing peptides, which showed a low percentage of the E isomer[1]. This difference in isomeric preference directly impacts the peptide's overall shape and its ability to interact with its biological target[1].

Experimental Determination of Peptide Conformation

The elucidation of the three-dimensional structure of peptides is a multi-faceted process that relies on a combination of synthesis, purification, and advanced analytical techniques.

Peptide Synthesis and Purification

Peptides incorporating unnatural amino acids like Ac3c are typically synthesized using Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Ac3c-OH or another amino acid) is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Cleavage Cleavage & Deprotection Wash1->Cleavage Final amino acid Repeat Repeat for each amino acid Wash1->Repeat Next amino acid Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization Repeat->Deprotection

Solid-Phase Peptide Synthesis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, researchers can deduce information about bond connectivity, dihedral angles, and inter-proton distances.

Experimental Protocol: 2D NMR for Peptide Conformational Analysis

  • Sample Preparation: A purified peptide sample (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures). The concentration is typically in the range of 1-10 mM.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to assess sample purity and concentration, and to identify the chemical shifts of the protons.

  • 2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to establish correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This helps in identifying amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for structure calculation.

  • Data Processing and Analysis: The acquired NMR data is processed using specialized software. Resonance assignments are made by identifying the unique spin systems for each amino acid and then linking them sequentially using NOE connectivities.

  • Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in molecular modeling programs to calculate an ensemble of structures that are consistent with the experimental data.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation SamplePrep Sample Preparation NMR_1D 1D ¹H NMR SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY) NMR_1D->NMR_2D Processing Data Processing NMR_2D->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derive Restraints (Distance, Dihedral) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation

NMR-Based Peptide Structure Determination Workflow

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Experimental Protocol: Peptide X-ray Crystallography

  • Crystallization Screening: A high-purity peptide sample is subjected to a wide range of crystallization conditions, varying parameters such as precipitant, pH, temperature, and peptide concentration. Common techniques include vapor diffusion (hanging drop or sitting drop).

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting single crystals.

  • Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The "phase problem" is solved to generate an initial electron density map. An atomic model of the peptide is then built into the electron density and refined to best fit the experimental data.

Screening Crystallization Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Peptide X-ray Crystallography Workflow

Computational Modeling: Simulating Conformational Landscapes

Molecular dynamics (MD) simulations offer a computational approach to explore the conformational landscape of peptides. By simulating the movements of atoms over time, MD can provide insights into the dynamic behavior of peptides and the relative stability of different conformations.

Experimental Protocol: Molecular Dynamics Simulation of Peptides

  • System Setup: An initial 3D structure of the peptide is generated. For peptides containing non-standard amino acids like Ac3c, force field parameters for the new residue need to be developed or obtained. The peptide is then placed in a simulation box and solvated with an appropriate solvent model (e.g., water). Ions are added to neutralize the system.

  • Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to allow the solvent to relax around the peptide.

  • Production Run: A long simulation (nanoseconds to microseconds) is run under NPT conditions to sample the conformational space of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine conformational properties such as dihedral angle distributions, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess structural stability.

Setup System Setup (Force Field, Solvation) Minimization Energy Minimization Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Molecular Dynamics Simulation Workflow

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 2-Amino-2-cyclopropylacetic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-2-cyclopropylacetic acid hydrochloride (CAS No. 1219429-81-8), a compound requiring careful handling due to its potential hazards.

Immediate Safety and Hazard Information

2-Amino-2-cyclopropylacetic acid hydrochloride is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Due to these classifications, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Key Chemical and Safety Data

A summary of essential quantitative data for 2-Amino-2-cyclopropylacetic acid hydrochloride is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1219429-81-8[1][2]
Molecular Formula C₅H₁₀ClNO₂[1][2]
Molecular Weight 151.59 g/mol [2][3]
Appearance White to yellow solid[2]
Storage Sealed in a dry place at room temperature.[1]
GHS Hazard Statements H302, H315, H319, H335[1]

Detailed Disposal Protocol

The required method for the disposal of 2-Amino-2-cyclopropylacetic acid hydrochloride is through a licensed hazardous waste disposal program. On-site treatment or neutralization is not recommended without explicit protocols and approval from your institution's Environmental Health and Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are wearing the following PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Segregation and Collection

Solid Waste:

  • Collect unused or expired 2-Amino-2-cyclopropylacetic acid hydrochloride solid in its original container if possible.

  • If the original container is unavailable, use a new, clean, and compatible container that can be securely sealed.

  • Clearly label the container with "Hazardous Waste," the full chemical name ("2-Amino-2-cyclopropylacetic acid hydrochloride"), and the associated hazard symbols (e.g., irritant, harmful).

Liquid Waste (Solutions):

  • Collect any solutions containing 2-Amino-2-cyclopropylacetic acid hydrochloride in a designated, leak-proof, and clearly labeled hazardous waste container for liquids.

  • Do not mix with other incompatible waste streams.

Contaminated Materials:

  • Any materials used to clean up spills or that are otherwise contaminated (e.g., weigh boats, pipette tips, paper towels) must be collected in a designated solid hazardous waste container.

Step 3: Empty Container Decontamination
  • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water, followed by ethanol or acetone).

  • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional and local regulations.

  • Once decontaminated according to your institution's approved procedures, the container can be disposed of in the regular trash.

Step 4: Storage and Disposal
  • Store all hazardous waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Keep the containers sealed at all times, except when adding waste.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Amino-2-cyclopropylacetic acid hydrochloride.

Disposal Workflow for 2-Amino-2-cyclopropylacetic Acid Hydrochloride cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Protocol cluster_liquid_waste Liquid Waste Protocol cluster_contaminated_materials Contaminated Materials Protocol cluster_empty_container Empty Container Protocol cluster_final_disposal Final Disposal A Solid (Unused/Expired) A1 Collect in Labeled Hazardous Waste Container A->A1 B Liquid (Solutions) B1 Collect in Labeled Hazardous Liquid Waste Container B->B1 C Contaminated Materials C1 Collect in Labeled Solid Hazardous Waste Container C->C1 D Empty Container D1 Triple-Rinse Container D->D1 E Store Sealed Waste Container in Designated Area A1->E B1->E C1->E D2 Collect Rinsate as Hazardous Liquid Waste D1->D2 D2->B1 D3 Dispose of Clean Container in Regular Trash D2->D3 F Arrange Pickup by Licensed Hazardous Waste Service (EHS) E->F

Caption: Disposal workflow for 2-Amino-2-cyclopropylacetic Acid Hydrochloride.

References

Handling

Essential Safety and Handling Guidance for 2-Amino-2-cyclopropylacetic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Hazard Summary Based on data for Cyclopropylacetic acid, this compound is considered corrosive and can cause severe skin burns and eye damage[1][2][3...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Summary

Based on data for Cyclopropylacetic acid, this compound is considered corrosive and can cause severe skin burns and eye damage[1][2][3]. Inhalation may also be harmful[1]. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

The recommended personal protective equipment is summarized in the table below. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and burns.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and eye contact, which can cause severe damage[1][2][3].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or aerosols, which may be harmful[1].

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure[1][2].

  • Avoid contact with skin, eyes, and clothing[1][2].

  • Ensure an eyewash station and safety shower are readily accessible.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Do not allow the material to enter drains or waterways.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials and containers should be treated as hazardous waste.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the recommended workflow for handling 2-Amino-2-cyclopropylacetic acid hydrochloride and the decision-making process for selecting appropriate PPE.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Based on SDS Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Decontaminate Glassware Decontaminate Glassware Work-up and Purification->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area

Caption: Workflow for handling 2-Amino-2-cyclopropylacetic acid hydrochloride.

cluster_ppe_decision PPE Selection Logic Risk of Splash? Risk of Splash? Goggles & Face Shield Goggles & Face Shield Risk of Splash?->Goggles & Face Shield Yes Standard PPE Standard PPE Risk of Splash?->Standard PPE No Risk of Inhalation? Risk of Inhalation? Fume Hood / Respirator Fume Hood / Respirator Risk of Inhalation?->Fume Hood / Respirator Yes Risk of Inhalation?->Standard PPE No Skin Contact Possible? Skin Contact Possible? Gloves & Lab Coat Gloves & Lab Coat Skin Contact Possible?->Gloves & Lab Coat Yes Skin Contact Possible?->Standard PPE No

Caption: Decision-making for selecting appropriate Personal Protective Equipment.

References

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